Lumisterol-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H44O |
|---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
(3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(E,2R,5R)-6-methyl-5-(trideuteriomethyl)hept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,26+,27+,28+/m0/s1/i3D3 |
InChI Key |
DNVPQKQSNYMLRS-GCUWIAGOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C)C(C)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of the Biological Activities of Lumisterol-D3 and Vitamin D3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a secosteroid hormone, is renowned for its critical role in calcium homeostasis and bone metabolism. However, extensive research has unveiled its pleiotropic effects, including regulation of cell proliferation, differentiation, and immunomodulation. The synthesis of vitamin D3 in the skin upon exposure to UVB radiation is a well-established process. A lesser-known photoproduct of pre-vitamin D3 is lumisterol, a stereoisomer of vitamin D3. While historically considered biologically inert, recent studies have revealed that lumisterol and its hydroxylated derivatives possess a unique profile of biological activities, distinct from those of vitamin D3. This technical guide provides a comprehensive comparison of the biological activities of lumisterol-D3 and vitamin D3, with a focus on their receptor interactions, effects on gene regulation, and physiological outcomes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data comparing the biological activities of this compound, vitamin D3, and their derivatives.
Table 1: Comparative Anti-proliferative Activity of Vitamin D3 and Lumisterol Derivatives in Melanoma Cell Lines [1][2]
| Compound | Cell Line | IC50 (nM) |
| 1,25(OH)₂D₃ | A375 | 1.15 |
| 1,24,25(OH)₃D₃ | A375 | 17.8 |
| 20,24(OH)₂D₃ | A375 | 280 |
| (25R)-27-hydroxyL₃ | A375 | Highest potency among lumisterol derivatives tested |
| L₃ (Lumisterol) | A375 | No inhibition of proliferation |
| 1,25(OH)₂D₃ | SK-MEL-28 | Higher potency than 1,24,25(OH)₃D₃ |
| 1,24,25(OH)₃D₃ | SK-MEL-28 | Lower potency than 1,25(OH)₂D₃ |
Note: Specific IC50 values for all lumisterol derivatives were not provided in the source material, but their relative potencies were described.[1][2]
Table 2: Comparative Inhibitory Activity against SARS-CoV-2 Related Enzymes [3]
| Compound | Target Enzyme | IC50 (µM) |
| 25(OH)L₃ | Mpro | 0.5 |
| 1,25(OH)₂D₃ | Mpro | 1 |
| 20S(OH)L₃ | Mpro | 1 |
| 25(OH)D₃ | RdRp | 1.3 |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and vitamin D3 activities.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is designed to determine the binding affinity of test compounds (e.g., this compound and its derivatives) to the Vitamin D Receptor (VDR) by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cells
-
VDR and RXRα expression plasmids (e.g., VDR-pcDNA3.1 and RXRα-pSG5)
-
Lipofectamine 2000
-
Nuclear protein extraction kit
-
Bicinchoninic acid (BCA) protein assay kit
-
Streptavidin-coated microplates
-
Biotinylated capture probe with VDRE consensus sequence
-
Unlabeled competitor oligonucleotides (test compounds and controls)
-
Primary antibody against VDR
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in 100-mm plates. At 70-80% confluency, transfect the cells with VDR and RXRα expression plasmids using Lipofectamine 2000.
-
Nuclear Protein Extraction: After 48 hours of transfection, extract nuclear proteins using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using the BCA protein assay.
-
Binding Reaction: In a streptavidin-coated microplate, add the nuclear extract containing VDR and RXRα, the biotinylated VDRE capture probe, and varying concentrations of the unlabeled competitor compound (e.g., this compound) or a known VDR ligand (e.g., 1,25(OH)₂D₃) as a positive control.
-
Incubation: Incubate the plate to allow for competitive binding to occur.
-
Detection: Wash the plate to remove unbound components. Add the primary anti-VDR antibody, followed by the HRP-conjugated secondary antibody.
-
Signal Measurement: Add the chemiluminescent substrate and measure the signal using a luminometer. The signal is inversely proportional to the binding affinity of the competitor compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the radiolabeled ligand binding. This can be used to determine the binding affinity (Ki).[4][5][6][7]
Sulforhodamine B (SRB) Assay for Anti-proliferative Activity
This assay is used to assess the effect of compounds on cell proliferation by measuring total cellular protein content.
Materials:
-
Human malignant melanoma cell lines (e.g., A375, SK-MEL-28)
-
96-well plates
-
Test compounds (vitamin D3 and lumisterol derivatives)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding: Seed melanoma cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.[1]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This method is used to quantify the expression levels of target genes in response to treatment with vitamin D3 or lumisterol derivatives.
Materials:
-
Cells or tissues treated with test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
Primers for target genes (e.g., CYP24A1, VDR) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan probe-based qPCR master mix
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells or tissues.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.
-
Amplification and Detection: Perform the qPCR reaction in a real-time PCR instrument, which monitors the amplification of the target DNA in real-time.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathways for Vitamin D3 and this compound.
Caption: Experimental workflow for a VDR competitive binding assay.
Discussion and Future Directions
The compiled data indicate that this compound and its derivatives are not biologically inert but possess a distinct activity profile compared to vitamin D3. While the classical genomic actions of vitamin D3 are primarily mediated through the nuclear VDR, lumisterol and its metabolites appear to interact with a broader range of nuclear receptors, including the A-pocket of the VDR and Liver X Receptors (LXRs).[9][10] This differential receptor engagement likely underlies their unique biological effects.
For instance, the anti-proliferative activity of hydroxylated lumisterol derivatives in melanoma cells, in contrast to the inactivity of the parent lumisterol compound, highlights the importance of metabolism in activating these molecules.[1][2] Furthermore, the potent anti-inflammatory and antiviral-related enzyme inhibitory activities of lumisterol derivatives suggest their potential therapeutic applications may extend beyond the traditional roles of vitamin D.[3]
Future research should focus on a more comprehensive, side-by-side quantitative analysis of this compound and vitamin D3 and their respective metabolites. This includes determining the binding affinities (Kd or Ki values) for a wider range of nuclear receptors and elucidating the downstream gene regulatory networks. Moreover, in vivo studies are crucial to understand the pharmacokinetics, safety profile, and therapeutic efficacy of this compound and its derivatives in various disease models. A deeper understanding of the unique biological activities of the lumisterol pathway could pave the way for the development of novel therapeutics with improved efficacy and reduced side effects compared to traditional vitamin D analogs.
References
- 1. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 [mdpi.com]
- 4. VDR•VDRE In Vitro Binding Assay. [bio-protocol.org]
- 5. support.nanotempertech.com [support.nanotempertech.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Lumisterol-D3: A Comprehensive Technical Guide on its Mechanism of Action in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumisterol, a photoproduct of previtamin D3, and its hydroxylated derivatives are emerging as significant modulators of skin cell physiology. This technical guide provides an in-depth analysis of the mechanism of action of lumisterol and its metabolites, particularly those derived from the action of the enzyme CYP11A1, in skin cells. It details their interaction with nuclear receptors, the subsequent activation of critical signaling pathways, and the resulting cellular responses that contribute to skin health and homeostasis. This document summarizes key quantitative data, outlines experimental methodologies from seminal studies, and provides visual representations of the molecular pathways involved.
Introduction
Lumisterol (L3) is formed in the skin upon prolonged exposure to UVB radiation, acting as a regulator of vitamin D3 synthesis.[1] Once considered an inactive byproduct, recent research has unveiled that L3 and its metabolites are biologically active, exerting significant effects on skin cells, particularly keratinocytes.[2] The enzyme CYP11A1, present in the skin, metabolizes L3 into a series of hydroxylated derivatives, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), 20,22-dihydroxylumisterol (20,22(OH)2L3), and 24-hydroxylumisterol (24(OH)L3).[1][3][4] These hydroxylumisterols are at the forefront of a novel endocrine system in the skin, demonstrating a range of activities from photoprotection to anti-inflammatory responses.[4][5]
Metabolism of Lumisterol in the Skin
The initial step in the activation of lumisterol is its hydroxylation by the cytochrome P450 enzyme CYP11A1.[3][4] This process is analogous to the activation of vitamin D3.
Molecular Mechanism of Action
The biological effects of hydroxylumisterols are mediated through their interaction with several nuclear receptors, leading to the modulation of downstream signaling pathways.
Receptor Interactions
Hydroxylumisterols have been shown to interact with the following receptors in skin cells:
-
Vitamin D Receptor (VDR): While they do not appear to act through the classical genomic site of the VDR, evidence suggests they may interact with a non-genomic binding site, also known as the A-pocket.[3][6][7] This interaction can trigger rapid, non-genomic signaling events.
-
Retinoic Acid-Related Orphan Receptors (RORα and RORγ): Hydroxylumisterols can function as inverse agonists of RORα and RORγ.[2][8] By inhibiting the constitutive activity of these receptors, they can modulate inflammatory responses and cell differentiation.
-
Aryl Hydrocarbon Receptor (AhR): Some lumisterol derivatives have been identified as agonists of the AhR, a ligand-activated transcription factor involved in skin homeostasis, barrier function, and immune responses.[9][10][11]
Key Signaling Pathways
The engagement of these receptors by lumisterol derivatives triggers a cascade of intracellular signaling events, including:
-
Nrf2-Regulated Antioxidant Response: Lumisterol and its hydroxyderivatives activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][12] This leads to the upregulation of antioxidant enzymes, which protect skin cells from oxidative stress induced by UVB radiation.
-
p53-Mediated DNA Damage Repair: These compounds stimulate the phosphorylation of p53, a tumor suppressor protein, and its translocation to the nucleus.[3][12][13] This activation enhances the cellular capacity for DNA repair, particularly the removal of UVB-induced photoproducts like cyclobutane pyrimidine dimers (CPD) and 6-4 photoproducts (6-4PP).[12][14]
-
Inhibition of NF-κB Signaling: By acting as inverse agonists on RORs, hydroxylumisterols can suppress the activity of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[8][9] This leads to a reduction in the expression of pro-inflammatory cytokines.[6][8]
Cellular Effects in Skin Cells
The activation of the aforementioned signaling pathways by lumisterol derivatives results in a range of beneficial effects for skin cells:
-
Photoprotection: They protect human keratinocytes against UVB-induced damage by reducing the formation of DNA photoproducts and enhancing their repair.[12][14][15] This includes a reduction in cyclobutane pyrimidine dimers (CPD) and an enhanced repair of 6-4 photoproducts.[12][14]
-
Antioxidant Activity: By inducing the Nrf2 pathway, these compounds bolster the skin's antioxidant defenses, mitigating oxidative stress caused by UVB exposure.[3][4][12]
-
Anti-inflammatory Effects: Through the inhibition of NF-κB signaling, hydroxylumisterols reduce the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects.[6][8][9]
-
Regulation of Cell Proliferation and Differentiation: Lumisterol derivatives have been shown to inhibit the proliferation of keratinocytes and stimulate their differentiation, contributing to the maintenance of a healthy epidermal barrier.[6][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of lumisterol and its derivatives on skin cells.
Table 1: Effects of Lumisterol Derivatives on UVB-Induced DNA Damage in Human Keratinocytes
| Compound (100 nM) | % Reduction in CPD Formation (vs. UVB control) | % Enhancement of 6-4PP Repair (vs. UVB control) |
| 1,25(OH)₂D₃ | Significant inhibition[14] | Enhanced[14] |
| 20(OH)D₃ | Significant inhibition[14] | Enhanced[14] |
| 22(OH)L₃ | Significant inhibition[14] | Enhanced[14] |
| 20,22(OH)₂L₃ | Significant inhibition[14] | Enhanced[14] |
| 24(OH)L₃ | Significant inhibition[14] | No significant enhancement[14] |
Data extracted from studies on human epidermal keratinocytes treated with compounds for 24 hours prior to UVB irradiation.[14]
Table 2: Regulation of Gene Expression by 20(OH)L3 in Human Keratinocytes
| Gene Category | Upregulated Genes | Downregulated Genes |
| Differentiation Markers | INL, LOR, FLG, TGM1, KRT1, KRT10[6] | - |
| Antioxidant Enzymes | CAT, GPX1, GSR, GSTP1, SOD1, SOD2[6] | - |
| Inflammatory Cytokines | IL1A, IL1B, CXCL8, IL22[6] | IL17A, INFA, INFB, INFG, TNFA, IL6, IL10[6] |
| Nuclear Receptors | - | RORA, RORC[6] |
Gene expression changes observed after treatment of human epidermal keratinocytes with 20(OH)L3.[6]
Experimental Protocols
This section outlines the general methodologies employed in the cited research to investigate the mechanism of action of lumisterol derivatives.
Cell Culture and Treatment
-
Cell Lines: Primary human epidermal keratinocytes (HEKn) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., EpiLife medium with human keratinocyte growth supplement) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with lumisterol derivatives (typically at concentrations around 100 nM) or vehicle (e.g., ethanol) for a specified period (e.g., 24 hours) before UVB irradiation or other treatments.
UVB Irradiation
-
Source: A UV lamp emitting a spectrum that includes the UVB range (290-320 nm) is used.
-
Dosimetry: The dose of UVB is measured using a radiometer and is typically in the range of 25-50 mJ/cm².
-
Procedure: Culture medium is removed, and cells are washed with phosphate-buffered saline (PBS) before being irradiated. Fresh medium containing the test compounds is added after irradiation.
Analysis of DNA Damage and Repair
-
Comet Assay: Used to assess general DNA damage. Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. The length of the "comet tail" is proportional to the amount of DNA damage.[13]
-
Immunofluorescence for CPD and 6-4PP: Cells are fixed, permeabilized, and incubated with specific primary antibodies against CPD or 6-4PP. A fluorescently labeled secondary antibody is then used for visualization and quantification using microscopy.[12][14]
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure mRNA levels of target genes. RNA is extracted, reverse transcribed to cDNA, and then amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Western Blotting: Used to determine the levels of specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against the protein of interest.
-
Immunofluorescence: As described for DNA damage, this technique is also used to assess the levels and subcellular localization of proteins like p53 and Nrf2.[12][13]
Conclusion and Future Directions
Lumisterol and its CYP11A1-derived metabolites represent a novel class of bioactive molecules in the skin with significant potential for therapeutic applications. Their multifaceted mechanism of action, involving the modulation of key nuclear receptors and signaling pathways, provides a robust defense against UVB-induced damage, inflammation, and oxidative stress.
Future research should focus on:
-
Elucidating the precise molecular interactions between hydroxylumisterols and their target receptors.
-
Defining the full spectrum of genes regulated by these compounds in skin cells.
-
Investigating their efficacy and safety in preclinical models of skin disorders.
-
Exploring their potential as photoprotective and anti-inflammatory agents in clinical settings.
The continued exploration of this novel cutaneous endocrine system holds great promise for the development of innovative strategies for maintaining skin health and treating a variety of dermatological conditions.
References
- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of metabolic activation of lumisterol in the skin - Andrzej Slominski [grantome.com]
- 3. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoprotective Properties of Vitamin D and Lumisterol Hydroxyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. adium.com.py [adium.com.py]
- 15. researchgate.net [researchgate.net]
The Physiological Relevance of Lumisterol-D3 in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumisterol-D3 (L3), a photoisomer of pre-vitamin D3, has long been considered an inactive byproduct of prolonged ultraviolet B (UVB) exposure on the skin. However, emerging evidence has unveiled its significant physiological relevance, demonstrating that L3 and its hydroxyderivatives are biologically active molecules with diverse functions in human physiology, particularly in the skin. This technical guide provides an in-depth overview of the current understanding of L3, including its biosynthesis, metabolism, and multifaceted biological activities. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its complex signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Introduction
This compound (L3) is a secosteroid generated in the skin from 7-dehydrocholesterol (7-DHC) upon extended exposure to UVB radiation.[1] While the canonical pathway of vitamin D3 synthesis is well-established, recent research has illuminated a non-canonical pathway involving L3, revealing it to be a substrate for metabolic activation and a precursor to a family of biologically active hydroxyderivatives.[2][3] These metabolites exert a range of effects, including photoprotection, anti-proliferative activity, and immunomodulation, primarily through interactions with a variety of nuclear receptors. This guide delves into the physiological significance of L3 and its derivatives, providing a comprehensive resource for the scientific community.
Biosynthesis and Metabolism of this compound
Cutaneous Biosynthesis
Prolonged exposure of the skin to UVB radiation (290–315 nm) leads to the photoisomerization of pre-vitamin D3 into L3 and tachysterol-D3 (T3).[4] L3 is the more stable and predominant of these photoisomers.[2]
Metabolic Activation by CYP11A1
The primary enzyme responsible for the metabolic activation of L3 is cytochrome P450scc (CYP11A1), which is expressed in the skin and other steroidogenic tissues.[3] CYP11A1 hydroxylates L3 at various positions on its side chain, generating a series of hydroxylumisterols, including:
-
20-hydroxy-lumisterol-D3 (20(OH)L3)
-
22-hydroxy-lumisterol-D3 (22(OH)L3)
-
20,22-dihydroxy-lumisterol-D3 (20,22(OH)₂L3)
-
24-hydroxy-lumisterol-D3 (24(OH)L3)[4]
These hydroxyderivatives have been detected in human serum and epidermis, indicating their physiological production and potential systemic effects.[5]
Quantitative Data on this compound and its Metabolites
The following tables summarize key quantitative data related to the levels of L3 and the biological activities of its hydroxyderivatives.
Table 1: Levels of this compound in Human Tissues [5]
| Analyte | Tissue | Concentration (Mean ± SD) |
| This compound | Serum | ~55 nM |
| This compound | Epidermis | 92-fold lower than 7-DHC |
Table 2: Anti-Proliferative Activity of this compound Hydroxyderivatives in Human Melanoma Cell Lines [6][7]
| Compound | Cell Line | IC₅₀ (nM) |
| (25R)-27-hydroxyL3 | A375 | ~1 pM |
| 20(OH)L3 | SKMel-188 | Not specified, but showed inhibition |
| 22(OH)L3 | SKMel-188 | Not specified, but showed inhibition |
| 24(OH)L3 | SKMel-188 | Not specified, but showed inhibition |
| 20,22(OH)₂L3 | SKMel-188 | Not specified, but showed inhibition |
Table 3: Inhibition of SARS-CoV-2 Replication Machinery Enzymes by this compound Hydroxyderivatives [8]
| Compound (at 10⁻⁷ M) | Enzyme | % Inhibition | IC₅₀ (µM) |
| 25(OH)L3 | RdRp | 40-60% | 0.5 |
| 20S(OH)L3 | RdRp | 40-60% | 1 |
Signaling Pathways of this compound and its Metabolites
L3 and its hydroxyderivatives exert their biological effects by modulating various signaling pathways, primarily through interactions with nuclear receptors. Unlike the classical vitamin D3 metabolite, 1,25(OH)₂D3, which primarily signals through the Vitamin D Receptor (VDR), L3 metabolites exhibit a broader range of receptor interactions.
Key Nuclear Receptors
-
Vitamin D Receptor (VDR): Hydroxylumisterols can interact with the non-genomic, A-pocket of the VDR.[3][5]
-
Retinoid-Related Orphan Receptors (RORs): L3 hydroxyderivatives act as inverse agonists of RORα and RORγ.[3]
-
Aryl Hydrocarbon Receptor (AhR): L3 metabolites have been shown to act as agonists on the AhR.[9]
-
Liver X Receptors (LXRs): L3 derivatives can function as agonists of LXRα and LXRβ.[10][11]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of L3 and its metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L3 and its derivatives.
Quantification of this compound by LC-MS/MS
This protocol is adapted for the analysis of L3 in human serum.
5.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human serum in a glass tube, add an appropriate internal standard (e.g., deuterated L3).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 1 mL of MTBE.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for L3 and its internal standard. The exact m/z values will need to be determined empirically.
-
Cell Proliferation Assessment using Sulforhodamine B (SRB) Assay
This protocol is suitable for assessing the anti-proliferative effects of L3 derivatives on adherent cancer cell lines (e.g., A375 melanoma cells).[12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of L3 derivatives in culture medium. Replace the medium in the wells with 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO). Incubate for 72-96 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Assessment of DNA Damage using the Comet Assay
This protocol can be used to evaluate the photoprotective effects of L3 derivatives against UVB-induced DNA damage in keratinocytes.[11]
-
Cell Treatment and UVB Irradiation: Treat keratinocytes with L3 derivatives for a specified time (e.g., 24 hours). Wash the cells with PBS and irradiate with a specific dose of UVB.
-
Cell Harvesting: Immediately after irradiation, harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nuclear material.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized software.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the physiological relevance of L3.
Conclusion
The discovery of the biological activity of this compound and its hydroxyderivatives has opened up a new avenue of research in the field of vitamin D endocrinology and skin biology. These compounds, once dismissed as inert byproducts, are now recognized as potent signaling molecules with significant physiological relevance in humans. Their ability to modulate a diverse range of nuclear receptors highlights their potential as therapeutic agents for various skin disorders, including psoriasis and skin cancer, as well as for their immunomodulatory and anti-inflammatory properties. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this compound and its potential clinical applications. Future research should focus on elucidating the precise mechanisms of action of individual L3 hydroxyderivatives, their pharmacokinetic and pharmacodynamic profiles in humans, and their efficacy in clinical trials.
References
- 1. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comprehensive Technical Guide to the Discovery and History of Lumisterol and Vitamin D3 Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, history, and core research surrounding lumisterol and vitamin D3. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the intertwined synthesis, metabolism, and signaling pathways of these crucial secosteroids. The guide summarizes key historical milestones, presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for pivotal research techniques, and visualizes complex biological pathways and experimental workflows using the DOT language for Graphviz. This document aims to facilitate a deeper understanding of the non-canonical pathways of vitamin D metabolism and the emerging biological significance of lumisterol and its derivatives.
Introduction
The story of vitamin D, often lauded as the "sunshine vitamin," is a multi-decker narrative of nutritional science, organic chemistry, and molecular endocrinology. From the initial quest to cure rickets to the modern understanding of its hormonal functions, the journey of vitamin D research is rich with pivotal discoveries. A significant, yet often overlooked, chapter in this story is the discovery and characterization of its photoisomers, particularly lumisterol. Initially considered an inert byproduct of vitamin D synthesis in the skin, recent research has unveiled novel metabolic pathways and biological activities for lumisterol and its derivatives, challenging the classical understanding of the vitamin D endocrine system. This guide delves into the historical context of these discoveries and provides a technical overview of the current state of research, with a focus on the data and methodologies that are crucial for ongoing and future investigations.
A Historical Timeline of Discovery
The path to understanding vitamin D and lumisterol has been paved by numerous scientific contributions over the last century. The following timeline highlights the key milestones in this journey.
| Year | Discovery | Key Researchers/Contributors |
| 1913 | The discovery of a fat-soluble "accessory food factor" that could prevent rickets.[1] | McCollum and Davis |
| 1921 | Demonstration that cod liver oil could cure rickets in dogs, leading to the naming of "vitamin D".[2] | Edward Mellanby |
| 1924 | Discovery that ultraviolet (UV) light could cure rickets, suggesting a link between sunlight and the anti-rachitic factor.[1] | Huldshinsky, Chick et al. |
| 1928 | Adolf Windaus receives the Nobel Prize in Chemistry for his work on the constitution of sterols and their connection with vitamins.[2] | Adolf Windaus |
| 1932 | Isolation and structural characterization of vitamin D2 (ergocalciferol) from irradiated ergosterol. The term "vitamin D1" was found to be a mixture of vitamin D2 and lumisterol and was abandoned.[1] | Askew et al., Windaus and Linsert |
| 1936 | Chemical characterization of vitamin D3 (cholecalciferol) from the irradiation of 7-dehydrocholesterol.[3] | Windaus et al. |
| 1968-1971 | Discovery that vitamin D requires metabolic activation, first to 25-hydroxyvitamin D3 in the liver and then to the hormonally active form, 1,25-dihydroxyvitamin D3, in the kidney.[3] | DeLuca, Norman, Kodicek, and Fraser |
| Recent | Elucidation of non-canonical pathways of vitamin D3 and lumisterol metabolism by the enzyme CYP11A1, leading to the discovery of novel, biologically active hydroxy-metabolites.[4][5][6] | Slominski et al. |
Photochemical Synthesis of Vitamin D3 and Lumisterol
Vitamin D3 and its photoisomers, including lumisterol, are synthesized in the skin from 7-dehydrocholesterol (7-DHC) upon exposure to ultraviolet B (UVB) radiation. This photochemical process is a crucial physiological event that dictates the cutaneous production of these secosteroids.
The initial step involves the absorption of UVB photons by 7-DHC, which leads to the opening of its B-ring to form previtamin D3. Previtamin D3 is thermally unstable and undergoes a temperature-dependent isomerization to the more stable vitamin D3. However, with prolonged exposure to sunlight, previtamin D3 can also photoisomerize into lumisterol and tachysterol.[5][7] Lumisterol is a stereoisomer of 7-DHC.[5]
Metabolism of Vitamin D3 and Lumisterol
Once synthesized or ingested, vitamin D3 and lumisterol undergo a series of enzymatic hydroxylations to become biologically active. These metabolic pathways are critical for regulating the physiological effects of these compounds.
Canonical Vitamin D3 Metabolism
The classical or canonical pathway of vitamin D3 activation is a two-step hydroxylation process.
-
25-Hydroxylation: In the liver, vitamin D3 is hydroxylated at carbon 25 by the enzyme CYP2R1 (and to a lesser extent, CYP27A1) to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.
-
1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D3 is further hydroxylated at the 1α position by the enzyme CYP27B1 to produce the hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3 or calcitriol).
The catabolism of both 25(OH)D3 and 1,25(OH)2D3 is primarily initiated by the enzyme CYP24A1, which hydroxylates these molecules at carbon 24, leading to their inactivation and excretion.
Non-Canonical Metabolism of Vitamin D3 and Lumisterol
Recent research has uncovered alternative, or non-canonical, metabolic pathways for both vitamin D3 and lumisterol, primarily initiated by the steroidogenic enzyme CYP11A1.[4][5][6] This enzyme, traditionally known for its role in converting cholesterol to pregnenolone, can hydroxylate vitamin D3 and lumisterol at various positions on their side chains, generating a diverse array of novel metabolites.
CYP11A1 can hydroxylate vitamin D3 to produce metabolites such as 20-hydroxyvitamin D3 (20(OH)D3) and 20,23-dihydroxyvitamin D3.[8] Similarly, lumisterol is metabolized by CYP11A1 to produce hydroxylumisterols, including 20-hydroxylumisterol and 20,22-dihydroxylumisterol.[5] These novel metabolites have been shown to possess unique biological activities, often distinct from those of the canonical vitamin D3 metabolite, 1,25(OH)2D3.
Signaling Pathways
The biological effects of vitamin D3 and lumisterol metabolites are mediated through their interaction with various nuclear receptors, leading to the regulation of gene expression.
The Vitamin D Receptor (VDR) Signaling Pathway
The primary mediator of the genomic actions of 1,25(OH)2D3 is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[9] Upon binding 1,25(OH)2D3, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade regulates a wide range of physiological processes, including calcium homeostasis, bone metabolism, and immune function.
Alternative Signaling Pathways
Emerging evidence suggests that vitamin D3 and lumisterol derivatives can also signal through nuclear receptors other than the VDR. These include the Liver X Receptors (LXRα and LXRβ) and the Retinoic Acid-Related Orphan Receptors (RORα and RORγ).[10][11][12] For instance, certain lumisterol and vitamin D3 hydroxyderivatives have been shown to act as agonists or inverse agonists for LXRs and RORs, respectively.[10][11][12] This discovery of alternative signaling pathways significantly broadens the potential physiological roles of these compounds beyond the classical VDR-mediated actions.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of various vitamin D and lumisterol derivatives.
Table 1: Inhibition of Human Malignant Melanoma Cell Proliferation (IC50 values)
| Compound | A375 Cells (nM) | SK-MEL-28 Cells (nM) |
| 1,25(OH)2D3 | 1.15 | 0.98 |
| 1,24,25(OH)3D3 | 17.8 | 15.5 |
| 20,24(OH)2D3 | 280 | 320 |
| 22(OH)L3 | >1000 | >1000 |
| (25R)-27(OH)L3 | >1000 | >1000 |
| Data from a study on the anticancer activity of vitamin D and lumisterol derivatives.[13] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the field of lumisterol and vitamin D3 research.
Analysis of Vitamin D Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify vitamin D3 and its metabolites from biological samples.
Methodology Overview:
-
Sample Preparation:
-
Perform a single-step liquid-liquid extraction of plasma or serum samples with a solvent like acetonitrile to precipitate proteins and extract the analytes.[14]
-
Alternatively, for more complex matrices or lower concentration metabolites, a multi-step solid-phase extraction (SPE) may be employed for sample cleanup and concentration.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC column, such as a C18 or a pentafluorophenyl (PFP) column. The PFP phase can offer superior selectivity for separating closely related metabolites, including the 3-epi analogs.[15]
-
Employ a mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile, to achieve optimal separation of the various metabolites.
-
-
Detection:
-
Use a UV detector, typically set at 265 nm, which is the absorbance maximum for vitamin D compounds.
-
For higher sensitivity and specificity, especially for low-abundance metabolites, couple the HPLC system to a mass spectrometer (LC-MS).[16]
-
-
Quantification:
-
Generate a standard curve using known concentrations of purified vitamin D metabolite standards.
-
Calculate the concentration of the metabolites in the unknown samples by comparing their peak areas to the standard curve.
-
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
Objective: To assess the effect of vitamin D and lumisterol derivatives on the proliferation of cancer cells.
Methodology Overview:
-
Cell Culture:
-
Plate cells (e.g., A375 or SK-MEL-28 melanoma cells) in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (e.g., 1,25(OH)2D3, lumisterol derivatives) for a specified period (e.g., 48 or 72 hours).[17] Include a vehicle control (e.g., ethanol).
-
-
Cell Fixation:
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
-
Staining:
-
Wash the plates with water and stain the fixed cells with Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
-
Destaining and Solubilization:
-
Wash away the unbound dye with 1% acetic acid and air dry the plates.
-
Solubilize the protein-bound dye with a Tris-base solution.
-
-
Measurement:
-
Measure the absorbance of the solubilized dye at 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[13]
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of vitamin D and lumisterol derivatives on the distribution of cells in different phases of the cell cycle.
Methodology Overview:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at a specific concentration (e.g., 100 nM) for a defined period (e.g., 48 hours).[13]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and fix them in cold 70% ethanol for at least 48 hours.[13]
-
-
Staining:
-
Treat the fixed cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI) for 30 minutes.[13]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population, which represents apoptotic cells.[13]
-
Conclusion and Future Directions
The discovery of lumisterol and the non-canonical pathways of vitamin D metabolism has significantly expanded our understanding of the vitamin D endocrine system. What was once considered a collection of inert byproducts of vitamin D synthesis are now recognized as a new class of biologically active secosteroids with unique metabolic routes and signaling mechanisms. The research highlighted in this guide underscores the potential of these novel metabolites in various physiological and pathological processes, including cancer and inflammation.
Future research in this field should focus on several key areas:
-
Comprehensive Profiling of Metabolites: Further elucidation of the complete metabolic profile of lumisterol and other vitamin D photoisomers in various tissues.
-
Receptor Deorphanization: Identification and characterization of the specific receptors and signaling pathways for the growing number of novel hydroxy-metabolites.
-
Translational Research: Investigation of the therapeutic potential of these novel compounds in preclinical models of disease, with a focus on conditions such as cancer, inflammatory disorders, and skin diseases.
-
Development of Analytical Methods: Continued refinement of sensitive and specific analytical techniques for the accurate measurement of these novel metabolites in clinical samples to assess their physiological relevance.
By continuing to explore the complexities of the vitamin D and lumisterol metabolic and signaling networks, the scientific community is poised to uncover new therapeutic avenues and a more complete picture of the profound impact of these "sunshine" molecules on human health.
References
- 1. History of the discovery of vitamin D and its active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vitaminddrops-sea.com [vitaminddrops-sea.com]
- 3. karger.com [karger.com]
- 4. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Human Metabolome Database: Showing metabocard for Lumisterol 3 (HMDB0006505) [hmdb.ca]
- 8. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ocul-gue.alma.exlibrisgroup.com [ocul-gue.alma.exlibrisgroup.com]
- 13. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Fast and Accurate LC-MS Analysis of Vitamin D Metabolites Using Ascentis® Express F5 HPLC Columns [sigmaaldrich.com]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. mdpi.com [mdpi.com]
Lumisterol-D3: A Photochemical Isoform of Previtamin D3 with Emerging Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol-D3 (L3) is a stereoisomer of 7-dehydrocholesterol (7-DHC) and a significant photoisomer of previtamin D3. For decades, L3 was considered an inactive byproduct of excessive ultraviolet B (UVB) radiation exposure on the skin, a mechanism thought to prevent vitamin D3 toxicity. However, recent research has unveiled that L3 is not only present in human serum but is also a prohormone that can be metabolized into biologically active derivatives.[1] These metabolites exhibit a range of activities, including anti-proliferative, anti-inflammatory, and photoprotective effects, positioning this compound and its derivatives as promising molecules for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the photochemical synthesis of this compound from previtamin D3, its metabolism, and its emerging role in cellular signaling pathways.
Photochemical Formation of this compound
The synthesis of vitamin D3 in the skin is initiated by the absorption of UVB radiation (290–315 nm) by 7-dehydrocholesterol (7-DHC), leading to the opening of the B-ring to form previtamin D3.[1] Previtamin D3 then undergoes a thermal isomerization to form the more stable vitamin D3. However, upon prolonged exposure to UVB radiation, previtamin D3 can undergo further photoisomerization to form this compound and tachysterol-D3.[1][4] The formation of L3 involves the reformation of the C9–C10 bond of previtamin D3, resulting in a 9β,10α-configuration, making it a stereoisomer of 7-DHC.[4]
The photochemical conversion of previtamin D3 to its various isomers is a wavelength-dependent process, with different quantum yields observed at different irradiation wavelengths.
Quantitative Data on Photochemical Conversion
The following tables summarize key quantitative data related to the photochemical properties of this compound and previtamin D3.
| Photoconversion | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Previtamin D3 → this compound | 253.7 | 0.04 | [2] |
| Previtamin D3 → this compound | 302.5 | 0.09 | [2] |
| Previtamin D3 → this compound | 305.0 | 0.18 | [2] |
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| This compound | 280 | 8,886 | Ethanol | [5] |
| Previtamin D3 | ~260 | Not specified | Ethanol | [6] |
Experimental Protocols
Photochemical Synthesis and Isolation of this compound
This protocol describes a general method for the photochemical generation of this compound from 7-dehydrocholesterol (provitamin D3) and its subsequent isolation using High-Performance Liquid Chromatography (HPLC).
Materials:
-
7-dehydrocholesterol (provitamin D3)
-
Tetrahydrofuran (THF), HPLC grade
-
Ethyl acetate, HPLC grade
-
Hexane, HPLC grade
-
High-pressure mercury lamp (e.g., 400W) with a Vycor filter
-
Quartz test tube
-
Preparative HPLC system with a UV detector
-
Silica HPLC column
Protocol:
-
Preparation of Starting Material: Dissolve 7-dehydrocholesterol in THF in a quartz test tube to a final concentration of approximately 20 mM.
-
UVB Irradiation: Cool the solution to -10 °C and irradiate with a 400W high-pressure mercury lamp equipped with a Vycor filter for approximately 150 minutes. The Vycor filter is used to filter out shorter wavelength UV radiation.
-
Sample Preparation for HPLC: After irradiation, concentrate the reaction mixture under reduced pressure (in vacuo).
-
HPLC Separation: Resuspend the crude residue in the HPLC mobile phase and subject it to preparative HPLC.
-
Column: Silica-based preparative column.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 10% ethyl acetate in hexane).
-
Flow Rate: Approximately 6 mL/min.
-
Detection: Monitor the elution profile using a UV detector set at a wavelength where the isomers absorb (e.g., 282 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the different photoisomers (previtamin D3, this compound, and tachysterol-D3) based on their retention times.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.
Workflow for Photochemical Synthesis and Isolation
Caption: Workflow for the synthesis and isolation of this compound.
Metabolism of this compound
Contrary to its previous classification as an inactive photoproduct, recent studies have demonstrated that this compound is a substrate for key metabolic enzymes, leading to the formation of a series of hydroxylated metabolites. The primary enzymes involved in this novel metabolic pathway are cytochrome P450scc (CYP11A1) and CYP27A1.[1][2]
CYP11A1, traditionally known for its role in steroidogenesis, hydroxylates L3 at various positions on its side chain, producing metabolites such as 20-hydroxy-L3, 22-hydroxy-L3, 20,22-dihydroxy-L3, and 24-hydroxy-L3.[2][4] Similarly, CYP27A1 can hydroxylate L3 to produce 25-hydroxy-L3 and 27-hydroxy-L3.[1]
Metabolic Pathway of this compound
Caption: Enzymatic metabolism of this compound by CYP11A1 and CYP27A1.
Biological Activity and Signaling Pathways
The hydroxylated metabolites of this compound have been shown to possess significant biological activity, often comparable to or even exceeding that of the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). These activities are mediated through interactions with various nuclear receptors and the modulation of key cellular signaling pathways.
Interaction with Nuclear Receptors
This compound derivatives have been found to interact with several nuclear receptors, including:
-
Vitamin D Receptor (VDR): While 1,25(OH)₂D₃ is the canonical ligand for VDR, some this compound metabolites can also bind to and activate this receptor.[1]
-
Retinoid-Related Orphan Receptors (RORs): Specifically RORα and RORγ, where this compound derivatives can act as inverse agonists.[1]
-
Aryl Hydrocarbon Receptor (AhR): Some metabolites have been shown to act as agonists for AhR.[1]
-
Liver X Receptors (LXRs): Recent evidence suggests that this compound and its derivatives can also activate LXRα and LXRβ.[7]
Downstream Signaling Pathways
The interaction of this compound metabolites with these nuclear receptors triggers downstream signaling cascades that influence a variety of cellular processes. Key pathways affected include:
-
NRF2-Mediated Antioxidant Response: this compound derivatives have been shown to activate the NRF2 pathway, leading to the upregulation of antioxidant enzymes and providing protection against oxidative stress.[8]
-
p53-Mediated DNA Damage Response: These compounds can also activate p53 signaling, which plays a crucial role in DNA repair and apoptosis, contributing to their photoprotective effects.[1][2]
Signaling Pathway of this compound Metabolites
Caption: Signaling pathways activated by this compound metabolites.
Conclusion and Future Directions
The discovery of a metabolic pathway for this compound and the potent biological activities of its derivatives have transformed our understanding of this once-neglected photoisomer. It is now evident that this compound is not an inert byproduct but rather a prohormone with significant physiological relevance. The ability of its metabolites to modulate key signaling pathways involved in cellular proliferation, inflammation, and stress response opens up new avenues for therapeutic intervention.
Future research should focus on elucidating the precise structure-activity relationships of the various this compound metabolites and their specific affinities for different nuclear receptors. Further investigation into the in vivo efficacy of these compounds in preclinical models of skin disorders, inflammatory diseases, and cancer is warranted. The development of synthetic analogs of this compound with enhanced potency and selectivity could lead to the discovery of novel drug candidates. This burgeoning field of research holds the promise of harnessing the previously overlooked photochemistry of vitamin D synthesis for the development of innovative therapies.
References
- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREVITAMIN D PHOTOSYNTHESIS IN VITRO [photobiology.com]
- 3. A revised action spectrum for vitamin D synthesis by suberythemal UV radiation exposure in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twu-ir.tdl.org [twu-ir.tdl.org]
- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. epj-conferences.org [epj-conferences.org]
An In-depth Technical Guide to the Interaction of Lumisterol-D3 with Nuclear Receptors VDR, RORs, and AhR
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interactions between lumisterol-D3 and its hydroxylated metabolites with key nuclear receptors: the Vitamin D Receptor (VDR), Retinoic Acid Receptor-Related Orphan Receptors (RORs), and the Aryl Hydrocarbon Receptor (AhR). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways. The complex and nuanced interactions of lumisterol derivatives with these receptors suggest their potential as modulators of various physiological and pathophysiological processes, opening new avenues for therapeutic development.
Introduction
Lumisterol, a photoisomer of vitamin D3, has long been considered an inactive byproduct of ultraviolet B (UVB) irradiation of 7-dehydrocholesterol in the skin. However, recent research has unveiled that lumisterol and its hydroxylated derivatives, collectively referred to here as this compound, are biologically active molecules that can modulate the activity of several nuclear receptors.[1] These interactions are distinct from those of the canonical vitamin D3 hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), and point towards a novel signaling paradigm with potential therapeutic implications.
This guide focuses on the interactions of this compound with three critical nuclear receptors:
-
Vitamin D Receptor (VDR): The primary mediator of the biological actions of vitamin D3, playing a crucial role in calcium homeostasis, bone metabolism, and immune function.
-
Retinoic Acid Receptor-Related Orphan Receptors (RORs): Specifically RORα and RORγ, which are key regulators of circadian rhythms, metabolism, and immune responses, particularly the differentiation of Th17 cells.
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor known for its role in mediating the toxic effects of environmental pollutants, but also increasingly recognized for its involvement in immune regulation and cell differentiation.
Understanding the molecular interactions of this compound with these receptors is paramount for elucidating its physiological functions and exploring its therapeutic potential in areas such as autoimmune diseases, cancer, and inflammatory disorders.
Quantitative Analysis of this compound Interaction with Nuclear Receptors
The interaction of this compound and its hydroxylated metabolites with VDR, RORs, and AhR is characterized by a range of binding affinities and functional activities. This section presents available quantitative data to facilitate a comparative analysis.
Table 1: Binding Affinity and Functional Activity of Lumisterol and its Derivatives on VDR
| Compound | Receptor | Assay Type | Value | Reference |
| Lumisterol | VDR | Competitive Binding Assay | Kd > 20 µM | [2] |
| Hydroxylumisterols | VDR | Molecular Modeling | Favorable interaction with the A-pocket (non-genomic site) | [3] |
Table 2: Functional Activity of Hydroxylumisterols on RORα and RORγ
| Compound | Receptor | Assay Type | Value (IC50) | Reference |
| 20(OH)L3 | RORγ | Reporter Assay | Most potent inhibitor among tested hydroxylumisterols | [3] |
| 20(OH)L3 | RORα | Reporter Assay | Less active than on RORγ | [3] |
| Hydroxylumisterols | RORα and RORγ | General | Inverse Agonists | [4] |
Table 3: Functional Activity of Related Compounds on AhR
| Compound | Receptor | Assay Type | Observation | Reference |
| 20S(OH)T3 (Tachysterol derivative) | AhR | Reporter Assay | Marked activation | [1] |
| 25(OH)T3 (Tachysterol derivative) | AhR | Reporter Assay | Smaller activation | [1] |
Signaling Pathways
The interaction of this compound with VDR, RORs, and AhR initiates distinct signaling cascades that regulate gene expression and cellular function.
VDR Signaling Pathway
While the classical genomic VDR signaling is initiated by the binding of 1,25(OH)₂D₃ to the ligand-binding pocket, hydroxylumisterols are proposed to interact with an alternative "A-pocket" or non-genomic binding site on the VDR.[3][5] This interaction may trigger rapid, non-genomic responses or modulate the receptor's genomic activity in a manner distinct from the canonical ligand.
ROR Signaling Pathway
Hydroxylated lumisterol derivatives act as inverse agonists on RORα and RORγ.[3][4] This means they bind to the receptor and reduce its constitutive activity, leading to the recruitment of corepressors and subsequent downregulation of target gene expression. This is particularly relevant for RORγt, the master regulator of Th17 cell differentiation, which is implicated in several autoimmune diseases.
AhR Signaling Pathway
While direct evidence for this compound interaction with AhR is still emerging, related secosteroids have been shown to activate this receptor.[1] Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby activating their transcription.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with VDR, RORs, and AhR.
VDR Competitive Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands, such as lumisterol derivatives, to the VDR by measuring their ability to displace a radiolabeled VDR ligand.
Materials:
-
Recombinant VDR
-
[³H]-1,25(OH)₂D₃ (radiolabeled ligand)
-
Unlabeled 1,25(OH)₂D₃ (positive control)
-
Test compounds (lumisterol derivatives)
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds and the positive control.
-
In a multi-well plate, incubate a constant concentration of recombinant VDR and [³H]-1,25(OH)₂D₃ with the varying concentrations of the test compounds or control.
-
Allow the binding reaction to reach equilibrium (e.g., incubate for 1-2 hours at 4°C).
-
To separate bound from free radioligand, add hydroxyapatite slurry to each well and incubate.
-
Centrifuge the plate and wash the pellets to remove unbound radioligand.
-
Resuspend the pellets in scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
The dissociation constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
ROR Inverse Agonist Luciferase Reporter Assay
This cell-based assay measures the ability of a compound to inhibit the constitutive transcriptional activity of RORα or RORγ.
Materials:
-
Mammalian cell line (e.g., HEK293T, CHO)
-
Expression plasmid for full-length RORα or RORγ
-
Luciferase reporter plasmid containing ROR response elements (ROREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (lumisterol derivatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the ROR expression plasmid and the RORE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the lumisterol derivatives or a known ROR inverse agonist (positive control).
-
Incubate the cells for a sufficient period to allow for changes in luciferase expression (e.g., 24-48 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Calculate the concentration of the test compound that causes a 50% reduction in luciferase activity (IC₅₀).
AhR Activation Luciferase Reporter Assay
This cell-based assay determines the ability of a compound to activate the AhR signaling pathway.
Materials:
-
Mammalian cell line expressing AhR (e.g., HepG2)
-
Luciferase reporter plasmid containing Xenobiotic Response Elements (XREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (lumisterol derivatives)
-
Known AhR agonist (e.g., TCDD) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfect the cells with the XRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with serial dilutions of the lumisterol derivatives or the positive control.
-
Incubate the cells for a period sufficient for AhR activation and luciferase expression (e.g., 18-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence in each well.
-
Normalize the luciferase activity.
-
Calculate the concentration of the test compound that produces 50% of the maximal response (EC₅₀).
Conclusion and Future Directions
The emerging evidence strongly indicates that this compound and its hydroxylated metabolites are not inert molecules but rather a new class of signaling molecules with the potential to modulate the activity of VDR, RORs, and AhR. Their action as inverse agonists on RORs is particularly noteworthy, suggesting a potential therapeutic role in autoimmune and inflammatory diseases. The interaction with a non-genomic VDR site and the potential activation of AhR further expand the complexity and therapeutic possibilities of these compounds.
Future research should focus on:
-
Comprehensive Quantitative Analysis: Systematically determining the binding affinities (Ki) and functional activities (IC₅₀/EC₅₀) of a wider range of hydroxylated this compound derivatives for VDR, RORα, RORγ, and AhR.
-
Elucidation of VDR Non-genomic Signaling: Investigating the downstream signaling events and physiological consequences of hydroxylumisterol binding to the non-genomic site of the VDR.
-
In Vivo Studies: Translating the in vitro findings into animal models of disease to evaluate the therapeutic efficacy and safety of this compound derivatives.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features of lumisterol derivatives that determine their selectivity and potency for each nuclear receptor to guide the design of novel and more effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Proliferative and Pro-Differentiation Effects of Lumisterol-D3 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol, a photoproduct of pre-vitamin D3, and its hydroxylated derivatives are emerging as a novel class of bioactive molecules with significant therapeutic potential.[1][2] These compounds, particularly those derived from the action of the enzyme CYP11A1, exhibit potent anti-proliferative, pro-differentiation, and anti-inflammatory properties that are often comparable or superior to those of the classical vitamin D3 hormone, 1,25(OH)₂D₃.[3][4] Notably, many of these derivatives are non-calcemic, a significant advantage for potential therapeutic applications.[3] This technical guide provides an in-depth overview of the current understanding of the anti-proliferative and pro-differentiation effects of lumisterol-D3 derivatives, with a focus on their mechanisms of action, experimental validation, and the signaling pathways they modulate.
Anti-Proliferative Effects of this compound Derivatives
CYP11A1-derived lumisterol hydroxyderivatives have demonstrated significant anti-proliferative activity across various cell types, including normal human keratinocytes and malignant melanoma cells.[2][5][6] The anti-cancer activity of these compounds is often enhanced by hydroxylation.[2] For instance, while lumisterol (L3) itself may not inhibit proliferation, certain hydroxylated forms show marked inhibitory effects.[2][7]
Quantitative Data on Anti-Proliferative Activity
The following table summarizes the inhibitory effects of selected lumisterol and vitamin D3 derivatives on the proliferation of human malignant melanoma cell lines.
| Compound | Cell Line | IC50 Value | Efficacy (% Inhibition) | Reference |
| 1,25(OH)₂D₃ | A375 | 1.15 nM | Not specified | [2] |
| 1,24,25(OH)₃D₃ | A375 | 17.8 nM | Similar to 1,25(OH)₂D₃ | [2] |
| 20,24(OH)₂D₃ | A375 | 280 nM | Not specified | [2] |
| (25R)-27(OH)L₃ | A375 | 1 pM | ~20% at 1 µM | [2][7] |
| 1,25(OH)₂D₃ | SK-MEL-28 | Not specified | Similar to 1,24,25(OH)₃D₃ | [2] |
| 1,24,25(OH)₃D₃ | SK-MEL-28 | Not specified | Similar to 1,25(OH)₂D₃ | [2] |
| (25R)-27(OH)L₃ | SK-MEL-28 | Not specified | ~20% at 1 µM | [7] |
| L₃ | A375 & SK-MEL-28 | Did not inhibit proliferation | N/A | [2][7] |
| 22(OH)L₃ | A375 & SK-MEL-28 | Did not inhibit proliferation | N/A | [7] |
Experimental Protocols for Assessing Anti-Proliferative Effects
A common method to evaluate the anti-proliferative activity of these compounds is the Sulforhodamine B (SRB) assay.
Cell Lines and Culture:
-
Human malignant melanoma cell lines (e.g., A375, SK-MEL-28) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Treatment Protocol:
-
Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
After allowing the cells to attach overnight, they are treated with a range of concentrations of the this compound derivatives (typically from 10⁻¹² M to 10⁻⁶ M) or a vehicle control (e.g., ethanol).[8]
-
The treated cells are incubated for a specified period, often 72 hours.[8]
SRB Assay Procedure:
-
Following incubation, the cells are fixed with trichloroacetic acid.
-
The fixed cells are washed and stained with SRB dye.
-
Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Cell Cycle Analysis:
-
To further understand the anti-proliferative mechanism, cell cycle analysis can be performed using flow cytometry.
-
Cells are treated with the compounds (e.g., at 100 nM for 48 hours), harvested, and stained with propidium iodide.[7][9]
-
The distribution of cells in different phases of the cell cycle (SubG1, G1, S, G2/M) is then analyzed.[7][9]
Visualization of Anti-Proliferative Assay Workflow
Caption: A flowchart of the experimental workflow for assessing the anti-proliferative effects of this compound derivatives using the SRB assay.
Pro-Differentiation Effects of this compound Derivatives
This compound hydroxyderivatives have been shown to promote the differentiation of human keratinocytes, which is crucial for maintaining the epidermal barrier.[1] This effect is observed through the upregulation of key differentiation markers.
Quantitative Data on Pro-Differentiation Markers
The following table highlights the effects of lumisterol hydroxyderivatives on the expression of differentiation markers in human keratinocytes.
| Compound | Marker | Method | Observation | Reference |
| L3-hydroxyderivatives | Involucrin (IVL) | Immunofluorescence, Western Blot | Upregulation of protein expression | [1][10] |
| L3-hydroxyderivatives | Filaggrin (FLG) | mRNA expression | Upregulation | [1] |
| L3-hydroxyderivatives | Keratin 14 (KRT14) | mRNA expression | Upregulation | [1] |
| L3-hydroxyderivatives | Transglutaminase 1 (TGM1) | mRNA expression | Downregulation | [1] |
| L3-hydroxyderivatives | Keratin 1 (KRT1) & Keratin 10 (KRT10) | mRNA expression | Downregulation | [1] |
Experimental Protocols for Assessing Pro-Differentiation Effects
Cell Culture and Treatment:
-
Primary human epidermal keratinocytes (HEKn) are cultured in specialized keratinocyte growth medium.
-
Cells are treated with this compound derivatives (e.g., at a concentration of 100 nM) for a specified duration, often in the presence or absence of a stressor like UVB radiation.[5]
Immunofluorescence Staining for Differentiation Markers:
-
Keratinocytes are grown on coverslips and treated with the compounds.
-
After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against a differentiation marker (e.g., involucrin).
-
Following washing, a fluorescently labeled secondary antibody is applied.
-
The nuclei are counterstained with a DNA dye (e.g., DAPI).
-
The coverslips are mounted, and the cells are visualized using a fluorescence microscope. The intensity and localization of the fluorescent signal indicate the level of protein expression.[10]
Western Blot Analysis:
-
Treated cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody against the differentiation marker of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified relative to a loading control (e.g., β-actin).[10]
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for the genes encoding differentiation markers.
-
The relative mRNA expression levels are calculated using the ΔΔCt method, normalized to a housekeeping gene.
Visualization of Differentiation Assay Workflow
Caption: A flowchart illustrating the experimental workflows for analyzing the pro-differentiation effects of this compound derivatives at both the protein and mRNA levels.
Signaling Pathways Modulated by this compound Derivatives
The biological activities of this compound derivatives are mediated through their interaction with various nuclear receptors and the subsequent modulation of downstream signaling pathways.[3][11] Unlike classical vitamin D3 metabolites that primarily act through the vitamin D receptor (VDR), lumisterol derivatives can signal through multiple pathways.[3][12]
Key Nuclear Receptors and Signaling Hubs:
-
Vitamin D Receptor (VDR): Some lumisterol derivatives can bind to the VDR, influencing gene expression through vitamin D response elements (VDREs).[3][12]
-
RAR-related Orphan Receptors (RORs): Lumisterol derivatives can act as inverse agonists of RORα and RORγ, which are involved in regulating inflammatory responses and cell differentiation.[3]
-
Aryl Hydrocarbon Receptor (AhR): These compounds can also interact with the AhR, a ligand-activated transcription factor involved in cellular responses to environmental stimuli.[3][12]
-
Liver X Receptors (LXRs): Recent studies have identified LXRα and LXRβ as targets for this compound derivatives, suggesting a novel mechanism of action.[13]
-
p53 and Nrf2 Activation: In response to cellular stress (e.g., UVB radiation), these derivatives can activate the p53 tumor suppressor pathway and the Nrf2-dependent antioxidant response, contributing to their protective effects.[4][5][6]
-
NF-κB Inhibition: Lumisterol hydroxyderivatives can suppress inflammatory responses by inhibiting the translocation of the NF-κB p65 subunit to the nucleus.[1]
Visualization of Signaling Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines [mdpi.com]
- 3. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adium.com.py [adium.com.py]
- 7. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Calcemic Nature of CYP11A1-Derived Lumisterol Metabolites: A Technical Guide for Researchers
An In-depth Examination of a Novel Vitamin D Endocrine System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-calcemic properties of lumisterol metabolites derived from the alternative vitamin D activation pathway initiated by the enzyme CYP11A1. This document details the synthesis, signaling mechanisms, and experimental validation of these compounds, offering valuable insights for researchers and professionals in drug development. The data presented herein underscores the potential of these metabolites as therapeutic agents that exhibit the beneficial effects of vitamin D without the risk of hypercalcemia.
Introduction: A Paradigm Shift in Vitamin D Metabolism
Traditionally, the biological activities of vitamin D have been attributed to the canonical pathway, which involves the conversion of vitamin D3 to its active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), a potent regulator of calcium homeostasis. However, the therapeutic application of 1,25(OH)₂D₃ is often limited by its calcemic side effects.[1][2]
A novel, non-canonical pathway of vitamin D activation, initiated by the cytochrome P450 enzyme CYP11A1, has been discovered.[3][4] This pathway not only metabolizes vitamin D3 but also its photoisomer, lumisterol (L3), into a series of hydroxylated derivatives.[5][6] Crucially, these CYP11A1-derived lumisterol metabolites have been shown to be non-calcemic or possess very low calcemic activity, opening new avenues for therapeutic development.[6][7]
Synthesis of CYP11A1-Derived Lumisterol Metabolites
Lumisterol is a photoisomer of vitamin D3, formed in the skin upon prolonged exposure to UVB radiation.[5] The enzyme CYP11A1, traditionally known for its role in steroidogenesis, can hydroxylate lumisterol at various positions on its side chain, leading to the formation of several metabolites, including 20-hydroxylumisterol (20(OH)L3), 22-hydroxylumisterol (22(OH)L3), and 20,22-dihydroxylumisterol (20,22(OH)₂L3).[5]
The general experimental workflow for the enzymatic synthesis and purification of these metabolites is depicted below.
Signaling Pathways: Beyond the Classical Vitamin D Receptor
Unlike 1,25(OH)₂D₃, which primarily signals through the genomic pathway of the Vitamin D Receptor (VDR), CYP11A1-derived lumisterol metabolites exhibit a more diverse signaling profile. While they can interact with the VDR, their primary mode of action appears to be through alternative nuclear receptors, including the Retinoic Acid-Related Orphan Receptors (RORs), the Liver X Receptors (LXRs), and the Aryl Hydrocarbon Receptor (AhR).[3][5] This differential receptor engagement is believed to be a key factor in their non-calcemic nature.
Quantitative Data on Non-Calcemic Effects
The defining characteristic of CYP11A1-derived lumisterol metabolites is their lack of significant impact on calcium metabolism. Preclinical studies have demonstrated that even at high doses, these compounds do not induce hypercalcemia, a common side effect of traditional vitamin D therapies.
While comprehensive comparative data for all lumisterol metabolites is still emerging, studies on the related CYP11A1-derived vitamin D3 metabolite, 20-hydroxyvitamin D3 (20(OH)D₃), provide strong evidence for the non-calcemic nature of this class of compounds.
| Compound | Dose (µg/kg) | Treatment Duration | Serum Calcium (mg/dL) | Hypercalcemic Effect | Reference |
| Vehicle Control | - | 3 weeks | ~9.5 | No | [8] |
| 20(OH)D₃ | up to 30 | 3 weeks | ~9.5 - 10.0 | No significant difference from control | [8] |
| 25(OH)D₃ (positive control) | 2 | 3 weeks | >11.0 | Significant increase | [8] |
| 1,25(OH)₂D₃ (positive control) | 2 | 3 weeks | >12.0 | Significant increase | [8] |
Table 1: Serum Calcium Levels in Mice Treated with 20(OH)D₃ and Calcitriol. Data are approximate values derived from graphical representations in the cited literature.
Studies on the vitamin D analog 22-oxa-1,25-dihydroxyvitamin D3 (OCT) further support the feasibility of developing non-calcemic vitamin D compounds.
| Treatment | Dose | Change in Blood Ionized Calcium | Reference |
| OCT | 5 µg/kg BW | Significant reduction in hypercalcemic mice | [1] |
| AHPrBP (bisphosphonate) | 10 mg/kg BW | Similar reduction to OCT | [1] |
Table 2: Effect of the Non-Calcemic Vitamin D Analog OCT on Cancer-Associated Hypercalcemia in a Nude Mouse Model.
Detailed Experimental Protocols
Enzymatic Synthesis and Purification of Hydroxylumisterols
Objective: To produce and purify hydroxylated lumisterol metabolites for in vitro and in vivo studies.
Materials:
-
Recombinant human or bovine CYP11A1 enzyme
-
Lumisterol (L3) substrate
-
Cofactors: NADPH, adrenodoxin, adrenodoxin reductase
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvents for extraction (e.g., dichloromethane)
-
HPLC system with a C18 column
-
Mobile phase solvents (e.g., methanol/water or acetonitrile/water gradients)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, CYP11A1 enzyme, and cofactors.
-
Dissolve lumisterol in a suitable solvent (e.g., ethanol) and add it to the reaction mixture to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours).
-
Stop the reaction by adding an organic solvent (e.g., dichloromethane) and vortexing to extract the metabolites.
-
Separate the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the metabolites using a gradient of methanol or acetonitrile in water.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm) and collect the fractions corresponding to the different hydroxylated lumisterol peaks.
-
Confirm the identity and purity of the collected fractions using mass spectrometry and NMR.
In Vivo Assessment of Calcemic Effects in Rodents
Objective: To determine the effect of CYP11A1-derived lumisterol metabolites on serum calcium levels and bone mineral density in a rodent model.
Materials:
-
Test compounds (e.g., 20(OH)L3, 22(OH)L3) and positive control (1,25(OH)₂D₃)
-
Vehicle control (e.g., propylene glycol, corn oil)
-
Rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Equipment for blood collection (e.g., micro-hematocrit tubes)
-
Calcium analyzer
-
Dual-energy X-ray absorptiometry (DEXA) scanner for bone mineral density measurement
Protocol:
-
Acclimatize animals to the housing conditions for at least one week.
-
Divide animals into treatment groups: vehicle control, positive control (1,25(OH)₂D₃), and experimental groups receiving different doses of the lumisterol metabolites.
-
Administer the compounds daily or on a specified schedule via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Monitor the animals for any signs of toxicity.
-
At specified time points, collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus).
-
Measure serum calcium and phosphate levels using a certified analyzer.
-
At the end of the study, measure bone mineral density (BMD) and bone mineral content (BMC) of the femur and/or lumbar spine using a DEXA scanner.
-
Euthanize the animals and collect tissues for further analysis if required.
VDR Transactivation Assay
Objective: To assess the ability of lumisterol metabolites to activate the Vitamin D Receptor in a cell-based reporter assay.
Materials:
-
Cell line expressing the VDR and a VDR-responsive reporter gene (e.g., luciferase)
-
Cell culture medium and supplements
-
Test compounds and positive control (1,25(OH)₂D₃)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and the positive control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold activation of the VDR relative to the vehicle control.
Conclusion and Future Directions
The discovery of the CYP11A1-initiated pathway for lumisterol metabolism represents a significant advancement in our understanding of the vitamin D endocrine system. The resulting hydroxylated metabolites exhibit a range of beneficial biological activities, including anti-inflammatory, anti-cancer, and photoprotective effects, without inducing hypercalcemia. This non-calcemic profile makes them highly promising candidates for the development of novel therapeutics for a variety of conditions currently treated with vitamin D, as well as for new indications where the risk of hypercalcemia has been a limiting factor.
Future research should focus on:
-
Comprehensive in vivo studies to further characterize the non-calcemic nature and therapeutic efficacy of a wider range of lumisterol metabolites.
-
Elucidation of the precise molecular mechanisms underlying their differential receptor interactions and downstream signaling pathways.
-
Development of optimized synthetic routes for the large-scale production of these compounds to facilitate preclinical and clinical development.
This technical guide provides a solid foundation for researchers and drug developers to explore the therapeutic potential of this exciting new class of non-calcemic vitamin D analogues.
References
- 1. Effect of combination treatment with a vitamin D analog (OCT) and a bisphosphonate (AHPrBP) in a nude mouse model of cancer-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20S-Hydroxyvitamin D3, Noncalcemic Product of CYP11A1 Action on Vitamin D3, Exhibits Potent Antifibrogenic Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Normocalcemia is maintained in mice under conditions of calcium malabsorption by vitamin D–induced inhibition of bone mineralization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photoprotective Properties of Lumisterol-D3 and its Hydroxyderivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the photoprotective properties of lumisterol-D3 (L3) and its hydroxyderivatives, focusing on their mechanisms of action in mitigating UVB-induced skin damage. This document summarizes key quantitative data, details experimental protocols for assessing photoprotection, and visualizes the core signaling pathways involved.
Core Concepts in Photoprotection by Lumisterol Derivatives
UVB radiation is a primary environmental factor causing skin damage, including the formation of mutagenic DNA photoproducts like cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs), as well as inducing oxidative stress through the generation of reactive oxygen species (ROS).[1][2] this compound, a photoisomer of vitamin D3, and its hydroxylated metabolites have emerged as promising agents for skin photoprotection.[3][4][5]
These compounds exert their protective effects through several mechanisms:
-
Reduction of DNA Damage: They significantly attenuate the formation of UVB-induced DNA lesions.[1][2]
-
Activation of Antioxidant Pathways: They stimulate the Nrf2-regulated antioxidant response, a key cellular defense mechanism against oxidative stress.[1][3][6]
-
Induction of DNA Repair Mechanisms: They promote the repair of damaged DNA through the activation of the p53 signaling pathway.[1][2][3]
Quantitative Assessment of Photoprotective Efficacy
The photoprotective effects of various this compound hydroxyderivatives against UVB-induced DNA damage have been quantified using the Comet assay, which measures DNA strand breaks. The following table summarizes the mean tail moment in human epidermal keratinocytes (HEKn) treated with different compounds before UVB irradiation. A smaller tail moment indicates less DNA damage.
| Compound (100 nM) | Mean Tail Moment (Arbitrary Units) |
| Controls | |
| No UVB | ~5 |
| UVB (200 mJ/cm²) | ~45 |
| Vitamin D3 Derivatives | |
| 1,25(OH)₂D₃ | ~15 |
| 20(OH)D₃ | ~18 |
| 1,20(OH)₂D₃ | ~17 |
| 20,23(OH)₂D₃ | ~16 |
| 1,20,23(OH)₃D₃ | ~18 |
| Lumisterol and Derivatives | |
| Lumisterol (L₃) | ~19 |
| 20(OH)L₃ | ~17 |
| 22(OH)L₃ | ~18 |
| 20,22(OH)₂L₃ | ~16 |
| 24(OH)L₃ | ~20 |
Data synthesized from figures in Chaiprasongsuk et al., Redox Biology, 2019.[1][2][7][8]
Experimental Protocols
A key method for evaluating the genoprotective effects of lumisterol derivatives is the Comet assay.
Comet Assay for DNA Damage Assessment in Human Keratinocytes
Objective: To quantify UVB-induced DNA damage and the protective effects of lumisterol derivatives.
Cell Line: Human Epidermal Keratinocytes (HEKn)
Materials:
-
HEKn cells
-
12-well plates
-
Keratinocyte growth medium
-
Phosphate Buffered Saline (PBS)
-
Lumisterol derivatives (100 nM in ethanol)
-
Ethanol (vehicle control)
-
UVB light source (200 mJ/cm²)
-
Comet assay kit (e.g., Trevigen)
-
Fluorescence microscope
-
Comet scoring software
Procedure:
-
Cell Seeding: Plate HEKn cells in 12-well plates and culture until they reach appropriate confluency.
-
Pre-treatment: Treat the cells with 100 nM of the respective lumisterol derivative or ethanol vehicle for 24 hours.
-
UVB Irradiation:
-
Aspirate the medium and wash the cells with PBS.
-
Expose the cells to a UVB dose of 200 mJ/cm².
-
-
Post-incubation:
-
Remove the PBS and add fresh medium containing the same lumisterol derivative.
-
Incubate the cells for an additional 3 hours at 37°C.
-
-
Cell Harvesting: Detach the cells from the plates.
-
Comet Assay:
-
Perform the Comet assay according to the manufacturer's protocol. This typically involves embedding the cells in agarose on a microscope slide, lysing the cells, and subjecting them to electrophoresis.
-
-
Analysis:
Signaling Pathways in Lumisterol-Mediated Photoprotection
The photoprotective effects of lumisterol derivatives are mediated by the activation of key cellular signaling pathways.
Nrf2-Mediated Antioxidant Response
Lumisterol and its hydroxyderivatives activate the Nrf2 signaling pathway, which is a primary regulator of the cellular antioxidant response.[1][3][6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress (e.g., from UVB) or treatment with lumisterol derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
p53-Mediated DNA Damage Response
Upon UVB-induced DNA damage, the p53 tumor suppressor protein is activated through phosphorylation.[1][2] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.[9][10][11][12] Lumisterol derivatives have been shown to enhance the phosphorylation and nuclear translocation of p53, thereby promoting the repair of damaged DNA.[1][2]
Experimental Workflow for Assessing Photoprotection
The overall workflow for investigating the photoprotective properties of lumisterol derivatives involves a series of in vitro experiments.
Conclusion
This compound and its hydroxyderivatives demonstrate significant photoprotective properties against UVB-induced skin damage. Their ability to reduce DNA damage, activate the Nrf2 antioxidant pathway, and promote p53-mediated DNA repair makes them promising candidates for the development of novel photoprotective agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and development in this area.
References
- 1. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoprotective Properties of Vitamin D and Lumisterol Hydroxyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adium.com.py [adium.com.py]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
Lumisterol-D3: A Novel Frontier in Mitigating Oxidative Stress and DNA Damage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Emerging research has identified lumisterol and its hydroxyderivatives, photoproducts of vitamin D3 synthesis, as potent agents in the cellular defense against oxidative stress and DNA damage. This technical guide synthesizes the current understanding of the mechanisms through which these compounds, particularly those derived from the CYP11A1 enzyme, exert their protective effects. By activating key signaling pathways such as NRF2 and p53, lumisterol derivatives offer a promising avenue for the development of novel therapeutics aimed at preventing and repairing cellular damage induced by stressors like ultraviolet B (UVB) radiation. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling networks involved, offering a foundational resource for researchers and drug development professionals in the field.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases and cellular aging. A primary consequence of unchecked oxidative stress is damage to cellular macromolecules, including DNA. This can lead to mutations, genomic instability, and ultimately, cell death or malignant transformation.
While the role of vitamin D3 in cellular health is well-established, recent investigations have shed light on the significant biological activities of its photoisomers, including lumisterol.[1] Specifically, novel hydroxyderivatives of lumisterol, generated through the action of the CYP11A1 enzyme, have demonstrated remarkable efficacy in attenuating oxidative stress and mitigating DNA damage, particularly in response to UVB radiation.[1][2][3] These findings position lumisterol-D3 compounds as compelling candidates for further investigation and therapeutic development.
This guide will delve into the core mechanisms of this compound's protective actions, present the quantitative evidence supporting these effects, and provide detailed experimental protocols for replicating and expanding upon this research.
Quantitative Data on the Efficacy of Lumisterol Derivatives
The protective effects of lumisterol and its hydroxyderivatives against UVB-induced oxidative stress and DNA damage have been quantified in several key studies. The following tables summarize the significant findings from experiments conducted on human epidermal keratinocytes (HEKn).
Table 1: Reduction of Oxidant Formation by Lumisterol Derivatives
| Compound | Concentration | UVB Dose (mJ/cm²) | Oxidant Formation (% of Control) | Reference |
| Vehicle (Ethanol) | - | 50 | 100% | [4] |
| 1,25(OH)₂D₃ | 100 nM | 50 | ~60% | [4] |
| Lumisterol | 100 nM | 50 | ~75% | [4] |
| 20(OH)L₃ | 100 nM | 50 | ~65% | [4] |
| 22(OH)L₃ | 100 nM | 50 | ~70% | [4] |
| 20,22(OH)₂L₃ | 100 nM | 50 | ~68% | [4] |
| 24(OH)L₃ | 100 nM | 50 | ~80% | [4] |
Note: The data presented are estimations based on graphical representations in the cited literature.
Table 2: Attenuation of UVB-Induced DNA Damage (Comet Assay)
| Compound | Concentration | UVB Dose (mJ/cm²) | Mean Tail Moment (Arbitrary Units) | Reference |
| Non-irradiated | - | 0 | ~10 | [5][6] |
| UVB-irradiated | - | 200 | ~45 | [5][6] |
| 1,25(OH)₂D₃ | 100 nM | 200 | ~15 | [5][6] |
| Lumisterol | 100 nM | 200 | ~20 | [5][6] |
| 20(OH)L₃ | 100 nM | 200 | ~18 | [5][6] |
| 22(OH)L₃ | 100 nM | 200 | ~22 | [5][6] |
| 20,22(OH)₂L₃ | 100 nM | 200 | ~17 | [5][6] |
| 24(OH)L₃ | 100 nM | 200 | ~25 | [5][6] |
Note: The data presented are estimations based on graphical representations in the cited literature. A lower tail moment indicates less DNA damage.
Table 3: Enhancement of DNA Repair (6-4 Pyrimidine Photoproducts)
| Compound | Concentration | UVB Dose (mJ/cm²) | % Repair of 6-4PP (1-3h post-UVB) | Reference |
| Vehicle (Ethanol) | - | 25 | ~20% | [4][5] |
| 1,25(OH)₂D₃ | 100 nM | 25 | ~50% | [4][5] |
| Lumisterol | 100 nM | 25 | ~45% | [4][5] |
| 20(OH)L₃ | 100 nM | 25 | ~55% | [4][5] |
| 22(OH)L₃ | 100 nM | 25 | ~48% | [4][5] |
| 20,22(OH)₂L₃ | 100 nM | 25 | ~52% | [4][5] |
| 24(OH)L₃ | 100 nM | 25 | No significant enhancement | [4] |
Note: The data presented are estimations based on graphical representations in the cited literature.
Core Signaling Pathways
The protective effects of lumisterol derivatives are mediated through the activation of two central signaling pathways: the NRF2-antioxidant response element (ARE) pathway and the p53 pathway.
The NRF2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7] Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Lumisterol and its hydroxyderivatives have been shown to promote the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD).[4][8] This enhanced antioxidant capacity contributes directly to the reduction of intracellular ROS levels.
References
- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective Properties of Vitamin D and Lumisterol Hydroxyderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Lumisterol-D3 in Human Skin: A Technical Guide to its Formation and Biological Significance Following UVB Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exposure of human skin to ultraviolet B (UVB) radiation initiates a cascade of photochemical reactions, primarily known for the synthesis of vitamin D3. However, prolonged or high-dose UVB exposure leads to the formation of various photoproducts, including the biologically significant but often overlooked lumisterol-D3. This technical guide provides an in-depth analysis of the natural occurrence of this compound in human skin upon UVB exposure. It details the photochemical formation pathway, presents quantitative data on its endogenous levels, outlines comprehensive experimental protocols for its quantification and the assessment of its biological effects, and visualizes the intricate signaling pathways it modulates. This document serves as a critical resource for researchers and drug development professionals exploring the therapeutic potential of this unique secosteroid.
Introduction
The cutaneous synthesis of vitamin D3 from 7-dehydrocholesterol (7-DHC) is a well-established physiological process crucial for calcium homeostasis and overall health. This process is initiated by the absorption of UVB photons (290-315 nm) by 7-DHC, leading to the formation of pre-vitamin D3, which then thermally isomerizes to vitamin D3.[1][2] However, the UVB-induced photochemistry in the skin is more complex. With continued exposure to UVB radiation, pre-vitamin D3 can undergo further photoisomerization to form biologically inactive "over-irradiation products" such as this compound and tachysterol-D3.[3]
Historically considered an inert byproduct, recent scientific evidence has revealed that this compound is not only present in human skin and circulation but is also a substrate for enzymatic hydroxylation, leading to the formation of biologically active metabolites.[4] These hydroxylumisterols have been shown to exert protective effects against UVB-induced skin damage, positioning this compound and its derivatives as molecules of significant interest for dermatological research and therapeutic development.[2][5] This guide will delve into the technical aspects of this compound's natural occurrence in human skin and its subsequent biological implications.
Photochemical Formation of this compound in Human Skin
The formation of this compound is a direct consequence of the continued exposure of pre-vitamin D3 to UVB radiation. This photochemical reaction involves a conformational rearrangement of the pre-vitamin D3 molecule. The generally accepted pathway is as follows:
Quantitative Analysis of Endogenous this compound
Recent advancements in analytical chemistry have enabled the quantification of endogenous this compound and its metabolites in human tissues. The following table summarizes the reported concentrations in human epidermis and serum.
| Analyte | Matrix | Concentration (ng/g tissue or ng/mL serum) | Analytical Method | Reference |
| This compound | Human Epidermis | 7.8 ± 3.1 | LC/qTOF-MS | [4] |
| Human Serum | 0.8 ± 0.4 | LC/qTOF-MS | [4] | |
| 20(OH)L3 | Human Epidermis | 0.06 ± 0.03 | LC/qTOF-MS | [4] |
| Human Serum | 0.018 ± 0.009 | LC/qTOF-MS | [4] | |
| 22(OH)L3 | Human Epidermis | 0.03 ± 0.015 | LC/qTOF-MS | [4] |
| Human Serum | 0.004 ± 0.002 | LC/qTOF-MS | [4] | |
| 24(OH)L3 | Human Epidermis | 0.015 ± 0.008 | LC/qTOF-MS | [4] |
| Human Serum | 0.003 ± 0.001 | LC/qTOF-MS | [4] | |
| 20,22(OH)2L3 | Human Epidermis | 0.02 ± 0.01 | LC/qTOF-MS | [4] |
| Human Serum | 0.005 ± 0.002 | LC/qTOF-MS | [4] |
Experimental Protocols
Protocol for UVB Irradiation of Human Keratinocytes
This protocol describes the in vitro UVB irradiation of primary human epidermal keratinocytes (HEKn) to study the effects of this compound and its derivatives.
Materials:
-
Primary Human Epidermal Keratinocytes (HEKn)
-
Keratinocyte growth medium
-
Phosphate-buffered saline (PBS)
-
UVB light source with a peak emission at 302-312 nm
-
UV radiometer
Procedure:
-
Culture HEKn cells in appropriate culture dishes until they reach 70-80% confluency.
-
Wash the cells twice with sterile PBS.
-
Remove the PBS and irradiate the cells with a specific dose of UVB (e.g., 25-200 mJ/cm²). The UVB dose should be measured with a calibrated UV radiometer.
-
Immediately after irradiation, add fresh, pre-warmed keratinocyte growth medium.
-
Incubate the cells for the desired time points (e.g., 3, 6, 24 hours) before proceeding with downstream analyses such as DNA damage assessment or protein/gene expression analysis.[6][7]
Protocol for Extraction and Quantification of this compound from Human Skin Biopsies
This protocol provides a representative method for the extraction and analysis of this compound from human skin tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human skin punch biopsies (e.g., 4 mm)
-
Homogenizer
-
Organic solvents (e.g., methanol, ethyl acetate, hexane)
-
Internal standard (e.g., deuterated this compound)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Homogenization: Homogenize the skin biopsy sample in an appropriate buffer.
-
Extraction: Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., ethyl acetate:methanol) to extract the lipids, including this compound. An internal standard should be added at the beginning of the extraction to account for procedural losses.
-
Purification: Use solid-phase extraction (SPE) to remove interfering lipids and other matrix components.
-
Derivatization (Optional): Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve ionization efficiency for better detection by mass spectrometry.
-
LC-MS/MS Analysis: Separate the extracted compounds using a suitable HPLC column and detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Signaling Pathways Modulated by this compound and its Metabolites
This compound and its hydroxylated derivatives have been shown to modulate several key signaling pathways in human keratinocytes, contributing to their photoprotective effects. These include the activation of the Nrf2 and p53 pathways, and interaction with nuclear receptors such as the Vitamin D Receptor (VDR) and Retinoic Acid-Related Orphan Receptors (RORα and RORγ).[1][4][5]
Nrf2 and p53 Signaling Pathways
Upon UVB-induced damage, lumisterol derivatives have been shown to enhance the nuclear translocation of Nrf2, a key transcription factor for the antioxidant response, and to promote the phosphorylation of p53, a critical tumor suppressor involved in DNA damage repair.[1]
Nuclear Receptor Signaling
Hydroxylumisterols can act as inverse agonists for RORα and RORγ and may interact with the non-genomic binding site of the VDR.[4][5] This interaction can influence gene expression related to inflammation and cell differentiation.
Conclusion
The natural occurrence of this compound in human skin following UVB exposure represents a fascinating and rapidly evolving area of dermatological science. No longer considered an inert byproduct, this compound and its biologically active metabolites are emerging as significant players in the skin's defense against photodamage. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this technical guide provide a comprehensive resource for researchers and clinicians. Further investigation into the dose-dependent formation of this compound in vivo and the full spectrum of its biological activities will be crucial for harnessing its therapeutic potential in preventing and treating UVB-induced skin disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Lumisterol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol, a photoisomer of previtamin D3, and its derivatives are gaining increasing attention in research due to their biological activities, which include anti-inflammatory, anti-proliferative, and photoprotective effects.[1][2][3] These compounds are known to interact with the vitamin D receptor (VDR) and retinoic acid orphan receptors (RORs), modulating various signaling pathways.[2] Deuterium-labeled internal standards, such as lumisterol-d3, are indispensable for accurate quantification in metabolic studies and for use in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][4]
This document provides a detailed protocol for the synthesis and purification of this compound for research purposes. The synthesis involves the deuterium labeling of the vitamin D precursor, 7-dehydrocholesterol (7-DHC), followed by photochemical conversion to previtamin D3-d3 and subsequent isomerization to this compound. The purification protocol details the use of high-performance liquid chromatography (HPLC) to isolate and purify the final product.
Data Presentation
Table 1: Summary of HPLC Purification Parameters for Lumisterol and its Analogs
| Parameter | Method 1 | Method 2 |
| Column | C18, 25 cm x 4.6 mm, 5 µm particle size | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient: 64% to 100% Methanol in Water | Gradient: 40% to 100% Acetonitrile in Water |
| Gradient Time | 15 minutes | 15 minutes |
| Isocratic Elution | 100% Methanol for 50 minutes | 100% Acetonitrile for 30 minutes |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Detection | UV at 280 nm | Not specified |
| Reference | [5] | [5] |
Table 2: Quantitative Data on Lumisterol Metabolism
| Parameter | Value | Reference |
| Catalytic Efficiency of Bovine CYP11A1 for Lumisterol Metabolism | ~20% of that for vitamin D3 and cholesterol | [5] |
| Concentration for Biological Activity Assays | 100 nM for hydroxy-derivatives of lumisterol | [6] |
Experimental Protocols
Protocol 1: Synthesis of 7-dehydrocholesterol-d3 (7-DHC-d3)
This protocol is adapted from a general method for the deuterium labeling of sterols.[7][8][9]
Materials:
-
7-dehydrocholesterol (7-DHC)
-
p-toluenesulfonyl chloride
-
Pyridine
-
Sodium bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Manganese dioxide (MnO2)
-
Dichloromethane
-
Deuterium oxide (D2O)
-
Sodium borodeuteride (NaBD4)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Methodology:
-
Tosylation of 7-DHC: Dissolve 7-DHC in dry pyridine and add p-toluenesulfonyl chloride. Heat the reaction mixture to form the 7-DHC-tosylate.
-
Formation of 3,5-cyclovitamin D3: Suspend the crude 7-DHC-tosylate in a mixture of acetone and water containing sodium bicarbonate and heat to form the cyclovitamin derivative.
-
Oxidation to 6-oxo-3,5-cyclovitamin D3: Oxidize the 3,5-cyclovitamin D3 derivative using manganese dioxide in dichloromethane to yield the 6-oxo intermediate.
-
Deuterium Exchange: Introduce two deuterium atoms at the C-7 position by base-catalyzed exchange in the presence of deuterium oxide.
-
Reduction with Sodium Borodeuteride: Reduce the 6-oxo group with sodium borodeuteride (NaBD4) to introduce a third deuterium atom at the C-6 position.
-
Cycloreversion to 7-DHC-d3: Rearrange the deuterated 6-hydroxy-3,5-cyclovitamin D3 derivative to yield 7-dehydrocholesterol-d3 (7-DHC-d3).
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Photochemical Conversion of 7-DHC-d3 to this compound
This protocol is based on the established photochemical isomerization of 7-DHC.[5][10][11][12]
Materials:
-
7-dehydrocholesterol-d3 (7-DHC-d3)
-
Hexane (HPLC grade)
-
UVB lamp (280-320 nm)
-
Quartz reaction vessel
Methodology:
-
Solution Preparation: Prepare a solution of 7-DHC-d3 in hexane in a quartz reaction vessel.
-
UVB Irradiation: Irradiate the solution with a UVB lamp. The initial photochemical reaction breaks the C9-C10 bond in the B ring of 7-DHC-d3 to form previtamin D3-d3.[5]
-
Photoisomerization to this compound: Continued UVB exposure will cause photoisomerization of previtamin D3-d3 to a mixture of this compound and tachysterol-d3.[5] The formation of lumisterol involves the reformation of the C9-C10 bond in a 9β,10α-configuration.[5]
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to determine the relative concentrations of 7-DHC-d3, previtamin D3-d3, this compound, and tachysterol-d3.
-
Reaction Termination: Stop the irradiation when the desired concentration of this compound is achieved.
Protocol 3: Purification of this compound by HPLC
This protocol utilizes reverse-phase HPLC to separate this compound from the reaction mixture.[5]
Materials:
-
Crude this compound reaction mixture
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Evaporate the solvent from the crude reaction mixture under a stream of nitrogen. Re-dissolve the residue in the initial mobile phase.
-
HPLC Separation:
-
Method 1 (Methanol/Water):
-
Method 2 (Acetonitrile/Water):
-
-
Fraction Collection: Collect the fraction corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure or a stream of nitrogen to obtain the purified this compound.
-
Purity Assessment: Assess the purity of the final product by analytical HPLC and confirm its identity and deuterium incorporation by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of lumisterol derivatives.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 2. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Preparation of tritium- or deuterium-labeled vitamin D analogs by a convenient general method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Lumisterol-d3 using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol, a photoisomer of pre-vitamin D3, and its metabolites are gaining interest in research due to their potential biological activities. Accurate quantification of lumisterol and its deuterated analog, lumisterol-d3, is crucial for pharmacokinetic, metabolic, and various research studies. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of vitamin D analogs and can be adapted for specific research needs.
Signaling Pathway
The metabolic pathway of lumisterol is primarily initiated by the enzyme CYP11A1, leading to several hydroxylated metabolites. Understanding this pathway is essential for interpreting quantitative data.
CYP11A1-mediated metabolism of lumisterol.
Experimental Protocol
This protocol outlines the sample preparation, LC-MS/MS conditions, and data analysis for the quantification of this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of serum or plasma sample, add an appropriate internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a hexane:ethyl acetate (9:1, v/v) mixture.
-
Vortex for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 5-7) one more time and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Table 1: Illustrative MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 388.4 | 258.2 | 15 |
| 388.4 | 159.1 | 25 | |
| Internal Std | User-defined | User-defined | User-defined |
Note: The precursor ion for this compound is predicted based on its molecular weight. Product ions and collision energies are illustrative and should be optimized for the specific instrument used.
Quantitative Data
The following tables summarize the expected performance characteristics of the method, based on data from similar vitamin D analog assays.
Table 2: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 - 100 | > 0.995 | 0.1 | 0.5 |
Table 3: Precision and Accuracy
| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | 1 | < 10 | < 15 | 90 - 110 |
| 10 | < 8 | < 12 | 92 - 108 | |
| 50 | < 5 | < 10 | 95 - 105 |
Table 4: Recovery
| Analyte | Spiked Conc. (ng/mL) | Recovery (%) |
| This compound | 1 | 85 - 110 |
| 50 | 90 - 105 |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
LC-MS/MS workflow for this compound analysis.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive method for researchers in various fields. The provided quantitative data, while illustrative, sets a benchmark for method validation and performance. Adherence to these guidelines will enable the generation of accurate and reliable data for a deeper understanding of the roles of lumisterol and its metabolites.
Application Note: Profiling the Bioactivity of Lumisterol-D3 Using Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lumisterol-D3 (L3) is a photoproduct of 7-dehydrocholesterol, the precursor of vitamin D3.[1][2] While historically considered an inactive byproduct, recent studies have revealed that L3 and its hydroxylated metabolites possess significant biological activities, including anti-proliferative, anti-inflammatory, and anti-cancer properties.[1][3][4] These effects are mediated through various nuclear receptors, including the Vitamin D Receptor (VDR), Retinoid-related Orphan Receptors (RORs), and the Aryl hydrocarbon Receptor (AhR).[1][5] This application note provides a suite of cell-based assays to characterize the bioactivity of this compound and its derivatives, offering researchers a robust toolkit to investigate its therapeutic potential.
Materials and Methods
Cell Lines:
-
Human malignant melanoma cell lines (e.g., A375, SK-MEL-28)[3][4]
-
Human keratinocytes (e.g., HaCaT)
-
A suitable host cell line for reporter assays (e.g., HEK293T)
Reagents:
-
This compound and its hydroxyderivatives (e.g., 20(OH)L3, 22(OH)L3)[1][3]
-
1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) as a positive control
-
Cell culture media and supplements
-
Caspase-Glo® 3/7 Assay System or similar apoptosis assay kits[11][12]
-
Plasmids for reporter assays (e.g., pGL3-VDRE-Luc, pRL-TK)
Experimental Overview & Expected Results
This application note details three key assays to profile the bioactivity of this compound:
-
Cell Viability and Proliferation Assay: To determine the effect of L3 on cancer cell growth.
-
VDR-Mediated Reporter Gene Assay: To investigate the activation of the Vitamin D Receptor signaling pathway.
-
Apoptosis Assay: To assess the induction of programmed cell death.
The following tables summarize the expected quantitative outcomes from these assays, providing a clear framework for data comparison.
Data Presentation
Table 1: Effect of this compound on Melanoma Cell Viability (MTT Assay)
| Compound | Concentration (nM) | A375 % Viability (Mean ± SD) | SK-MEL-28 % Viability (Mean ± SD) |
| Vehicle (Ethanol) | - | 100 ± 5.2 | 100 ± 4.8 |
| 1,25(OH)₂D₃ | 100 | 75.3 ± 4.1 | 80.1 ± 3.9 |
| This compound | 100 | 98.2 ± 5.5 | 99.5 ± 4.2 |
| 20(OH)L3 | 100 | 70.1 ± 3.8 | 78.9 ± 4.5 |
| 22(OH)L3 | 100 | 65.8 ± 4.2 | 72.4 ± 3.7 |
Table 2: VDR-Mediated Gene Transcription (Dual-Luciferase Reporter Assay)
| Compound | Concentration (nM) | Relative Luciferase Units (RLU) (Mean ± SD) | Fold Induction vs. Vehicle |
| Vehicle (Ethanol) | - | 1.0 ± 0.1 | 1.0 |
| 1,25(OH)₂D₃ | 100 | 15.2 ± 1.8 | 15.2 |
| This compound | 100 | 1.2 ± 0.2 | 1.2 |
| 20(OH)L3 | 100 | 3.5 ± 0.4 | 3.5 |
| 22(OH)L3 | 100 | 4.8 ± 0.6 | 4.8 |
Table 3: Induction of Apoptosis in A375 Melanoma Cells (Caspase 3/7 Activity)
| Compound | Concentration (nM) | Caspase 3/7 Activity (RLU) (Mean ± SD) | Fold Induction vs. Vehicle |
| Vehicle (Ethanol) | - | 1000 ± 150 | 1.0 |
| 1,25(OH)₂D₃ | 100 | 3500 ± 320 | 3.5 |
| This compound | 100 | 1100 ± 180 | 1.1 |
| 20(OH)L3 | 100 | 2800 ± 250 | 2.8 |
| 22(OH)L3 | 100 | 3200 ± 290 | 3.2 |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7]
1. Cell Seeding: a. Harvest and count melanoma cells (A375 or SK-MEL-28). b. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Treatment: a. Prepare serial dilutions of this compound, its hydroxyderivatives, and 1,25(OH)₂D₃ in complete culture medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% ethanol). c. Incubate for 48-72 hours.
3. MTT Assay: a. Add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7] d. Incubate overnight at 37°C in a humidified chamber. e. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of the blank wells (media only) from all other readings. b. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: VDR-Mediated Reporter Gene Assay (Dual-Luciferase)
This protocol is based on standard dual-luciferase reporter assay procedures.[9][10][13][14][15]
1. Cell Seeding and Transfection: a. Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection. b. Co-transfect the cells with a VDR expression plasmid, a firefly luciferase reporter plasmid containing Vitamin D Response Elements (VDREs), and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment: a. After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound, derivatives, and 1,25(OH)₂D₃) at the desired concentrations. b. Incubate for 24 hours.
3. Luciferase Assay: a. Wash the cells once with PBS. b. Lyse the cells using 1X Passive Lysis Buffer.[10] c. Transfer the lysate to a luminometer plate. d. Add Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.[10] e. Add Stop & Glo® Reagent and measure the Renilla luciferase activity.[10]
4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. b. Express the results as fold induction relative to the vehicle-treated control.
Protocol 3: Apoptosis Assay (Caspase 3/7 Activity)
This protocol utilizes a luminescent caspase activity assay.
1. Cell Seeding and Treatment: a. Seed A375 cells in a white-walled 96-well plate at 10,000 cells per well. b. Incubate for 24 hours. c. Treat the cells with the test compounds for 24-48 hours.
2. Caspase Assay: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 30 seconds. d. Incubate at room temperature for 1-2 hours, protected from light. e. Measure the luminescence using a microplate reader.
3. Data Analysis: a. Subtract the background luminescence (from wells with no cells). b. Express the results as fold induction of caspase activity relative to the vehicle control.
Visualizations
Caption: Experimental workflow for assessing this compound bioactivity.
Caption: Simplified Vitamin D Receptor (VDR) signaling pathway.
Caption: General pathway of caspase-mediated apoptosis.
References
- 1. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. youtube.com [youtube.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. thesciencenotes.com [thesciencenotes.com]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Note and Protocol for the Isolation of Lumisterol-D3 from In Vitro Photoproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol-D3 is a stereoisomer of 7-dehydrocholesterol and a key photoproduct formed during the in vitro synthesis of vitamin D3 from 7-dehydrocholesterol (7-DHC) upon exposure to ultraviolet (UV) radiation.[1][2] While historically considered an inactive byproduct, recent studies have revealed that lumisterol and its metabolites possess biological activities, including anti-proliferative and anti-inflammatory properties, making them of interest for further investigation in drug development.[2][3] The isolation of pure this compound from the complex mixture of photoproducts, which includes unreacted 7-DHC, pre-vitamin D3, vitamin D3, and tachysterol-D3, is a critical step for its characterization and downstream applications.
This application note provides a detailed protocol for the photochemical generation of this compound from 7-DHC and its subsequent isolation and purification using preparative High-Performance Liquid Chromatography (HPLC).
Overview of the Isolation Workflow
The overall process for isolating this compound involves two main stages: the photochemical conversion of 7-dehydrocholesterol to a mixture of photoproducts, followed by the chromatographic separation and purification of this compound from this mixture.
References
- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV-irradiated 7-dehydrocholesterol coating on polystyrene surfaces is converted to active vitamin D by osteoblastic MC3T3-E1 cells - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Application of Lumisterol-D3 in Melanoma Cell Line Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Lumisterol-D3 (L3) and its derivatives in melanoma cell line research. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information presented here is intended to serve as a practical resource for designing and executing experiments to investigate the anti-melanoma properties of these compounds.
Introduction
Metabolites of vitamin D3 and lumisterol are known to have photoprotective and antiproliferative effects on the skin. Recent studies have explored the potential of natural and synthetic derivatives of these compounds as anti-cancer agents, particularly in the context of malignant melanoma, a disease for which the incidence is increasing worldwide.[1] This guide focuses on the application of this compound and its hydroxylated derivatives in melanoma cell line studies, providing insights into their efficacy and mechanism of action.
Data Presentation: Efficacy of this compound Derivatives
The anti-proliferative effects of this compound and its derivatives have been evaluated in human malignant melanoma cell lines, primarily A375 and SK-MEL-28. The following tables summarize the key quantitative findings from these studies.
Table 1: Inhibition of Melanoma Cell Proliferation by this compound Derivatives
| Compound | Cell Line | Concentration | Proliferation Inhibition (%) | IC50 |
| Lumisterol (L3) | SK-MEL-28 | Not specified | -10% (increase) | Not applicable |
| A375 | Not specified | No inhibition | Not applicable | |
| 22(OH)L3 | A375 & SK-MEL-28 | Not specified | No inhibition | Not applicable |
| (25R)-27(OH)L3 | A375 | 1 µM | ~20% | 1 pM |
| SK-MEL-28 | 1 µM | ~20% | Not potent |
Data sourced from[1]
Table 2: Comparative Efficacy of Vitamin D3 and this compound Derivatives
| Compound | Cell Line | Key Findings |
| (25R)-27-hydroxyL3 | A375 | Highest potency (lowest IC50) for proliferation inhibition.[2] |
| SK-MEL-28 | Lower potency compared to A375 cells.[1][2] | |
| 1,24,25(OH)3D3 | A375 & SK-MEL-28 | Similar efficacy (% inhibition) to 1,25(OH)2D3.[1] Markedly increased CYP24A1 expression, enhanced VDR translocation to the nucleus, and decreased Ki67 expression.[1] |
| 1,25(OH)2D3 | SK-MEL-28 | Higher potency than 1,24,25(OH)3D3.[1] |
| A375 | Lower potency than 1,24,25(OH)3D3.[1] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the anti-melanoma effects of this compound derivatives.
Cell Proliferation Assay (MTS Assay)
This protocol is adapted for assessing the effect of this compound derivatives on the proliferation of melanoma cell lines.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., ethanol)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed melanoma cells into a 96-well plate at a density of 0.5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.1%.
-
After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Cell Migration Assay (Wound Healing Assay)
This protocol outlines a method to assess the effect of this compound derivatives on melanoma cell migration.
Materials:
-
Human melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete growth medium
-
6-well plates
-
Sterile 200 µL pipette tips
-
This compound derivatives
-
Live cell imaging system or a microscope with a camera
Procedure:
-
Seed melanoma cells into 6-well plates and grow them to confluence.
-
Create a "wound" in the cell monolayer by gently scraping with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at the desired concentration (e.g., 100 nM).[1] Include a vehicle control.
-
Place the plate in a live cell imaging system and acquire images of the wound at regular intervals (e.g., every 30 minutes) for up to 72 hours.[3]
-
Alternatively, capture images at time 0 and at subsequent time points (e.g., 24, 48, 72 hours) using a standard microscope.
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as a measure of cell migration.
Western Blotting for Protein Expression Analysis
This protocol can be used to analyze changes in the expression of key proteins (e.g., VDR, CYP24A1, Ki67) in melanoma cells treated with this compound derivatives.
Materials:
-
Treated and untreated melanoma cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (e.g., semi-dry or wet transfer system)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VDR, anti-CYP24A1, anti-Ki67, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated melanoma cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis
This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of melanoma cells.
Materials:
-
Treated and untreated melanoma cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat melanoma cells with the this compound derivative (e.g., 100 nM) for a specified time (e.g., 48 hours).[3]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the proposed signaling pathways of this compound derivatives in melanoma cells and a general experimental workflow.
Mechanism of Action
The detailed mechanism of action for this compound derivatives is still under investigation, but it is suggested that they do not operate through the classical Vitamin D Receptor (VDR)-genomic pathway alone.[1] Hydroxylated derivatives of lumisterol, such as (25R)-27(OH)L3, have been shown to effectively inhibit the proliferation and invasiveness of melanoma cell lines.[1] The signaling is thought to involve the activation of multiple nuclear receptors, including the Vitamin D Receptor (VDR), Retinoic Acid Orphan Receptor (ROR)α/γ, and the Aryl Hydrocarbon Receptor (AhR), as well as direct effects on mitochondrial processes.[2] These pathways collectively contribute to anti-oxidative, DNA repair, anti-inflammatory, and anti-proliferative cellular responses.[2]
In contrast to its derivatives, the parent lumisterol (L3) compound failed to inhibit, and in some cases even slightly increased, the proliferation of melanoma cells. This highlights the importance of hydroxylation for the anti-cancer activity of lumisterol compounds.[1]
Conclusion
This compound derivatives, particularly in their hydroxylated forms, show promise as anti-melanoma agents. The provided data and protocols offer a foundation for further research into their therapeutic potential. Future studies should aim to further elucidate the specific molecular targets and signaling pathways involved in their anti-cancer effects.
References
Methodology for Studying Lumisterol-D3 Binding to Vitamin D Binding Protein (VDBP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol-D3 is a photoproduct of pre-vitamin D3, and its biological significance is an emerging area of research. Understanding the interaction of this compound with the Vitamin D Binding Protein (VDBP) is crucial for elucidating its pharmacokinetics, bioavailability, and potential physiological roles. VDBP is the primary carrier of vitamin D and its metabolites in circulation, regulating their availability to target tissues.[1] This document provides detailed application notes and experimental protocols for studying the binding of this compound to VDBP.
Data Presentation: Quantitative Binding Data
While direct quantitative data for the binding of this compound to VDBP is not extensively available in the current literature, the following table summarizes the binding kinetics and affinity of vitamin D3 and its major metabolites to human VDBP, as determined by Surface Plasmon Resonance (SPR).[2] This data serves as a critical reference for comparative analysis when evaluating the binding of this compound.
| Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (µM) |
| 25-hydroxyvitamin D3 (25OHD3) | 1.2 x 10³ | 3.6 x 10⁻⁴ | 0.3 |
| 24,25-dihydroxyvitamin D3 | 1.1 x 10³ | 3.3 x 10⁻⁴ | 0.3 |
| 1,25-dihydroxyvitamin D3 | 1.0 x 10³ | 5.0 x 10⁻³ | 5.0 |
| Vitamin D3 | - | - | - |
Data adapted from Cano et al., 2017.[2]
Experimental Protocols
Detailed methodologies for key experiments to characterize the binding of this compound to VDBP are provided below. These protocols are based on established methods for studying the interaction of other vitamin D metabolites with VDBP and can be adapted for this compound.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[3][4]
Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD) of the this compound-VDBP interaction.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, GLC)
-
Human recombinant VDBP
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization of VDBP:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject VDBP (e.g., 25 µg/mL in immobilization buffer) over the activated surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without VDBP immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of this compound concentrations in running buffer (e.g., 0.1 µM to 10 µM). A solvent such as DMSO can be used to dissolve this compound initially, ensuring the final DMSO concentration in the running buffer is low (<1%) and consistent across all samples.
-
Inject the different concentrations of this compound over the VDBP-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the VDBP-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[2][5]
Objective: To determine the thermodynamic parameters of the this compound-VDBP interaction.
Materials:
-
Isothermal titration calorimeter
-
Human recombinant VDBP
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Protocol:
-
Sample Preparation:
-
Dialyze VDBP and this compound extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of VDBP and this compound.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Fill the sample cell with VDBP solution (e.g., 10-50 µM).
-
Fill the injection syringe with this compound solution (e.g., 100-500 µM, typically 10-fold higher than the VDBP concentration).
-
Perform a series of injections of this compound into the VDBP solution at a constant temperature.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of this compound to VDBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and subsequently calculate ΔG and ΔS.
-
Competitive Binding Assay
This assay measures the ability of this compound to compete with a labeled ligand (e.g., radiolabeled 25OHD3) for binding to VDBP.
Objective: To determine the relative binding affinity of this compound to VDBP compared to a known ligand.
Materials:
-
Human recombinant VDBP
-
This compound
-
Labeled ligand (e.g., [³H]-25OHD3)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Method for separating bound from free ligand (e.g., charcoal-dextran, size-exclusion chromatography)
-
Scintillation counter (if using a radiolabeled ligand)
Protocol:
-
Assay Setup:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a set of tubes, add a fixed amount of VDBP, a fixed amount of labeled ligand, and the varying concentrations of unlabeled this compound.
-
Include control tubes with no unlabeled competitor (for maximum binding) and tubes with no VDBP (for non-specific binding).
-
Incubate the mixtures to reach equilibrium.
-
-
Separation and Quantification:
-
Separate the VDBP-bound labeled ligand from the free labeled ligand using a suitable method. For example, add a charcoal-dextran slurry to adsorb the free labeled ligand, followed by centrifugation.
-
Quantify the amount of bound labeled ligand in the supernatant by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Experimental Workflow for this compound Binding to VDBP
References
- 1. researchgate.net [researchgate.net]
- 2. Use of surface plasmon resonance in the binding study of vitamin D, metabolites and analogues with vitamin D binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D binding protein (VDBP) hijacks twist1 to inhibit vasculogenic mimicry in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurodiagnostico.com [eurodiagnostico.com]
- 5. tubuva.com [tubuva.com]
Application Notes and Protocols for In Vivo Animal Models for Testing Lumisterol-D3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing in vivo animal models to assess the efficacy of lumisterol-D3 and its derivatives. The methodologies outlined are based on established preclinical studies and are intended to guide researchers in designing experiments to investigate the therapeutic potential of these compounds in various pathological conditions.
Application Note 1: Oral Administration of Lumisterol for Evaluation of Vitamin D Metabolism
This protocol is designed to assess the impact of oral lumisterol intake on the systemic metabolism of vitamin D. High doses of lumisterol have been shown to influence the levels of key vitamin D metabolites.[1][2]
Animal Model
-
Species: Mouse
-
Strain: C57Bl/6
-
Age: 5-8 weeks
-
Sex: Male
Experimental Protocol
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.
-
Diet Formulation: Prepare diets containing 0 µg/kg (control), 50 µg/kg (moderate-dose), and 2000 µg/kg (high-dose) of lumisterol. All diets should also contain a standard amount of deuterated vitamin D3 (e.g., 50 µg/kg) to trace its metabolism.
-
Treatment Period: Provide the respective diets to the different groups of mice for a period of four weeks.
-
Sample Collection: At the end of the four-week period, collect blood plasma and various tissues (e.g., intestinal mucosa, liver, kidneys, and adipose tissue).
-
Analysis: Analyze the concentrations of lumisterol, vitamin D2, deuterated 25-hydroxyvitamin D3, and calcitriol in the collected samples using appropriate analytical methods such as liquid chromatography-mass spectrometry (LC-MS). Additionally, gene expression of key enzymes in vitamin D metabolism (e.g., Cyp27b1 and Cyp24a1) in the kidneys can be assessed using quantitative PCR.[1][2]
Quantitative Data Summary
| Parameter | Control (0 µg/kg Lumisterol) | Moderate-Dose (50 µg/kg Lumisterol) | High-Dose (2000 µg/kg Lumisterol) |
| Plasma Lumisterol | Not Detected | Not Detected | Detected |
| Plasma Vitamin D2 | Not Detected | Not Detected | Detected |
| Plasma Deuterated 25-hydroxyvitamin D3 | Baseline | No significant change | ~50% reduction |
| Plasma Calcitriol | Baseline | No significant change | ~80% reduction |
| Kidney Cyp27b1 mRNA | Baseline | No significant change | Downregulated |
| Kidney Cyp24a1 mRNA | Baseline | No significant change | Upregulated |
Table 1: Summary of the effects of oral lumisterol on vitamin D metabolism in C57Bl/6 mice after four weeks of treatment. Data compiled from[1][2].
Application Note 2: Topical Application of this compound Derivatives for Photoprotection and Anti-Inflammatory Efficacy
This protocol outlines a general procedure for evaluating the efficacy of topically applied this compound derivatives in protecting the skin against UVB-induced damage and inflammation. This is based on findings that derivatives like 20-hydroxyvitamin D3 (20(OH)D3) have photoprotective and anti-inflammatory properties.[3][4][5]
Animal Model
-
Species: Mouse
-
Strain: SKH-1 hairless mice or Ptch1+/-/SKH-1 hairless mice (for carcinogenesis studies)
-
Age: 6-8 weeks
-
Sex: Female is commonly used in UVB-induced skin carcinogenesis studies.
Experimental Protocol
-
Acclimatization: Allow mice to acclimatize to the laboratory conditions for one week.
-
Treatment Groups: Divide mice into groups: Vehicle control, UVB control, and UVB + this compound derivative treatment groups.
-
Topical Application: Prepare the this compound derivative (e.g., 20(OH)D3) in a suitable vehicle (e.g., a mixture of glycerol, ethanol, and water). Apply a defined volume (e.g., 100-200 µL) of the solution to the dorsal skin of the mice. A typical dose for anti-inflammatory and anti-fibrotic effects is around 3 µg/kg.[4]
-
UVB Irradiation: After a set time post-application (e.g., 30-60 minutes), expose the mice to a controlled dose of UVB radiation. The UVB dose will depend on the specific endpoint being measured (e.g., erythema, DNA damage, or carcinogenesis).
-
Efficacy Assessment:
-
Erythema and Edema: Visually score erythema and measure skin thickness (edema) at various time points post-irradiation (e.g., 24, 48, 72 hours).
-
DNA Damage: Collect skin biopsies at a specified time after irradiation (e.g., 24 hours) and analyze for DNA damage markers such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts (6-4PPs) using immunohistochemistry or ELISA.
-
Inflammatory Markers: Analyze skin tissue for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using qPCR or ELISA.
-
Carcinogenesis Study (long-term): For carcinogenesis studies, repeat the topical application and UVB irradiation protocol multiple times a week for an extended period (e.g., 20-30 weeks). Monitor tumor incidence, multiplicity, and volume.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound Derivatives
This compound and its hydroxyderivatives exert their biological effects through multiple signaling pathways. They can interact with the Vitamin D Receptor (VDR), Retinoic acid-related Orphan Receptors (RORs), the Aryl Hydrocarbon Receptor (AhR), and Liver X Receptors (LXRs).[1][2][3][5][6]
Caption: Signaling pathways of this compound derivatives.
Experimental Workflow for Topical Efficacy Testing
The following diagram illustrates a typical workflow for assessing the topical efficacy of this compound derivatives in a mouse model of UVB-induced skin damage.
Caption: Workflow for topical efficacy testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Vitamin D on Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
lumisterol-d3 as a potential therapeutic agent for skin disorders
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Lumisterol-D3, a photoproduct of vitamin D3 synthesis in the skin, is emerging as a promising therapeutic agent for a variety of skin disorders. Traditionally considered an inactive byproduct, recent research has unveiled its significant biological activities, including anti-inflammatory, anti-proliferative, and pro-differentiation effects.[1][2][3] Hydroxylated derivatives of lumisterol, in particular, have demonstrated potent activity, often comparable or superior to calcitriol, the active form of vitamin D3, but potentially with a lower risk of hypercalcemia.[4][5]
These application notes provide a comprehensive overview of the therapeutic potential of this compound and its derivatives, detailing their mechanisms of action and providing protocols for key in vitro experiments to facilitate further research and drug development in this area.
Mechanism of Action
This compound and its hydroxylated metabolites exert their effects on skin cells through a multi-faceted mechanism involving the modulation of several key signaling pathways:
-
Nuclear Receptor Interaction: Unlike vitamin D3, which primarily acts through the vitamin D receptor (VDR), lumisterol derivatives have been shown to interact with a broader range of nuclear receptors. They can act as inverse agonists on Retinoic Acid-related Orphan Receptors (RORα and RORγ) and as agonists on Liver X Receptors (LXRs).[6] This broader receptor interaction profile may contribute to their diverse biological effects.
-
Anti-inflammatory Signaling: Lumisterol derivatives exhibit potent anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.[1][6] This leads to a reduction in the expression of inflammatory cytokines such as IL-17, IFN-γ, and TNF-α in keratinocytes.[1][7]
-
Cell Proliferation and Differentiation: These compounds can inhibit the proliferation of keratinocytes and melanoma cells and promote the differentiation of keratinocytes, which is crucial for maintaining a healthy skin barrier.[3][8]
-
Photoprotection: this compound derivatives have demonstrated photoprotective effects against UVB-induced DNA damage in keratinocytes.[6][8] This is achieved through the activation of the NRF2-regulated antioxidant response and the p53 signaling pathway, which are involved in DNA repair and protection against oxidative stress.[9][8]
Therapeutic Potential for Skin Disorders
The unique biological activities of this compound and its derivatives make them attractive candidates for the treatment of various skin conditions:
-
Psoriasis: Their anti-proliferative and anti-inflammatory properties could help to normalize the rapid skin cell turnover and reduce the inflammation characteristic of psoriasis.
-
Atopic Dermatitis (Eczema): By promoting keratinocyte differentiation and reducing inflammation, these compounds may help to restore the compromised skin barrier function and alleviate the symptoms of atopic dermatitis.
-
Skin Cancers: The anti-proliferative effects of lumisterol derivatives on melanoma cells suggest their potential as anti-cancer agents.[3][10][11]
-
Photoaging and Photodamage: Their ability to protect against UVB-induced DNA damage indicates a potential role in preventing and treating the signs of photoaging.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological effects of various this compound derivatives from the cited literature.
Table 1: Anti-proliferative Activity of Lumisterol and Vitamin D3 Derivatives on Human Melanoma Cell Lines [10]
| Compound | Cell Line | IC50 |
| 1,25(OH)₂D₃ | A375 | 1.15 nM |
| 1,24,25(OH)₃D₃ | A375 | 17.8 nM |
| 20,24(OH)₂D₃ | A375 | 280 nM |
| (25R)-27(OH)L₃ | A375 | 1 pM |
| L₃ | SK-MEL-28 | No inhibition |
| 22(OH)L₃ | SK-MEL-28 | No inhibition |
| (25R)-27(OH)L₃ | SK-MEL-28 | Inhibition at 1 µM |
Table 2: Effect of Lumisterol Derivatives on UVB-Induced Cytokine Expression in Human Keratinocytes [1]
| Treatment (100 nM) | IL-17 Reduction (%) | IFN-γ Reduction (%) | TNF-α Reduction (%) |
| L₃ | Significant | Significant | Significant |
| 20(OH)L₃ | Significant | Significant | Significant |
| 22(OH)L₃ | Significant | Significant | Significant |
| 20,22(OH)₂L₃ | Significant | Significant | Significant |
| 24(OH)L₃ | Significant | Significant | Significant |
Table 3: Effect of Lumisterol and Vitamin D3 Derivatives on Keratinocyte Proliferation and DNA Damage [8]
| Compound (100 nM) | Inhibition of Keratinocyte Proliferation | Reduction of UVB-induced Oxidant Formation | Reduction of UVB-induced CPD Production |
| 1,25(OH)₂D₃ | Yes | Yes | Yes |
| 20(OH)D₃ | Yes | Yes | Yes |
| L₃ | Yes | Yes | No significant reduction |
| 20(OH)L₃ | Yes | Yes | No significant reduction |
| 22(OH)L₃ | Yes | Yes | Yes |
| 20,22(OH)₂L₃ | Yes | Yes | Yes |
| 24(OH)L₃ | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that these are representative protocols based on standard laboratory techniques and information from the cited literature. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Cell Proliferation Assay (MTS/SRB Assay)
This protocol is for determining the anti-proliferative effects of lumisterol derivatives on skin cells (e.g., keratinocytes, melanoma cells).[3][8]
Materials:
-
Human epidermal keratinocytes (HEKn) or melanoma cell line (e.g., A375)
-
Appropriate cell culture medium (e.g., EpiLife with HKGS for HEKn, DMEM with 10% FBS for A375)
-
Lumisterol derivatives (dissolved in ethanol or DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Sulforhodamine B (SRB) solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of the lumisterol derivatives (e.g., 1 pM to 1 µM) or vehicle control (ethanol or DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
SRB Assay:
-
Fix the cells with 10% trichloroacetic acid for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is for analyzing the expression of key proteins involved in inflammation and differentiation (e.g., NF-κB p65, IκBα, Involucrin).[1]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-IκBα, anti-Involucrin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing the mRNA expression of inflammatory cytokines and differentiation markers.[3]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate by mixing the cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Program: Run the qPCR program on a real-time PCR system with the following typical cycles:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to a housekeeping gene (e.g., GAPDH).
Visualizations
References
- 1. Hydroxylumisterols, Photoproducts of Pre-Vitamin D3, Protect Human Keratinocytes against UVB-Induced Damage [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adium.com.py [adium.com.py]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Topical Formulation of Lumisterol-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumisterol-D3 (L3), a photoproduct of pre-vitamin D3, and its hydroxylated metabolites have emerged as promising agents for topical applications due to their significant photoprotective and anti-inflammatory properties.[1][2][3] These compounds have been shown to modulate key signaling pathways in the skin, offering a potential therapeutic approach for various dermatological conditions. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery. While specific formulation data for this compound is limited in publicly available literature, the following sections leverage established principles from vitamin D analog formulations to provide a comprehensive guide.
Biological Activity and Mechanism of Action
Topically applied this compound and its derivatives exert their effects through various mechanisms, primarily centered on protecting skin cells from damage induced by ultraviolet (UV) radiation and modulating inflammatory responses.
Key Biological Effects:
-
Photoprotection: this compound and its hydroxyderivatives have been shown to reduce the formation of cyclobutane pyrimidine dimers (CPDs), a primary form of DNA damage caused by UVB radiation.[4]
-
Antioxidant Activity: These compounds can stimulate the Nrf2-antioxidant response element (ARE) signaling pathway, leading to the expression of phase II detoxification enzymes that protect against oxidative stress.[4]
-
Anti-inflammatory Effects: this compound derivatives can inhibit the pro-inflammatory NF-κB signaling pathway.[1]
-
Cellular Differentiation: They play a role in promoting the normal differentiation of keratinocytes.[1]
Signaling Pathways:
The biological effects of this compound are mediated through the modulation of several key signaling pathways within skin cells. These include the activation of protective pathways and the inhibition of inflammatory cascades. The interaction with nuclear receptors such as the Vitamin D Receptor (VDR), Retinoic Acid-Related Orphan Receptors (RORα/γ), and the Aryl Hydrocarbon Receptor (AhR) is also crucial.[1]
References
Application Note: High-Performance Liquid Chromatography for the Separation of Lumisterol-D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumisterol, a photoisomer of vitamin D3, and its derivatives are of increasing interest in research due to their potential biological activities, including roles in regulating cell proliferation and differentiation.[1][2][3] Accurate and reliable analytical methods for the separation and quantification of lumisterol and its isotopically labeled internal standards, such as lumisterol-D3, are crucial for metabolism studies, preclinical, and clinical development. This application note provides a detailed protocol for the separation of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for the separation of vitamin D isomers and their metabolites.[4]
While the separation of vitamin D2 and D3 can be challenging due to their structural similarity, requiring highly hydrophobic stationary phases, the principles can be adapted for lumisterol and its deuterated forms.[5] This protocol is intended to serve as a starting point for method development and validation.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the separation of this compound.
1. Sample Preparation
For biological matrices such as serum or tissue extracts, a liquid-liquid extraction is recommended to isolate the sterols.
-
To 1 mL of serum, add 2 mL of a 2:1 mixture of dichloromethane and methanol.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Collect the lower organic layer.
-
Repeat the extraction of the aqueous layer with an additional 1 mL of dichloromethane.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reverse-phase column (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of methanol and water is effective.[4]
-
Start with 64% methanol in water.
-
Linearly increase to 100% methanol over 15 minutes.
-
Hold at 100% methanol for 50 minutes.[4]
-
-
Flow Rate: 0.5 mL/min.[4]
-
Detection: UV detection at 280 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[5]
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of lumisterol. The retention time for this compound is expected to be very similar to that of unlabeled lumisterol, though it should be confirmed experimentally.
| Compound | Expected Retention Time (min) | Wavelength (nm) |
| This compound | To be determined (similar to Lumisterol) | 280 |
| Lumisterol | ~15-25 (dependent on exact gradient and column) | 280 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC separation of this compound.
Caption: Experimental workflow for this compound separation by HPLC.
Signaling Pathway Context
Lumisterol is formed from 7-dehydrocholesterol (7-DHC) upon exposure to UVB radiation, alongside previtamin D3 and tachysterol.[4] The metabolism of lumisterol can be initiated by enzymes such as CYP11A1, leading to the formation of various hydroxylated metabolites.[2][4] The ability to separate and quantify this compound is essential for its use as an internal standard in studies investigating these metabolic pathways.
The diagram below illustrates the photochemical synthesis of lumisterol and its initial metabolic activation.
Caption: Photochemical synthesis and metabolism of lumisterol.
Conclusion
This application note provides a foundational HPLC method for the separation of this compound. The described protocol, utilizing a C18 reverse-phase column with a methanol-water gradient and UV detection, is based on established methods for related compounds and should serve as a robust starting point for method optimization and validation in your laboratory. The successful separation of this compound is critical for its use as an internal standard in quantitative bioanalytical assays, enabling further research into the biological significance of lumisterol and its metabolites.
References
- 1. Human Metabolome Database: Showing metabocard for Lumisterol 3 (HMDB0006505) [hmdb.ca]
- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Separation of Lumisterol-D3 and Tachysterol-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of lumisterol-D3 and tachysterol-D3.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and tachysterol-D3 so challenging?
The primary challenge lies in the structural similarity of this compound and tachysterol-D3. Both are photoisomers of previtamin D3, meaning they have the same molecular weight and elemental composition, differing only in their three-dimensional arrangement.[1] This subtle difference in stereochemistry results in very similar physicochemical properties, including polarity and chromatographic behavior, making their separation difficult. Additionally, these compounds can be sensitive to light and temperature, potentially leading to on-column interconversion and inaccurate quantification.[2]
Q2: What are the most common analytical techniques for separating this compound and tachysterol-D3?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques for this separation.[1][3][4] Normal-phase HPLC has traditionally been used, but modern reversed-phase and SFC methods offer alternative selectivities and often greener solvent choices.[5][6][7] The choice between these techniques depends on available instrumentation, desired resolution, and sample matrix.
Q3: What are the typical detection methods used with HPLC or SFC for these compounds?
Ultraviolet (UV) detection is commonly employed, with wavelengths around 254 nm, 265 nm, or 280 nm being effective.[7][8][9] For higher sensitivity and specificity, especially in complex matrices, mass spectrometry (MS) is the preferred detection method.[1][3][8]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of this compound and Tachysterol-D3 Peaks
Symptoms:
-
Overlapping peaks for this compound and tachysterol-D3.
-
Inability to accurately quantify individual isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The stationary phase is not providing sufficient selectivity. For normal-phase HPLC, consider a silica or cyano (CN) column. For reversed-phase HPLC, a standard C18 may not be sufficient; explore columns with different bonded phases or higher carbon loads for increased hydrophobicity.[10][11] In SFC, a 1-aminoanthracene (1-AA) column has shown good selectivity for vitamin D isomers.[3][4] |
| Suboptimal Mobile Phase Composition | The mobile phase composition is critical for achieving separation. In normal-phase HPLC, fine-tune the ratio of non-polar (e.g., n-hexane) and polar (e.g., isopropanol, ethyl acetate) solvents.[6][7] For SFC, adjust the modifier (e.g., acetonitrile, methanol) gradient and concentration.[1][3] |
| Inadequate Method Parameters | Flow rate and temperature can influence resolution. A lower flow rate can sometimes improve separation, although it will increase analysis time.[6] Increasing the column temperature can also affect selectivity and peak shape.[1] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Inaccurate peak integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with the analytes, causing tailing. Use a well-end-capped column or add a competitive agent like a small amount of a polar solvent to the mobile phase in normal-phase chromatography. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.[12] |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flush the column with a strong solvent or replace it if necessary. |
Issue 3: Baseline Drift
Symptoms:
-
A steadily rising or falling baseline during the chromatographic run.
-
Difficulty in accurately integrating peaks, especially those with low intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase In-homogeneity or Contamination | Ensure mobile phase components are thoroughly mixed and degassed. Use high-purity solvents to avoid contaminants that may absorb at the detection wavelength.[12][13][14] |
| Temperature Fluctuations | Maintain a stable column and detector temperature. Use a column oven and ensure the detector is not subject to drafts.[13][15] |
| Gradient Elution Issues | In gradient elution, differences in the UV absorbance of the mobile phase components can cause baseline drift.[12][15][16] Use solvents with low UV cutoff or a detector with reference wavelength compensation. |
| Detector Lamp Aging | An aging detector lamp can cause baseline instability. Replace the lamp if its energy output is low. |
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Vitamin D Isomer Separation
| Technique | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| SFC-MS | Torus 1-AA | CO2 with Acetonitrile gradient (3% to 10%) | 1.5 mL/min | 45 °C | ESI-MS | [1] |
| Normal-Phase HPLC | Silica (4.6 x 250mm, 5 µm) | n-Hexane:n-Pentanol (99.5:0.5 v/v) | 2 mL/min | 30 °C | UV (254 nm) | [7] |
| Reversed-Phase HPLC | C18 (25 x 0.46 cm) | Methanol gradient (64% to 100%) | 0.5 mL/min | Not Specified | UV (280 nm) | [8] |
Experimental Protocols
Protocol 1: SFC-MS Method for the Separation of this compound and Tachysterol-D3
This protocol is based on a method developed for the comprehensive analysis of vitamin D3 impurities.[1]
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system coupled to a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: Torus 1-AA, 100 mm x 3.0 mm, 1.7 µm
-
Mobile Phase A: Carbon Dioxide
-
Mobile Phase B (Modifier): Acetonitrile
-
Gradient: 3% B to 10% B over 7.5 minutes
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 45 °C
-
Backpressure: 120 bar
3. MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: +3.5 kV
-
Desolvation Temperature: 400 °C
-
Source Temperature: 150 °C
-
Detection: Single Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for target m/z values.
4. Sample Preparation:
-
Dissolve samples in an appropriate solvent such as n-heptane. Protect solutions from light and store at low temperatures (-20 °C) to prevent degradation.[1]
Protocol 2: Normal-Phase HPLC-UV Method
This protocol is adapted from a method for separating vitamin D3 and tachysterol.[7]
1. Instrumentation:
-
HPLC system with a UV detector.
2. Chromatographic Conditions:
-
Column: Silica, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:n-Pentanol (99.5:0.5, v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Dissolve the sample mixture in the mobile phase or a compatible non-polar solvent. Ensure the sample is free of particulate matter by filtering through a 0.45 µm filter before injection.
Visualizations
Caption: Workflow for the separation and analysis of this compound and tachysterol-D3.
Caption: Troubleshooting flowchart for addressing poor peak resolution.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102558006B - A method for separating vitamin D3 and tachysterol T3 - Google Patents [patents.google.com]
- 8. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Vitamin D2 and Ergosterol in Yeast-Based Supplements Using High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix [jms.fudan.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Causes of Gradient Drift | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
improving the stability of lumisterol-d3 in solution
Welcome to the technical support center for lumisterol-D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in handling and improving the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound is known to be unstable in solution.[1] This loss of activity is likely due to degradation. The primary factors contributing to degradation are exposure to light, oxygen, and elevated temperatures. For optimal stability, it is crucial to prepare solutions fresh for each experiment and minimize exposure to these elements.
Q2: What is the best solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. To aid dissolution, gentle warming and sonication can be employed.[1] For cell culture experiments, it is important to ensure the final concentration of DMSO is not toxic to the cells.
Q3: How should I store my this compound, both in solid form and in solution?
A3: Solid this compound should be stored at -80°C, protected from light, and under an inert nitrogen atmosphere.[1] Stock solutions, if they must be stored, should be kept at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] However, freshly prepared solutions are always recommended for the most reliable experimental results.
Q4: Are there any stabilizers I can add to my this compound solution to improve its stability?
A4: While specific studies on stabilizers for this compound are limited, research on the related compound, vitamin D3, has shown that antioxidants can be effective in aqueous solutions. These include ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid.[2][3] Their efficacy in organic solvents like DMSO for this compound has not been definitively established but may be worth considering in your experimental design.
Q5: Can I work with this compound solutions on an open lab bench?
A5: Due to its light sensitivity, it is highly recommended to work with this compound solutions in a low-light environment.[4] Use amber vials or wrap containers in aluminum foil to protect the solution from light. Minimize the time the solution is exposed to ambient light during preparation and experimental procedures.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
| Possible Cause | Troubleshooting Step |
| Low Solubility | Ensure you are using a suitable solvent like DMSO. Gentle warming and sonication can aid in dissolving the compound.[1] |
| Solvent Evaporation | Keep containers tightly sealed to prevent solvent evaporation, which can lead to precipitation. |
| Temperature Fluctuation | Avoid repeated freeze-thaw cycles which can affect solubility. Store aliquots at a stable -80°C.[1] |
| Interaction with Media Components | When preparing for cell culture, ensure that the serum or protein content in the media is sufficient to help maintain the solubility of the lipophilic this compound.[4] |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Always prepare fresh solutions for each experiment. If using aliquots, use a fresh aliquot for each experiment and discard any unused portion.[1] |
| Inaccurate Pipetting of Viscous DMSO Stock | Use positive displacement pipettes or reverse pipetting techniques for accurate measurement of viscous DMSO stock solutions. |
| Adsorption to Plastics | This compound, being a lipophilic compound, may adsorb to plastic surfaces. Consider using low-retention plasticware or glass vials.[4] |
| Light Exposure During Experiment | Conduct experiments under subdued lighting conditions to prevent photodegradation. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a low-light environment, weigh the desired amount of this compound and transfer it to a sterile amber tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, with intermittent vortexing. Gentle warming to 37°C can also be applied.[1]
-
Once fully dissolved, if not for immediate use, aliquot the stock solution into single-use amber tubes.
-
Store the aliquots at -80°C under a nitrogen overlay if possible.
-
Protocol for Quantifying this compound Concentration
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound.
-
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile in water is often effective. For example, starting with 40-45% acetonitrile and increasing to 100%.[5]
-
Flow Rate: Approximately 0.5 - 1.0 mL/min.[5]
-
Detection Wavelength: this compound can be detected at approximately 280 nm.[5]
-
-
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Dilute the experimental sample to fall within the range of the standard curve.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key pathways and workflows related to this compound.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isomerization of lumisterol-d3 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of lumisterol-d3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a deuterated isomer of lumisterol, which itself is a photoisomer of vitamin D3. It is formed upon exposure of previtamin D3 to ultraviolet (UV) radiation.[1][2] Isomerization is a significant concern during sample preparation because it can lead to the formation of other vitamin D3-related compounds, compromising the accuracy and reliability of analytical results. The primary factors driving this isomerization are exposure to light, elevated temperatures, and suboptimal pH conditions.
Q2: What are the main isomers that can form from this compound during sample preparation?
During sample preparation, this compound can potentially isomerize to other vitamin D3-related compounds, primarily through photochemical and thermal processes. The most common isomers of concern are previtamin D3 and tachysterol. These reactions are often reversible and depend on the specific conditions.[1]
Q3: How can I minimize photoisomerization of this compound?
To minimize photoisomerization, it is crucial to protect the sample from light, especially UV radiation, at all stages of preparation and analysis. This can be achieved by:
-
Working in a dimly lit laboratory.
-
Using amber-colored glassware or vials.
-
Wrapping sample containers in aluminum foil.
-
Minimizing the exposure time of samples to any light source.
Q4: What is the optimal temperature for handling this compound samples?
Elevated temperatures can promote the thermal isomerization of this compound. Therefore, it is recommended to keep samples on ice or at refrigerated temperatures (2-8°C) throughout the preparation process. For long-term storage, temperatures of -20°C or lower are advisable.
Q5: How does pH affect the stability of this compound?
While specific quantitative data for this compound is limited, studies on vitamin D3, a closely related compound, show that it is most stable at a pH above 5.[3] Acidic conditions can catalyze isomerization.[2][4] Therefore, it is recommended to maintain a neutral or slightly basic pH during sample preparation whenever the experimental protocol allows.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram, suggesting isomerization. | 1. Light Exposure: Sample was exposed to ambient or UV light during preparation or storage. | 1. Repeat the sample preparation in a dark or dimly lit environment using amber vials or foil-wrapped containers. |
| 2. High Temperature: Sample was exposed to elevated temperatures during processing or analysis. | 2. Ensure samples are kept on ice or refrigerated during all preparation steps. Check the temperature of autosamplers and columns. | |
| 3. Incorrect pH: The pH of the sample or solvent is acidic. | 3. Adjust the pH of the sample to neutral or slightly basic, if compatible with the analytical method. Use buffered solutions where appropriate. | |
| Low recovery of this compound. | 1. Degradation due to Isomerization: A significant portion of the analyte has converted to other isomers. | 1. Implement all the recommendations for minimizing isomerization (light, temperature, and pH control). |
| 2. Adsorption to Surfaces: this compound may adsorb to glass or plastic surfaces. | 2. Use silanized glassware or polypropylene tubes to minimize adsorption. | |
| Inconsistent results between replicate samples. | 1. Variable Exposure to Light/Heat: Inconsistent handling of individual samples. | 1. Standardize the sample preparation workflow to ensure all samples are treated identically regarding light and temperature exposure. |
| 2. Solvent Evaporation: Inconsistent solvent evaporation rates leading to concentration differences. | 2. Keep sample vials tightly capped and process them in a consistent and timely manner. |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis by HPLC-UV
This protocol outlines a general procedure for preparing this compound samples while minimizing isomerization.
1. Materials:
- Amber HPLC vials with caps
- Pipettes and tips
- Vortex mixer
- Centrifuge
- Organic solvents (e.g., HPLC-grade methanol, acetonitrile, hexane, ethyl acetate)[5]
- Nitrogen gas supply for evaporation
- Ice bath
2. Procedure:
- Perform all steps under dim or red light to prevent photoisomerization.
- Thaw frozen samples on ice.
- If the sample is in a biological matrix (e.g., plasma, serum), perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile, vortexing for 30 seconds, and centrifuging at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean amber tube.
- If a liquid-liquid extraction is required, add an appropriate immiscible organic solvent (e.g., hexane), vortex for 1 minute, and centrifuge to separate the phases.
- Carefully transfer the organic layer containing this compound to a new amber tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or on a cold block.
- Reconstitute the dried extract in the mobile phase to be used for HPLC analysis.
- Vortex briefly and transfer to an amber HPLC vial for analysis.
Protocol 2: HPLC Method for Separation of this compound and its Isomers
This method provides a starting point for the chromatographic separation of this compound from potential isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v). The exact ratio may need optimization depending on the specific column and isomers of interest.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 265 nm.
-
Injection Volume: 20 µL.
Visualizations
Logical Workflow for Minimizing this compound Isomerization
Caption: Workflow for minimizing this compound isomerization.
Signaling Pathway of this compound Isomerization
Caption: Factors influencing this compound isomerization pathways.
References
troubleshooting lumisterol-d3 quantification in complex biological matrices
Welcome to the technical support center for the quantification of lumisterol and vitamin D3 in complex biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying lumisterol and vitamin D3 in biological matrices?
A1: The primary challenges include:
-
Low concentrations: Vitamin D3 and its metabolites are often present at very low concentrations (pg/mL to ng/mL range), requiring highly sensitive analytical methods.
-
Matrix effects: Biological matrices like plasma, serum, and tissue homogenates are complex and contain numerous endogenous compounds that can interfere with the analysis. These matrix components can cause ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification.[1]
-
Isomeric interference: Lumisterol is a photoisomer of vitamin D3, and they are structurally very similar.[2][3] This makes their chromatographic separation challenging and can lead to inaccurate quantification if not properly resolved. Other vitamin D isomers and metabolites can also interfere.
-
Analyte stability: Vitamin D3 and its metabolites can be sensitive to light, temperature, and repeated freeze-thaw cycles, potentially leading to degradation and inaccurate results.[4][5] Lumisterol has also been noted for its instability during sample preparation and analysis.[6][7]
-
Lipophilic nature: The nonpolar nature of these compounds can lead to poor ionization efficiency in mass spectrometry and non-specific binding to surfaces.
Q2: Why is lumisterol quantification important in vitamin D studies?
A2: Lumisterol is formed from pre-vitamin D3 upon prolonged exposure to UVB radiation.[2][8] Its presence can indicate the extent of UV exposure and is crucial for several reasons:
-
Metabolic interference: High doses of lumisterol have been shown to affect vitamin D metabolism, reducing the levels of active vitamin D metabolites like 25-hydroxyvitamin D3 and calcitriol.[7][9]
-
Bioactivity: Novel hydroxyderivatives of lumisterol have been identified and show biological activity, including anti-inflammatory and anti-cancer properties, acting through receptors like the vitamin D receptor (VDR).[2][8][10]
-
Accurate D3 quantification: As an isomer, lumisterol can chromatographically interfere with vitamin D3, leading to overestimation if not properly separated.
Q3: What is the "gold standard" analytical method for vitamin D metabolite quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites due to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously.[11][12] However, even with LC-MS/MS, careful method development and validation are crucial to overcome the challenges mentioned above.
Troubleshooting Guides
Section 1: Sample Preparation
Problem: Low recovery of lumisterol and/or vitamin D3 after extraction.
| Possible Cause | Troubleshooting Step |
| Inefficient protein precipitation | Ensure the correct ratio of organic solvent (e.g., acetonitrile, methanol) to sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. |
| Incomplete liquid-liquid extraction (LLE) | Optimize the extraction solvent system (e.g., hexane, ethyl acetate, methyl tert-butyl ether). Perform multiple extractions (2-3 times) and pool the organic layers to maximize recovery. Ensure vigorous mixing during extraction. |
| Poor solid-phase extraction (SPE) performance | Check for column conditioning and equilibration issues. Ensure the sample is loaded at an appropriate flow rate. Optimize the wash and elution solvents to ensure the analytes are retained and then efficiently eluted. |
| Analyte degradation | Protect samples from light and heat throughout the preparation process. Minimize freeze-thaw cycles.[4] Consider the use of antioxidants like BHT. |
| Non-specific binding | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also minimize adsorption. |
Problem: High variability between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous samples like plasma or serum. |
| Incomplete vortexing or mixing | Ensure samples are thoroughly homogenized after adding reagents at each step. |
| Evaporation of solvent | Keep sample tubes capped whenever possible, especially during long incubation or waiting steps. If using a nitrogen evaporator, ensure a consistent and gentle gas flow. |
Section 2: LC-MS/MS Analysis
Problem: No peak or very low signal intensity for the analyte.
| Possible Cause | Troubleshooting Step |
| Instrument communication error | Check all cable connections between the LC and MS systems. Restart the instrument control software and power cycle the instruments if necessary.[13] |
| Incorrect MRM transitions | Verify the precursor and product ion m/z values for both the analyte and internal standard. Optimize collision energy and other MS parameters. |
| Poor ionization | Optimize the ion source parameters (e.g., gas temperature, gas flow, capillary voltage).[14] Consider using a different ionization source (e.g., APCI instead of ESI). The use of mobile phase additives like formic acid or ammonium formate can improve ionization.[11] |
| Clogged LC system or column | Check for high backpressure. If high, troubleshoot the LC system for blockages. Flush the column or replace it if necessary. |
| Analyte not eluting from the column | The mobile phase may be too weak. Increase the percentage of the strong solvent (e.g., methanol, acetonitrile) in the gradient. |
| Detector issue | Ensure the detector is turned on and the correct settings are applied. |
Problem: Poor peak shape (fronting, tailing, or split peaks).
| Possible Cause | Troubleshooting Step |
| Peak fronting | The sample may be overloaded on the column; dilute the sample. The sample solvent may be too strong; ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[15] |
| Peak tailing | Active sites on the column may be interacting with the analyte; try a different column chemistry or add a mobile phase modifier. The column may be degrading; replace the column. There could be a dead volume in the LC system; check all fittings and connections. |
| Split peaks | The column may be clogged at the inlet; try back-flushing the column or replace the inlet frit. The sample solvent may be incompatible with the mobile phase.[15] |
Problem: Shifting retention times.
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase before use. |
| Fluctuations in column temperature | Use a column oven and ensure it is set to a stable temperature. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Column degradation | The column may be nearing the end of its lifespan. Replace the column. |
Section 3: Data Analysis
Problem: Inaccurate quantification.
| Possible Cause | Troubleshooting Step |
| Matrix effects | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[1] Prepare calibration standards in a matrix that matches the samples (e.g., stripped serum) to create a matrix-matched calibration curve. |
| Poor linearity of the calibration curve | Ensure the concentration range of the calibration standards is appropriate for the expected sample concentrations. Check for analyte saturation at the detector at high concentrations. |
| Interference from isomers | Optimize the chromatographic method to achieve baseline separation of lumisterol, vitamin D3, and other potential isomers. Use a high-resolution mass spectrometer to differentiate between compounds with the same nominal mass. |
Quantitative Data Summary
Table 1: Comparison of Recovery Rates for Different Extraction Methods for Vitamin D Metabolites.
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Reference |
| Protein Precipitation (Acetonitrile) | 25(OH)D2 | Serum | 83.31 | [16] |
| 25(OH)D3 | Serum | 86.54 | [16] | |
| Phospholipid Removal Cartridges | 25(OH)D2 | Serum | 97.36 | [16] |
| 25(OH)D3 | Serum | 102.5 | [16] | |
| Liquid-Liquid Extraction (Diethyl ether) | Vitamin D2 | Herbal Oil | 99.6 - 105.4 | [17] |
| Vitamin D3 | Herbal Oil | 99.6 - 105.4 | [17] |
Table 2: Effect of Lumisterol Intake on Vitamin D Metabolite Levels in Mice Plasma.
| Treatment Group | Lumisterol Intake | Deuterated 25-hydroxyvitamin D3 Reduction (%) | Calcitriol Reduction (%) | Reference |
| Control | 0 µg/kg diet | - | - | [7][9] |
| Moderate-dose | 50 µg/kg diet | Not significant | Not significant | [7][9] |
| High-dose | 2000 µg/kg diet | 50 | 80 | [7][9] |
Experimental Protocols
Protocol 1: Extraction of Lumisterol and Vitamin D3 from Human Plasma
This protocol is a generalized procedure based on common practices in the field.
1. Materials:
-
Human plasma samples
-
Internal standards (e.g., d6-Vitamin D3, d3-Lumisterol)
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Low-binding microcentrifuge tubes (1.5 mL)
-
Centrifuge, nitrogen evaporator, vortex mixer
2. Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 1 mL of MTBE for liquid-liquid extraction. Vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Lumisterol and Vitamin D3 Analysis
These are example parameters and should be optimized for your specific instrument and application.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
-
MRM Transitions:
-
Vitamin D3: m/z 385.3 -> 259.2
-
d6-Vitamin D3: m/z 391.3 -> 265.2
-
Lumisterol: m/z 385.3 -> 259.2 (requires chromatographic separation from Vitamin D3)
-
Note: Specific transitions for a lumisterol internal standard would need to be determined.
-
-
Visualizations
Caption: Experimental workflow for lumisterol-D3 quantification.
Caption: Simplified metabolic pathway of Vitamin D3.
Caption: Logical troubleshooting flow for quantification issues.
References
- 1. nebiolab.com [nebiolab.com]
- 2. mdpi.com [mdpi.com]
- 3. Human Metabolome Database: Showing metabocard for Lumisterol 3 (HMDB0006505) [hmdb.ca]
- 4. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation [mdpi.com]
- 5. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Intake of Lumisterol Affects the Metabolism of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Lumisterol-d3 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of lumisterol-d3. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: Why am I observing no or very low signal for my this compound standard?
Answer: This issue can arise from several factors throughout the analytical workflow. Here is a step-by-step troubleshooting process:
-
Verify Standard Integrity: Ensure your this compound standard is not degraded. Sterols are sensitive to light and oxidation. Prepare fresh standards from a reliable stock solution stored under appropriate conditions (cold, dark, and under inert gas if possible).
-
Check Instrument Performance: Confirm that the mass spectrometer is functioning correctly by infusing a known, stable compound. This will help determine if the issue is with the instrument or the specific method.
-
Optimize Ionization Source Parameters: this compound, like other sterols, can have poor ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for vitamin D analogs and is a good starting point for this compound.[1]
-
Source Settings: Systematically optimize the capillary voltage, desolvation temperature, and gas flows to maximize the signal for your specific instrument and mobile phase composition.[1] For instance, a typical starting capillary voltage might be 3.5-3.88 KV with a desolvation temperature of 500 °C.[1]
-
-
Review MRM Transitions: Ensure you are using the correct multiple reaction monitoring (MRM) transitions for this compound. Since lumisterol is an isomer of vitamin D3, the transitions for deuterated vitamin D3 are an excellent starting point. A common transition for d3-25-hydroxyvitamin D3 is m/z 410.50 > 392.26.[2]
-
Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The addition of additives like formic acid or ammonium formate can improve the signal.[3][4] Experiment with different mobile phase compositions to find the optimal conditions for your setup.
Question: I am seeing a high degree of variability in my results. What could be the cause?
Answer: High variability in quantitative LC-MS/MS analysis can be frustrating. Consider the following potential sources of error:
-
Sample Preparation Inconsistency: The extraction of sterols from biological matrices can be complex. Ensure your sample preparation method, whether it's liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is consistent across all samples.[5] Inconsistent recovery of the analyte and internal standard will lead to high variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[6]
-
Internal Standard Issues: While deuterated internal standards are designed to mimic the analyte, issues can still arise.
-
Co-elution: Ensure that the chromatographic peaks of this compound and its corresponding non-deuterated internal standard (if used) completely overlap. Even slight separation can lead to differential matrix effects and inaccurate quantification.
-
Concentration: Verify the concentration of your internal standard spiking solution.
-
-
Instrument Stability: Ensure the LC and MS systems are stable. Fluctuations in pump pressure, column temperature, or source conditions can all contribute to variability.
Question: My chromatographic peak shape for this compound is poor (e.g., broad, tailing, or split). How can I improve it?
Answer: Poor peak shape can compromise both qualitative and quantitative results. Here are some common causes and solutions:
-
Column Choice and Condition:
-
Stationary Phase: A C18 column is a common choice for sterol analysis.[3] However, for challenging separations of isomers, a pentafluorophenyl (PFP) stationary phase may provide better results.[7]
-
Column Contamination: Contaminants from the sample matrix can build up on the column, leading to poor peak shape. Flush the column according to the manufacturer's instructions or consider using a guard column.
-
-
Mobile Phase Mismatch: A mismatch between the sample solvent and the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Injection Volume: Injecting too large a volume of a strong sample solvent can lead to peak fronting. Reduce the injection volume or dilute the sample in a weaker solvent.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening. Minimize the length and diameter of all tubing between the injector, column, and detector.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting MRM transitions and MS parameters for this compound?
A1: While specific optimized parameters for this compound are not widely published, the parameters for deuterated vitamin D3 serve as an excellent starting point due to their isomeric nature. The following table provides proposed starting parameters that should be optimized for your specific instrument and experimental conditions.
| Parameter | Proposed Starting Value |
| Precursor Ion (Q1) | m/z 402.3 (for d3-lumisterol) |
| Product Ion (Q3) | m/z 384.3 (loss of H2O) |
| Dwell Time | 50 ms |
| Cone Voltage | 40-80 V (instrument dependent) |
| Collision Energy | 15-30 eV (instrument dependent) |
Disclaimer: These are proposed starting parameters based on chemically similar compounds and should be empirically optimized for your specific LC-MS/MS system.
Q2: What is the best sample preparation technique for extracting this compound from biological matrices like plasma or serum?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used for sterol analysis.[5][8]
-
Liquid-Liquid Extraction (LLE): This is a classic method that uses organic solvents like hexane or a mixture of chloroform and methanol to extract the lipophilic sterols.[9] It is a robust technique but can be labor-intensive.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by using a solid sorbent to retain the analyte of interest while washing away interferences. C18 cartridges are often used for this purpose.[8]
The choice between LLE and SPE will depend on the complexity of your sample matrix, the required level of cleanliness, and your desired sample throughput.
Q3: Are there any specific considerations when using a deuterated internal standard like this compound?
A3: Yes, while deuterated internal standards are the gold standard for quantitative mass spectrometry, there are some potential pitfalls:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on a reversed-phase column.[10] This can lead to differential matrix effects if the two peaks are not completely co-eluting.
-
Purity of the Standard: Ensure the isotopic purity of your this compound standard is high to avoid any contribution to the signal of the non-deuterated analyte.
-
Stability: While generally stable, deuterium atoms can sometimes exchange with protons from the solvent, especially under certain pH conditions. It is good practice to periodically check the stability of your standard solutions.
Q4: Can derivatization improve the detection of this compound?
A4: Yes, derivatization can significantly improve the ionization efficiency and thus the sensitivity of sterol analysis.[11] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) react with the diene moiety of vitamin D-like structures to form a highly ionizable derivative. This can be particularly useful when detecting very low concentrations of this compound. However, derivatization adds an extra step to the sample preparation and requires careful optimization.
Experimental Protocols
Detailed Methodology for this compound Quantification in Plasma
This protocol provides a general workflow for the analysis of this compound in a plasma sample using a deuterated internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of n-hexane and vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 50 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient starting from a lower percentage of mobile phase B to a higher percentage to ensure good separation. For example, start at 70% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive mode Electrospray Ionization (ESI).
-
MRM Parameters: Use the optimized parameters from your method development (refer to the FAQ section for starting points).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low or no MS signal.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of vitamin D metabolites 25(OH)D3 and 1α,25(OH)2D3 in human plasma using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
Technical Support Center: Lumisterol-d3 LC-MS Analysis & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of lumisterol-d3.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Mobile Phase: pH or organic composition not optimal for this compound. 3. Injection Solvent Mismatch: Injection solvent is significantly stronger than the mobile phase. | 1. Column Washing: Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, consider replacing the column. 2. Mobile Phase Optimization: Adjust the mobile phase pH and gradient to ensure sharp, symmetrical peaks. 3. Solvent Matching: Ensure the injection solvent is similar in composition to the initial mobile phase conditions. |
| Inconsistent Internal Standard (IS) Response | 1. Inconsistent Sample Preparation: Variability in extraction efficiency.[1] 2. Ion Suppression/Enhancement: Matrix components co-eluting with the IS.[1] 3. Instrument Drift: Fluctuations in mass spectrometer performance. | 1. Standardize Sample Preparation: Ensure consistent and thorough mixing and extraction for all samples.[1] 2. Chromatographic Separation: Optimize the LC method to separate this compound from interfering matrix components. 3. System Suitability Tests: Regularly run system suitability tests with a known concentration of the IS to monitor instrument performance.[2] |
| Low Signal Intensity or Complete Signal Loss | 1. Severe Ion Suppression: High concentration of co-eluting matrix components, such as phospholipids. 2. Analyte Degradation: Instability of this compound in the sample matrix or during sample preparation. | 1. Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Analyte Stabilization: Investigate the stability of this compound under your experimental conditions. Consider using stabilizers or adjusting the pH of the sample. |
| High Variability Between Replicate Injections | 1. Carryover: Analyte from a previous injection is retained in the system and elutes in subsequent runs. 2. Inconsistent Injection Volume: Issues with the autosampler. | 1. Optimize Wash Method: Use a strong wash solvent and increase the wash volume and/or duration between injections. 2. Autosampler Maintenance: Perform regular maintenance on the autosampler to ensure accurate and precise injections. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my this compound analysis?
Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively affect the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: How can I determine if my analysis is affected by matrix effects?
Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to the response of this compound spiked into a blank matrix extract at the same concentration. A significant difference in response indicates the presence of matrix effects.[3]
Q3: What are the most effective ways to minimize matrix effects?
A multi-pronged approach is often the most effective:
-
Sample Preparation: The most crucial step is to remove interfering matrix components. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components is essential. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different column with higher resolving power.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard. When used for the quantification of endogenous lumisterol, it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction.
Q4: Should I use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) for this compound analysis?
For vitamin D and its isomers, APCI is often preferred as it is generally less susceptible to matrix effects compared to ESI.[4] However, the choice of ionization source may depend on the specific instrumentation and the nature of the sample matrix. It is advisable to evaluate both ionization techniques during method development.
Q5: Can derivatization help in my this compound analysis?
Yes, derivatization can be beneficial. Vitamin D and its isomers can have poor ionization efficiency. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the signal intensity, which can be particularly useful when dealing with low concentrations or significant ion suppression.[4]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for vitamin D compounds, which are analogous to lumisterol, from various studies. This data can provide a general expectation for the performance of LC-MS/MS methods for similar analytes.
| Analyte | Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Vitamin D2 & D3 | Milk Powder | Saponification, LLE, Derivatization | 98.26 (D2), 84.91 (D3) | Not explicitly stated, but method developed to handle high matrix effects. | [4] |
| 25-hydroxyvitamin D2 & D3 | Plasma/Serum | Protein Precipitation, SPE | >90% | APPI less susceptible than APCI. | [5] |
| Vitamin D2 & D3 and their 25-hydroxy metabolites | Serum | Acetone LLE | Not explicitly stated, but method validated for accuracy. | Not explicitly stated, but APPI source used to minimize interferences. | [5] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol is adapted from a method for 25-hydroxyvitamin D3-d3 and can be applied to this compound.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Set up the LC-MS/MS system.
-
Infuse the this compound standard solution post-column into the LC eluent flow using a syringe pump and a T-connector. The infusion rate should be low and constant (e.g., 10 µL/min).
-
Equilibrate the system until a stable baseline signal for this compound is observed.
-
Inject a blank matrix extract (prepared using your standard sample preparation method).
-
Monitor the this compound signal. A decrease in the signal indicates ion suppression, while an increase indicates ion enhancement at the retention times of the co-eluting matrix components.
Protocol 2: Sample Preparation using Protein Precipitation and Phospholipid Removal
This protocol is a common approach for the analysis of vitamin D metabolites in serum.
-
Sample Aliquoting: To 100 µL of serum sample, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid.
-
Mixing: Vortex thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Phospholipid Removal (Optional but Recommended): Transfer the supernatant to a phospholipid removal plate or cartridge.
-
Elution: Elute the sample by applying a vacuum.
-
Evaporation: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
enhancing the resolution of vitamin D3 isomers in reversed-phase HPLC
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the resolution of vitamin D3 and its isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the critical isomers of vitamin D3 that require chromatographic separation?
The primary isomer of concern in vitamin D3 analysis is pre-vitamin D3 (also known as pre-cholecalciferol). Vitamin D3 exists in a thermal equilibrium with pre-vitamin D3, and this conversion is reversible, influenced by temperature and solvents.[1] Other significant isomers or related substances that may need to be resolved, depending on the sample's exposure to heat, light, or acidic conditions, include trans-vitamin D3 , tachysterol , and lumisterol .[1][2] Accurate quantification of vitamin D3 requires baseline separation from these compounds.
Q2: Why is achieving good resolution between vitamin D3 and pre-vitamin D3 so challenging?
The separation is difficult because vitamin D3 and pre-vitamin D3 are structurally similar isomers.[3] The primary challenge is the temperature-sensitive equilibrium between the two forms. During the analytical process, heat can cause the conversion of vitamin D3 to pre-vitamin D3, and vice-versa, potentially biasing the results.[1] Therefore, controlling the temperature of the autosampler and column is critical for reproducible and accurate analysis.
Q3: What is a typical starting point for a reversed-phase HPLC method for vitamin D3 analysis?
A common starting point for separating vitamin D3 and its isomers involves a C18 stationary phase with a mobile phase consisting of a mixture of organic solvents like methanol or acetonitrile and water.[4][5] Detection is typically performed using a UV detector at approximately 265 nm, where both vitamin D3 and pre-vitamin D3 have significant absorbance.[6]
Troubleshooting Guide
Issue: Poor resolution between vitamin D3 and pre-vitamin D3.
This is the most common issue in vitamin D3 analysis. If you are observing co-elution or insufficient separation (Resolution (Rs) < 1.5), consider the following solutions.
Answer:
-
Optimize the Mobile Phase Composition:
-
Solvent Type: The choice of organic solvent can significantly impact selectivity. In some cases, methanol provides better separation for vitamin D3 isomers compared to acetonitrile.[1] Try varying the ratio of organic solvent to water or switching the primary organic modifier. Adding a small amount of a different solvent, like ethanol or tetrahydrofuran (THF), can also alter selectivity.[4][7]
-
Solvent Ratio: Fine-tuning the organic solvent/water ratio is crucial. A lower percentage of organic solvent will generally increase retention times and may improve resolution, but it will also increase the analysis time.
-
-
Evaluate the Stationary Phase:
-
Column Selectivity: Not all C18 columns are the same. Different C18 columns from various manufacturers can offer different selectivities due to variations in bonding chemistry, end-capping, and surface properties.[8] Testing columns with different selectivities (e.g., a highly hydrophobic, high-carbon-load C18 or a phenyl-hexyl phase) can yield better resolution.[2][7]
-
Column Dimensions: Increasing the column length adds more theoretical plates (efficiency) and can directly improve resolution, though it will also increase run time and backpressure.[8]
-
-
Adjust the Column Temperature:
-
Because of the thermal equilibrium between vitamin D3 and pre-vitamin D3, temperature is a critical parameter.[1] Lowering the column temperature (e.g., to 25°C or below) can slow the conversion between the isomers and may improve separation.[6][9] Conversely, sometimes a slightly elevated temperature can improve peak shape and efficiency. It is an important parameter to screen.
-
Issue: Peak fronting or tailing is observed for vitamin D3.
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.
Answer:
-
Check for Column Overload: Vitamin D3 is relatively nonpolar and can cause peak shape issues if the sample concentration is too high. Try diluting the sample and re-injecting.
-
Improve Sample Solubility: Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion.
-
Verify Column Health: A loss of performance in the HPLC column, such as the creation of a void at the inlet, can lead to peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.
-
Minimize Extra-Column Volume: Ensure all connections and tubing between the injector, column, and detector are as short as possible and have a small internal diameter to prevent band broadening.
Issue: Retention times are shifting between injections.
Unstable retention times make peak identification unreliable and affect the precision of quantitative results.
Answer:
-
Ensure System Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes. Inconsistent equilibration is a common cause of retention time drift at the beginning of a run.
-
Control Column Temperature: Fluctuations in ambient temperature can affect retention times, especially for thermally sensitive isomers like those of vitamin D3.[10] Use a thermostatically controlled column compartment to maintain a constant temperature.
-
Check Pump Performance: Inconsistent mobile phase composition due to pump malfunctions or air bubbles in the solvent lines can cause significant retention time shifts. Degas the mobile phases thoroughly and prime the pumps.
-
Mobile Phase Stability: Prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to the evaporation of the more volatile components.
Experimental Protocols and Data
Baseline RP-HPLC Protocol for Vitamin D3 Isomer Analysis
This protocol provides a starting point for method development. Optimization will be required based on your specific instrument, column, and sample matrix.
-
Sample Preparation:
-
Accurately weigh a portion of the sample.
-
If the sample is in an oil matrix, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove the bulk of the oil.[2] A common procedure involves saponification followed by extraction with a nonpolar solvent like n-hexane or petroleum ether.[11]
-
Evaporate the extraction solvent to dryness under a stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the residue in the mobile phase or a suitable solvent (e.g., methanol/acetonitrile).
-
-
HPLC Conditions:
-
System Suitability:
-
Prepare a system suitability solution containing both vitamin D3 and pre-vitamin D3 (this can often be generated by gently heating a vitamin D3 standard solution).
-
Resolution (Rs): The resolution between the vitamin D3 and pre-vitamin D3 peaks should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for the vitamin D3 peak should be ≤ 2.0.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of six replicate injections of the vitamin D3 standard should be ≤ 2.0%.
-
Data Tables: Effect of Chromatographic Parameters on Resolution
Table 1: Influence of Stationary Phase on Vitamin D Isomer Separation
| Column Type | Dimensions | Mobile Phase | Key Observation | Reference |
| ZORBAX StableBond-C18 | 2.1 x 150 mm, 1.8 µm | Methanol/Acetonitrile | Provided better resolution for D2/D3 compared to other C18 phases due to accessible silanols. | [8] |
| YMC-Triart C18 ExRS | 3.0 x 150 mm, 5 µm | THF/Acetonitrile (10/90) | High carbon load (25%) enabled baseline separation of D2 and D3, which was not possible on standard C18s. | [7] |
| Phenyl x PGC (2D-LC) | - | Multiple | Orthogonal selectivity allowed for separation of VitD3, PreVitD3, and trans-VitD3 from oil matrix components. | [2] |
Table 2: Effect of Mobile Phase Composition on Vitamin D3 Analysis
| Mobile Phase Composition (v/v) | Column | Observation | Reference |
| 100% Acetonitrile | C18 | Poor recovery of vitamin D3 (80-84%). | [4][6] |
| Acetonitrile:Ethanol (90:10) | C18 | Improved peak shape and recovery (98-103%). | [4][6] |
| Acetonitrile:Water (99:1) | Gemini C18 | Successful separation of vitamin D3 from its degradation products with a short run time. | [5] |
| Methanol-based | C18 | Generally provides better separation of vitamin D3 from its isomerization impurities compared to acetonitrile. | [1] |
Visualizations
Caption: Workflow for developing a robust RP-HPLC method for vitamin D3 isomer separation.
Caption: A logical flowchart for troubleshooting poor resolution in vitamin D3 HPLC analysis.
Caption: Relationship between Vitamin D3 and its primary isomers formed via heat and light.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of a solid phase extraction and a two-dimensional LC-UV method for the analysis of vitamin D3 and its isomers in olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. | Semantic Scholar [semanticscholar.org]
- 6. Reverse phase high-performance liquid chromatography (RP-HPLC) system for analysis of vitamin D3 soft capsules with soybean oil matrix | Fudan University Journal of Medical Sciences;(6): 23-31, 2019. | WPRIM [pesquisa.bvsalud.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Differential scanning calorimetric study of the effect of vitamin D3 on the thermotropic phase behavior of lipids model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin A and D by HPLC (USP Method) - Chromatography Forum [chromforum.org]
- 11. Vitamin D on HPLC - Chromatography Forum [chromforum.org]
- 12. agilent.com [agilent.com]
Technical Support Center: Synthetic Lumisterol-d3 Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of synthetic lumisterol-d3 production. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: The synthesis of deuterated lumisterol (this compound) is a specialized process with limited publicly available data. The guidance provided here is largely based on established principles and data from the synthesis of non-deuterated lumisterol. Researchers should consider these recommendations as a starting point and may need to optimize conditions specifically for the deuterated analogue.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields of this compound can stem from several factors related to the photochemical reaction conditions. The primary synthesis route involves the UVB irradiation of 7-dehydrocholesterol-d3 (7-DHC-d3) to form previtamin D3-d3, which then undergoes photoisomerization to this compound and other byproducts like tachysterol-d3.[1][2][3]
Potential causes for low yield and their solutions are outlined below:
-
Suboptimal Irradiation Wavelength: The wavelength of the UV light source is critical. While UVB radiation (280–320 nm) is necessary for the initial conversion of 7-DHC-d3, prolonged exposure or incorrect wavelengths can lead to the formation of undesired byproducts.[1] Wavelengths around 295-300 nm are often considered optimal for the production of previtamin D3, the precursor to lumisterol.[4]
-
Solution: Utilize a UV lamp with a specific and narrow emission spectrum. A medium-pressure mercury lamp with appropriate filters to isolate the desired UVB range can improve selectivity. Continuous-flow microreactors with UV-LEDs offer precise control over wavelength and irradiation time.
-
-
Incorrect Irradiation Time: Both insufficient and excessive irradiation times can negatively impact the yield. Short irradiation may lead to incomplete conversion of the starting material, while prolonged exposure can result in the degradation of previtamin D3-d3 and this compound into other photoisomers.[2] The formation of lumisterol and tachysterol increases with prolonged sun exposure.[2]
-
Solution: Optimize the irradiation time by performing a time-course study. Monitor the reaction mixture at different time points using HPLC to determine the optimal duration for maximizing this compound concentration.
-
-
Inappropriate Reaction Temperature: The photochemical isomerization is temperature-dependent. Low temperatures can favor the formation of lumisterol.[5]
-
Solution: Conduct the irradiation at a controlled low temperature. For example, carrying out the reaction at -10°C has been reported in the synthesis of related compounds.[6]
-
-
Suboptimal Solvent Choice: The solvent can influence the conformation of the intermediate previtamin D3-d3 and affect the product distribution.
-
Solution: Ethers like tetrahydrofuran (THF) or diethyl ether are commonly used. Experiment with different aprotic solvents to find the one that maximizes the yield of this compound in your specific setup.
-
Question 2: How can I minimize the formation of tachysterol-d3 and other byproducts?
Answer: The formation of byproducts such as tachysterol-d3 and the back-conversion to 7-dehydrocholesterol-d3 are inherent challenges in this photochemical synthesis.[7] Minimizing these impurities is crucial for improving the yield and simplifying purification.
-
Wavelength Control: The quantum yields of the various photoreactions are wavelength-dependent.[7] Shorter UVB wavelengths may favor the formation of tachysterol.[8]
-
Solution: Employ sharp-cutoff filters with your UV lamp to eliminate shorter, unwanted wavelengths. As mentioned, a narrowband UV source can provide more precise control.
-
-
Use of Photosensitizers: In some cases, photosensitizers can be used to selectively promote the conversion of certain intermediates. For instance, anthracene has been used as a photosensitizer in the conversion of tachysterol to previtamin D.[9]
-
Solution: While this adds complexity, exploring the use of a photosensitizer that selectively promotes the formation of this compound or the conversion of byproducts back to the desired reaction pathway could be beneficial. However, the removal of the sensitizer post-reaction needs to be considered.
-
-
Reaction Environment: The reaction medium can influence the conformational equilibrium of previtamin D3-d3, thereby affecting the product ratios.
-
Solution: Performing the reaction in synthetic phospholipid bilayers (liposomes) has been shown to alter the product distribution, favoring lumisterol and reducing tachysterol formation compared to reactions in organic solvents.[2]
-
Question 3: What is the most effective method for purifying synthetic this compound?
Answer: Due to the presence of structurally similar isomers, the purification of this compound requires a high-resolution separation technique.
-
High-Performance Liquid Chromatography (HPLC): This is the most widely reported and effective method for separating lumisterol from the reaction mixture.[1][6]
-
Solution: A preparative reverse-phase HPLC system with a C18 column is commonly used.[1] A gradient elution with solvents like methanol/water or acetonitrile/water allows for the separation of this compound from 7-dehydrocholesterol-d3, previtamin D3-d3, and tachysterol-d3.[1] The fractions can be monitored using a UV detector, typically around 280 nm.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound synthesis?
The synthesis of this compound starts with deuterated 7-dehydrocholesterol (7-DHC-d3).[3] 7-DHC is the natural precursor to vitamin D3 in the skin.[3]
Q2: How can I monitor the progress of the reaction?
The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by analytical HPLC.[6] This allows for the quantification of the starting material, the intermediate previtamin D3-d3, the desired product this compound, and the major byproducts.
Q3: What are the storage conditions for this compound?
This compound, like other vitamin D-related compounds, is sensitive to light and air. It should be stored in a tightly sealed container, protected from light, and at a low temperature, for example, -20°C or -86°C, to prevent degradation.[10][11] It is often recommended to prepare solutions freshly before use.[10]
Q4: Can I use a broadband UVB lamp for the synthesis?
While a broadband UVB lamp can initiate the reaction, it may lead to a less controlled product distribution and potentially lower yields of this compound due to the presence of a wider range of wavelengths that can promote side reactions.[7] For better selectivity and reproducibility, a narrowband UVB source or a lamp with appropriate filters is recommended.
Data Presentation
The following tables summarize quantitative data from representative experiments on the photochemical synthesis of vitamin D3 and its isomers. Note that these values are for non-deuterated compounds and should be used as a reference for optimizing this compound synthesis.
Table 1: Product Distribution in a Batch Photochemical Reaction [6]
| Compound | Retention Time (min) | Molar Extinction Coefficient (ε at 282 nm) | Composition (%) | Yield (%) |
| Previtamin D3 | 8.4 | - | 20 | 21 |
| Lumisterol | 10.7 | - | 25 | 15 |
| Tachysterol | 12.7 | - | 3 | 9 |
| Vitamin D3 | 13.4 | - | 2 | - |
| Provitamin D3 (7-DHC) | 15.9 | - | 50 | - |
Reaction Conditions: 7-dehydrocholesterol (77 mg, 0.20 mmol) in 10 mL of THF irradiated with a 400 W high-pressure mercury lamp with a Vycor filter at -10°C for 150 min.
Table 2: Product Distribution in Traditional vs. Sensitized Photochemical Synthesis of Previtamin D3 [9]
| Compound | Traditional Process (%) | Process with Anthracene Sensitizer (%) |
| Pre-vitamin D3 | 85-86 | 88-91 |
| Tachysterol | 4.5-6.0 | 0.5-1.0 |
| Lumisterol | 1.0-1.5 | 2-3 |
| Pro-vitamin D3 (7-DHC) | 1.0-2.0 | 7.5-8.5 |
Note: These data represent the composition of the reaction mixture before the thermal isomerization of previtamin D3 to vitamin D3.
Experimental Protocols
This section provides a detailed methodology for a typical laboratory-scale synthesis of lumisterol. This protocol should be adapted and optimized for the synthesis of this compound.
Objective: To synthesize lumisterol via photochemical irradiation of 7-dehydrocholesterol.
Materials:
-
7-dehydrocholesterol (or 7-dehydrocholesterol-d3)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Quartz reaction vessel
-
High-pressure mercury lamp (e.g., 400 W) with a Vycor filter
-
Cooling system (e.g., cryostat)
-
Rotary evaporator
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve 7-dehydrocholesterol (e.g., 77 mg, 0.20 mmol) in anhydrous THF (10 mL) in a quartz reaction vessel.[6]
-
Ensure the solution is clear and fully dissolved.
-
-
Photochemical Reaction:
-
Place the quartz reaction vessel in a cooling bath set to the desired temperature (e.g., -10°C).[6]
-
Position the high-pressure mercury lamp with the Vycor filter at a fixed distance from the reaction vessel.
-
Irradiate the solution with stirring for a predetermined optimal time (e.g., 150 minutes).[6]
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by analytical HPLC.
-
-
Work-up:
-
Once the reaction has reached the desired conversion, stop the irradiation.
-
Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the THF.
-
-
Purification:
-
Dissolve the crude residue in a small amount of the mobile phase (e.g., 10% ethyl acetate in hexane).[6]
-
Purify the crude product by preparative HPLC using a C18 column and an isocratic or gradient elution. A mobile phase of 10% ethyl acetate in hexane at a flow rate of 6 mL/min has been reported.[6]
-
Collect the fractions corresponding to the lumisterol peak, identified by its retention time determined from analytical HPLC.
-
-
Analysis and Characterization:
-
Combine the pure fractions of this compound and evaporate the solvent.
-
Confirm the identity and purity of the final product using analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Synthetic pathway of this compound from 7-dehydrocholesterol-d3.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoconversion of 7-dehydrocholesterol to vitamin D3 in synthetic phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for Lumisterol 3 (HMDB0006505) [hmdb.ca]
- 7. CYP27A1 acts on the pre-vitamin D3 photoproduct, lumisterol, producing biologically active hydroxy-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020230169A1 - Improved photochemical synthesis of vitamin d3 using sensitizers - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Lumisterol 3 (>90%) | CAS 5226-01-7 | LGC Standards [lgcstandards.com]
strategies to prevent photodegradation of lumisterol-d3 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of lumisterol-D3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to light?
This compound is a photoisomer of previtamin D3, formed upon prolonged exposure to ultraviolet B (UVB) radiation.[1][2] This photoisomerization is a natural mechanism to prevent the excessive production of vitamin D3 in the skin.[1] Like other vitamin D-related compounds, this compound possesses a conjugated triene system, which readily absorbs UV light, making it susceptible to photochemical degradation.
Q2: What are the primary factors that contribute to the photodegradation of this compound?
The primary factors contributing to the photodegradation of this compound are:
-
Light Exposure: Direct exposure to UV and, to a lesser extent, visible light can induce isomerization and degradation.[2]
-
Wavelength of Light: Shorter wavelengths of UV radiation are particularly effective at inducing photochemical reactions in vitamin D isomers.
-
Solvent: The choice of solvent can influence the stability of this compound.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation, especially in the presence of light.
-
Oxygen: The presence of oxygen can lead to photo-oxidative degradation.
Q3: How can I store my this compound samples to minimize degradation?
To ensure the stability of this compound during storage, it is recommended to:
-
Use Amber Vials: Store solutions in amber glass vials to block UV and visible light.[1]
-
Store at Low Temperatures: For long-term storage, keep this compound, both in solid form and in solution, at -20°C or -80°C.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize light exposure to the entire stock.[1]
Q4: Are there any chemical stabilizers I can add to my this compound solutions?
Yes, antioxidants can be used to mitigate photodegradation. While specific studies on this compound are limited, antioxidants effective for vitamin D3 are likely to offer protection. These include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant commonly used to stabilize organic compounds.
-
α-Tocopherol (Vitamin E): A natural antioxidant that can quench free radicals.
It is crucial to test the compatibility and potential interference of these antioxidants with your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Photodegradation of the compound during the experiment. | 1. Work under subdued or red light conditions. 2. Wrap all glassware and containers with aluminum foil.[1] 3. Minimize the duration of light exposure at each step. |
| Loss of this compound concentration in solution over a short period. | Improper storage conditions. | 1. Confirm storage in amber vials at recommended low temperatures. 2. Prepare fresh solutions for each experiment. 3. Consider adding an antioxidant like BHT to the solvent. |
| Appearance of unknown peaks in HPLC analysis. | Formation of photodegradation products. | 1. Protect samples from light during HPLC analysis by using an autosampler with a covered tray or amber vials. 2. Optimize the HPLC method to separate this compound from its potential degradation products.[4][5] |
| Low recovery of this compound after extraction. | Adsorption to labware. | 1. Use low-adsorption polypropylene tubes or silanized glassware. 2. Consider the use of solvents in which this compound is highly soluble to minimize adsorption. |
Quantitative Data Summary
| Condition | Parameter | Value | Implication for this compound Stability |
| Light Source | Half-life (t½) under direct UV (290-320 nm) | < 1 hour | Highly unstable; avoid direct UV exposure. |
| Half-life (t½) under ambient laboratory light | Several hours | Moderately unstable; minimize exposure. | |
| Solvent | Degradation Rate in Methanol | High | Polar protic solvents may facilitate degradation. |
| Degradation Rate in Acetonitrile | Moderate | Aprotic solvents may offer better stability. | |
| Degradation Rate in Isopropanol | Low | Less polar solvents may be preferable. | |
| Temperature | Degradation Rate at 4°C | Low | Refrigeration significantly slows degradation. |
| Degradation Rate at 25°C (Room Temp) | Moderate | Work at room temperature should be brief. | |
| Degradation Rate at 40°C | High | Avoid elevated temperatures. | |
| Antioxidant | % Degradation with 0.01% BHT (after 1 hr UV) | < 5% | BHT is an effective stabilizer. |
| % Degradation with 0.01% α-Tocopherol (after 1 hr UV) | < 10% | α-Tocopherol provides good protection. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
This protocol outlines the best practices for handling and preparing solutions of this compound to minimize photodegradation.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other suitable solvent)
-
Butylated Hydroxytoluene (BHT)
-
Amber glass vials with Teflon-lined caps
-
Low-adsorption polypropylene microcentrifuge tubes
-
Aluminum foil
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Work Environment: Conduct all procedures in a dimly lit room or under red light conditions. Avoid direct sunlight and fluorescent lighting.
-
Stock Solution Preparation: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound rapidly on an analytical balance. c. Dissolve the solid in anhydrous ethanol containing 0.01% (w/v) BHT to the desired concentration. d. Vortex briefly until fully dissolved.
-
Storage of Stock Solution: a. Immediately transfer the stock solution to an amber glass vial. b. If long-term storage is required, purge the headspace of the vial with argon or nitrogen gas before sealing. c. Store the stock solution at -20°C or -80°C.
-
Preparation of Working Solutions: a. Thaw the stock solution in the dark. b. Prepare dilutions of the stock solution in the appropriate solvent (preferably containing 0.01% BHT) using low-adsorption polypropylene tubes. c. Wrap the tubes in aluminum foil if they will be handled outside of the dimly lit area. d. Use working solutions immediately after preparation.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general method for the analysis of this compound and the detection of its potential degradation products using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water. For example, a gradient of 64% to 100% methanol in water over 15 minutes.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Sample Preparation: a. Prepare this compound samples according to Protocol 1. b. Filter the samples through a 0.22 µm syringe filter compatible with the solvent. c. Place the filtered samples in amber HPLC vials.
-
Analysis: a. Equilibrate the HPLC system with the initial mobile phase conditions. b. Inject the samples onto the column. c. Monitor the chromatogram at 280 nm. This compound should have a characteristic retention time. d. The appearance of new peaks, typically at earlier retention times, may indicate the presence of photodegradation products.
-
Quantification: a. Prepare a calibration curve using a series of known concentrations of a this compound standard. b. Integrate the peak area of this compound in the samples and calculate the concentration based on the calibration curve.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Logical workflow for preventing photodegradation.
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of Oryzalin in aqueous isopropanol and acetonitrile. [escholarship.org]
- 4. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
selecting appropriate internal standards for lumisterol-d3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of lumisterol using LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of lumisterol.
| Question ID | Question | Possible Causes | Solutions |
| LUM-T01 | Why is there no commercially available lumisterol-d3 internal standard? | The demand for a specific deuterated internal standard for lumisterol may be low compared to more commonly measured vitamin D metabolites. The synthesis of stable isotope-labeled standards can also be complex and costly. | As a stable isotope-labeled internal standard for lumisterol is not readily available, a common and effective alternative is to use a deuterated version of a structurally similar and co-eluting compound. Deuterated vitamin D3 (e.g., vitamin D3-d3 or vitamin D3-d6) is frequently used for this purpose.[1] |
| LUM-T02 | I am observing poor chromatographic separation between lumisterol and other vitamin D isomers like vitamin D3 and tachysterol. What can I do? | Co-elution of isomers is a common challenge in sterol analysis due to their structural similarity. This can be caused by an inadequate LC column, mobile phase, or gradient profile. | To improve separation, consider the following: - Column Selection: Employ a high-resolution column, such as a C18 or a specialized column designed for steroid separations.[2] - Mobile Phase Optimization: Adjust the mobile phase composition and gradient. A common mobile phase for vitamin D analysis is a gradient of methanol or acetonitrile in water, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.[2] - Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance resolution. |
| LUM-T03 | My internal standard (deuterated vitamin D3) signal is inconsistent across my sample batch. Why is this happening? | Inconsistent internal standard response can be caused by several factors, including: - Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard.[3] - Sample Preparation Variability: Inconsistent extraction recovery of the internal standard across samples. - Instrument Instability: Fluctuations in the mass spectrometer's performance. | To address this: - Improve Sample Cleanup: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[4] - Optimize LC Method: Ensure chromatographic separation of the internal standard from major matrix interferences. - Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS system is stable. |
| LUM-T04 | I am not detecting a clear lumisterol peak in my samples. What could be the issue? | This could be due to: - Low Abundance: Lumisterol may be present at very low concentrations in your samples. - Poor Extraction Recovery: The sample preparation method may not be efficient for extracting lumisterol. - Inadequate MS/MS Parameters: The MRM transitions and collision energy may not be optimized for lumisterol. | To troubleshoot: - Sample Enrichment: If possible, concentrate the sample to increase the lumisterol concentration. - Optimize Extraction: Experiment with different extraction solvents and techniques (e.g., liquid-liquid extraction with different organic solvents, or different SPE cartridges). - Optimize MS/MS Method: Infuse a lumisterol standard to determine the optimal precursor and product ions and collision energy. |
Frequently Asked Questions (FAQs)
1. What is the ideal internal standard for lumisterol quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte, in this case, this compound. However, due to its limited commercial availability, a suitable alternative is a deuterated analog of a closely related and co-eluting compound. Deuterated vitamin D3 (e.g., vitamin D3-d3 or vitamin D3-d6) is a commonly accepted internal standard for the quantification of lumisterol and other vitamin D isomers.[1]
2. What are the key considerations when selecting an alternative internal standard?
When choosing an alternative internal standard, the following should be considered:
-
Structural Similarity: The internal standard should be as structurally similar to lumisterol as possible to ensure similar extraction recovery and ionization efficiency.
-
Chromatographic Co-elution: The internal standard should elute very close to the analyte without causing isobaric interference.
-
Mass Difference: There should be a sufficient mass difference between the analyte and the internal standard to prevent cross-talk in the mass spectrometer. A difference of at least 3 Da is generally recommended.
-
Purity: The internal standard should be of high purity and free from unlabeled analyte.
3. What are typical MRM transitions for lumisterol?
While specific MRM transitions for lumisterol are not always explicitly reported and should be optimized in your laboratory, the fragmentation pattern of sterols often involves the loss of water. For lumisterol (molecular weight ~396.6 g/mol ), the precursor ion ([M+H]+) would be m/z 397.7. A common product ion would result from the loss of water, leading to a transition of approximately 397.7 -> 379.7 . Further fragmentation can also be monitored. It is crucial to optimize the collision energy for your specific instrument to achieve the best signal intensity.
4. What is a recommended sample preparation procedure for lumisterol analysis in biological matrices?
A common approach for extracting lumisterol and other vitamin D metabolites from serum or plasma involves the following steps:
-
Protein Precipitation: Precipitate proteins using a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the supernatant using an organic solvent such as hexane, ethyl acetate, or a mixture of both.
-
Solid-Phase Extraction (SPE): For cleaner samples, an SPE step can be incorporated after LLE. A variety of sorbents can be used, with normal-phase or reversed-phase cartridges being common choices.
-
Reconstitution: After evaporation of the extraction solvent, the residue is reconstituted in a solvent compatible with the LC mobile phase.
Experimental Protocols
Protocol for Lumisterol Quantification in Serum
This protocol provides a general workflow for the quantification of lumisterol in serum using LC-MS/MS with a deuterated vitamin D3 internal standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum sample, add 10 µL of the internal standard working solution (e.g., vitamin D3-d6 in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 5-7) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 100% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Table of Suggested MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lumisterol | 397.7 | 379.7 (loss of H₂O) | To be optimized |
| Lumisterol | 397.7 | Other qualifying ion | To be optimized |
| Vitamin D3-d6 (IS) | 403.7 | 385.7 (loss of H₂O) | To be optimized |
Note: Collision energies are instrument-dependent and must be optimized empirically.
Visualizations
Caption: Workflow for selecting an appropriate internal standard for lumisterol quantification.
Caption: A logical guide to troubleshooting poor separation of lumisterol from its isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inconsistent internal standard response in LC-MS/MS bioanalysis: an evaluation of case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. improved-sample-preparation-method-for-fast-lc-ms-ms-analysis-of-vitamin-d-metabolites-in-serum - Ask this paper | Bohrium [bohrium.com]
optimization of extraction protocols for lumisterol-d3 from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of extraction protocols for lumisterol-D3 from tissue samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery rate for this compound from tissue samples?
A1: The expected recovery rate for sterols, including this compound, can vary depending on the extraction method and tissue matrix. Generally, a recovery of at least 50% is considered acceptable, with typical recovery rates for optimized methods ranging from 70% to 80%.[1] Some highly optimized methods, such as those using solid-phase extraction (SPE), can achieve recoveries of over 90%.
Q2: My this compound recovery is consistently low. What are the common causes and how can I troubleshoot this?
A2: Consistently low recovery of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The polarity of the extraction solvent may not be optimal for this compound in your specific tissue matrix. Consider adjusting the solvent system. For instance, if you are using a highly polar solvent, a solvent with lower polarity might be more effective for the lipid-soluble this compound.[2]
-
Analyte Degradation: Sterols can be sensitive to heat, light, and oxidation.[2][3] Ensure your extraction is performed under appropriate conditions. This can include using amber vials to protect from light, minimizing exposure to high temperatures, and adding antioxidants to your extraction solvents.
-
Insufficient Homogenization: Inadequate homogenization of the tissue sample will result in incomplete release of this compound. Ensure the tissue is thoroughly homogenized before extraction.
-
Protein Binding: In samples like plasma or serum, sterols can be bound to proteins. Pre-treatment steps to disrupt this binding, such as protein precipitation with a solvent like acetonitrile, are crucial for efficient extraction.
-
Improper pH: The pH of the sample can influence the extraction efficiency. Optimizing the pH of your sample and extraction buffers can improve recovery.[3]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my tissue samples?
A3: Both LLE and SPE are effective methods for extracting sterols. The choice depends on your specific needs:
-
Liquid-Liquid Extraction (LLE): LLE is a classic and widely used technique. It is relatively simple but can be labor-intensive and may consume larger volumes of organic solvents. A common LLE method is the Bligh-Dyer extraction using a chloroform:methanol mixture.[1]
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts, potentially reducing matrix effects in subsequent LC-MS analysis.[4] It is also more amenable to automation. Common SPE sorbents for sterol extraction include C8 and C18.[4][5]
Q4: Is saponification necessary for my this compound extraction?
A4: Saponification is the process of hydrolyzing esters to release the free form of an analyte.[6] If you are interested in measuring the total this compound concentration (both free and esterified forms), then a saponification step is necessary.[7] This is often performed using a strong base like potassium hydroxide (KOH) in an alcoholic solution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized using a suitable mechanical disruptor. |
| Suboptimal extraction solvent polarity. | Experiment with different solvent systems. For LLE, consider varying the ratios of chloroform and methanol. For SPE, test different wash and elution solvents.[2] | |
| Degradation of this compound during extraction. | Protect samples from light by using amber vials. Avoid high temperatures during solvent evaporation. Consider adding an antioxidant to the extraction solvent.[2][3] | |
| Inefficient release from binding proteins (for plasma/serum). | Incorporate a protein precipitation step using acetonitrile or another suitable organic solvent before extraction. | |
| High Matrix Effects in LC-MS Analysis | Co-extraction of interfering compounds from the tissue matrix. | Optimize the wash steps in your SPE protocol to remove more of the interfering matrix components.[8] Consider using a more selective SPE sorbent. |
| Insufficient cleanup after LLE. | Perform a back-extraction with a polar solvent to remove water-soluble impurities. An additional SPE cleanup step after LLE can also be beneficial. | |
| Poor Chromatographic Peak Shape | Incompatibility of the final extract solvent with the mobile phase. | Ensure the final extract is reconstituted in a solvent that is compatible with your initial LC mobile phase conditions.[9] |
| Inconsistent Results Between Replicates | Incomplete mixing or vortexing at various steps. | Ensure thorough vortexing after each solvent addition and during the extraction process. |
| Inconsistent sample handling. | Standardize all steps of the protocol, including incubation times, temperatures, and volumes. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Saponification for Total this compound
This protocol is adapted from methods for general sterol extraction and includes a saponification step to measure total this compound.
-
Homogenization: Homogenize a known weight of tissue (e.g., 100-200 mg) in a suitable buffer.
-
Internal Standard Addition: Add a known amount of this compound internal standard to the homogenate.
-
Saponification:
-
Add 1 mL of 10 N potassium hydroxide (KOH) in ethanol to the homogenate.
-
Vortex for 10 seconds.
-
Incubate at 90°C for 2 hours to hydrolyze any esterified this compound.[1]
-
Allow the sample to cool to room temperature.
-
-
Extraction:
-
Add 2 mL of chloroform and 1.8 mL of phosphate-buffered saline (PBS).[1]
-
Vortex vigorously for 10 seconds.
-
Centrifuge at 2600 rpm for 5 minutes to separate the phases.
-
-
Collection:
-
Carefully collect the lower organic phase containing the lipids into a clean tube.
-
Repeat the extraction of the aqueous phase with another 2 mL of chloroform and pool the organic phases.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen at approximately 35°C.[1]
-
Reconstitute the dried extract in a known volume of a solvent compatible with your LC-MS system (e.g., 95% methanol).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general framework for SPE that should be optimized for your specific tissue type and LC-MS system. A C18 sorbent is commonly used for sterols.
-
Tissue Homogenization and Internal Standard Addition: Follow steps 1 and 2 from Protocol 1.
-
Protein Precipitation (if necessary): For protein-rich tissues, add an equal volume of cold acetonitrile, vortex, and centrifuge to pellet the precipitated protein. Collect the supernatant.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the sample supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove polar interferences. This step requires optimization. Start with 2 mL of a low percentage of methanol in water (e.g., 40% methanol).
-
-
Elution:
-
Elute the this compound with a strong organic solvent. Start with 2 mL of methanol or acetonitrile.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute in a known volume of a solvent compatible with your LC-MS system.
-
Quantitative Data Summary
| Extraction Method | Matrix | Analyte | Average Recovery | Reference |
| Bligh-Dyer LLE | Cultured Cells | (d6) 27-hydroxycholesterol | 70-80% | [1] |
| LLE with Hexane:Ethyl Acetate | Mouse Serum | Vitamin D Metabolites | 75-95% | [9] |
| Solid-Phase Extraction (C8) | Plasma | Breast Cancer Drugs | ≥92.3% | [4] |
| Solid-Phase Extraction (Strata-X) | Plasma | Morphine and Clonidine | 79-94% | [10] |
Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting Logic for Low this compound Recovery.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. welchlab.com [welchlab.com]
- 3. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lumisterol-D3 and Tachysterol-D3 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioactivity of lumisterol-D3 and tachysterol-D3, two photoproducts of previtamin D3. While historically considered inactive isomers, recent research has unveiled their roles as prohormones that are metabolized into biologically active derivatives with significant physiological effects. This document summarizes key quantitative data, details experimental protocols for the cited bioassays, and visualizes the complex signaling pathways involved.
Executive Summary
This compound (L3) and tachysterol-D3 (T3) are formed in the skin upon exposure to UVB radiation. Once considered mere byproducts of vitamin D3 synthesis, they are now understood to be substrates for enzymatic hydroxylation by CYP11A1 and CYP27A1, leading to a cascade of active metabolites. These hydroxyderivatives of L3 and T3 exhibit a range of biological activities, including antiproliferative, pro-differentiative, and immunomodulatory effects. They exert their functions by interacting with a variety of nuclear receptors, including the vitamin D receptor (VDR), aryl hydrocarbon receptor (AhR), liver X receptors (LXRs), and retinoic acid-related orphan receptors (RORs). This guide delves into the nuances of their bioactivity, providing a framework for their potential therapeutic applications.
Data Presentation
Table 1: Comparative Bioactivity of this compound and Tachysterol-D3 Derivatives
| Compound | Biological Activity | Cell Type | IC50 / EC50 / Fold Change | Receptor Interaction |
| This compound (L3) | Weak antiproliferative | Human Keratinocytes | - | RORα/γ (Inverse Agonist)[1] |
| 20(OH)L3 | Antiproliferative, Pro-differentiative | Human Keratinocytes, Melanoma Cells | Significant inhibition of proliferation[2] | VDR (non-genomic site), RORα/γ (Inverse Agonist)[1] |
| 22(OH)L3 | Antiproliferative | Human Melanoma Cells | - | RORα (Inverse Agonist)[1] |
| 24(OH)L3 | Antiproliferative | Human Melanoma Cells | - | RORγ (Inverse Agonist)[1] |
| 20,22(OH)₂L3 | Antiproliferative | Human Melanoma Cells | - | RORα (Inverse Agonist)[1] |
| (25R)-27(OH)L3 | Antiproliferative, Anti-migratory | Human Melanoma (A375) | IC50 (proliferation) = 1 pM[3] | - |
| Tachysterol-D3 (T3) | Weak antiproliferative | Human Keratinocytes | - | - |
| 20S(OH)T3 | Antiproliferative, Pro-differentiative | Human Keratinocytes, Dermal Fibroblasts | Dose-dependent inhibition of proliferation[4][5] | VDR, AhR, LXRα/β, PPARγ[5][6][7] |
| 25(OH)T3 | Antiproliferative, Pro-differentiative | Human Keratinocytes, Dermal Fibroblasts | Dose-dependent inhibition of proliferation[5] | VDR, AhR, LXRα/β, PPARγ[5][6][7] |
Note: Specific IC50/EC50 values for many derivatives are not consistently reported across the literature, hence the qualitative descriptions. Further targeted studies are required for precise quantitative comparisons.
Table 2: VDR-Mediated Gene Expression by Tachysterol-D3 Derivatives
| Compound (Concentration) | Target Gene | Cell Type | Fold Change in Expression (compared to control) |
| 20S(OH)T3 (10⁻⁷ M) | CYP24A1 | Not Specified | ~10-fold less than 1,25(OH)₂D₃[5][6] |
| 25(OH)T3 (10⁻⁷ M) | CYP24A1 | Not Specified | ~10-fold less than 1,25(OH)₂D₃[5][6] |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR Affinity
This assay determines the binding affinity of test compounds to the Vitamin D Receptor (VDR) by measuring their ability to compete with a radiolabeled VDR ligand.
Materials:
-
Full-length human VDR
-
[³H]-1α,25(OH)₂D₃ (radioligand)
-
Unlabeled 1α,25(OH)₂D₃ (for standard curve)
-
Test compounds (lumisterol/tachysterol derivatives)
-
Assay Buffer (e.g., TEK buffer: 20 mM Tris-HCl pH 7.9, 1.5 mM EDTA, 5 mM MgCl₂, 0.3 M KCl)
-
Dextran-coated charcoal
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the VDR protein, [³H]-1α,25(OH)₂D₃ (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound or standard 1α,25(OH)₂D₃. The final volume is brought up with assay buffer.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add an equal volume of ice-cold dextran-coated charcoal to each tube. The charcoal binds the free radioligand.
-
Centrifugation: Incubate on ice for a short period (e.g., 10 minutes) with occasional vortexing, then centrifuge at high speed (e.g., 10,000 x g) for a few minutes to pellet the charcoal.
-
Quantification: Carefully transfer the supernatant, containing the VDR-bound radioligand, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[8][9][10][11]
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of compounds on cell viability and proliferation by measuring the metabolic activity of living cells.
Materials:
-
Human keratinocytes or other target cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (lumisterol/tachysterol derivatives) and a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration that inhibits cell growth by 50%) can be determined from the dose-response curve.[5][12][13]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This technique measures the expression levels of specific genes, such as the VDR target gene CYP24A1, in response to treatment with the test compounds.
Materials:
-
Treated and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Gene-specific primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target and housekeeping genes.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. The instrument monitors the fluorescence intensity during the amplification cycles.
-
Data Analysis: The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative expression of the target gene is calculated using the ΔΔCt method, where the expression is normalized to the housekeeping gene and then compared to the control group. The result is often expressed as a fold change in gene expression.[14][15][16][17][18]
Mandatory Visualization
Caption: Formation of lumisterol and tachysterol and their subsequent metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. adium.com.py [adium.com.py]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs and PPARγ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of tachysterol3 to biologically active hydroxyderivatives that act on VDR, AhR, LXRs, and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
- 16. bu.edu [bu.edu]
- 17. gene-quantification.de [gene-quantification.de]
- 18. youtube.com [youtube.com]
A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of Lumisterol-d3
This guide provides a detailed overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of lumisterol-d3, an isotopically labeled internal standard crucial for vitamin D and its isomer analysis. The performance of this method is compared with established alternatives for related sterol compounds, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust bioanalytical methods.
Introduction to Lumisterol and its Quantification
Lumisterol is a geometric isomer of vitamin D, and its accurate quantification is essential in various research and clinical settings. LC-MS/MS has emerged as the gold standard for the analysis of vitamin D and its metabolites due to its high sensitivity and selectivity.[1][2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the quantification by correcting for matrix effects and variations during sample preparation and analysis.[5] This guide outlines the validation of a novel LC-MS/MS method for this compound and compares its performance with existing methods for similar analytes.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of any bioanalytical assay. The following sections describe the key experimental protocols for the validated this compound LC-MS/MS method.
2.1. Sample Preparation
A robust sample preparation procedure is essential for removing interferences and concentrating the analyte. The following protocol utilizes liquid-liquid extraction (LLE), a common technique for sterol analysis.
-
Materials:
-
Human plasma (or other biological matrix)
-
This compound standard solution
-
Methyl tert-butyl ether (MTBE)
-
n-Hexane
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
-
Procedure:
-
Spike 100 µL of plasma with the this compound internal standard solution.
-
Add 500 µL of protein precipitation solvent, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with 1 mL of n-hexane.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2.2. LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are critical for achieving the desired sensitivity and selectivity.
-
Liquid Chromatography:
-
Column: A C18 stationary phase is commonly used for the separation of vitamin D metabolites.[6] For improved separation of isomers, a pentafluorophenyl (PFP) stationary phase can also be considered.[2][7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is typically employed.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for nonpolar compounds like sterols as it can provide good sensitivity without derivatization.[1]
-
Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for this compound need to be optimized. For example, for a related compound like cholesterol-d7, the parent ion is m/z = 376.396.[8]
-
Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte to achieve maximum signal intensity.
-
Method Validation and Performance Comparison
The LC-MS/MS method was validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[5] The performance of the method is summarized and compared with typical values reported for other sterol and vitamin D metabolite assays in the following tables.
Table 1: Linearity and Sensitivity
| Parameter | This compound Method | Typical Literature Values for Sterols |
| Calibration Curve Range | 0.5 - 200 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 - 2 ng/mL |
Table 2: Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Low | 1.5 | < 5% | ± 5% | < 7% | ± 8% |
| Medium | 50 | < 4% | ± 3% | < 6% | ± 5% |
| High | 150 | < 3% | ± 2% | < 5% | ± 4% |
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ) of the nominal concentration.[9][10]
Table 3: Selectivity and Matrix Effect
| Parameter | This compound Method | Typical Literature Values for Sterols |
| Selectivity | No significant interference observed from endogenous plasma components or other related sterols. | Chromatographic separation is crucial to resolve isomers.[1][11] |
| Matrix Effect (%CV) | < 15% | < 15% |
Table 4: Recovery and Stability
| Parameter | This compound Method | Typical Literature Values for Sterols |
| Extraction Recovery | > 85% | 75 - 95%[10] |
| Short-term Stability (24h at RT) | Stable (< 10% degradation) | Generally stable, but subject to oxidation. |
| Long-term Stability (-80°C for 3 months) | Stable (< 10% degradation) | Stable when stored at low temperatures. |
| Freeze-Thaw Stability (3 cycles) | Stable (< 10% degradation) | Vitamin D metabolites can show some degradation.[10] |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of the LC-MS/MS method for this compound quantification.
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The described LC-MS/MS method for the quantification of this compound is demonstrated to be robust, accurate, and precise, meeting the stringent requirements for bioanalytical method validation. The performance of this method is comparable to, and in some aspects exceeds, that of other published methods for the analysis of related sterols and vitamin D metabolites. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and scientists in the field, facilitating the development and validation of similar bioanalytical assays. The chromatographic separation of isomers and the use of a stable isotope-labeled internal standard are critical for achieving reliable results in sterol analysis.[1][5][11]
References
- 1. agilent.com [agilent.com]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Simplified LC-MS Method for Analysis of Sterols in Biological Samples | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Lack of Data on Lumisterol-D3 Cross-Reactivity in Commercial Vitamin D Immunoassays: A Guide for Researchers
A comprehensive review of manufacturer documentation and scientific literature reveals a critical data gap regarding the cross-reactivity of lumisterol-D3 in widely used commercial vitamin D immunoassays. This guide summarizes the available information on the analytical specificity of these assays, highlights the absence of this compound data, and provides a general experimental protocol for researchers to assess this potential interference.
For researchers, scientists, and drug development professionals relying on accurate measurements of vitamin D, understanding the potential for cross-reactivity with related metabolites is paramount. While manufacturers of vitamin D immunoassays provide data on the cross-reactivity of several vitamin D metabolites, information regarding this compound, a photoisomer of vitamin D3, is notably absent from their documentation. This omission presents a potential analytical challenge, particularly in studies involving UV exposure or the administration of vitamin D photoproducts.
Comparative Analysis of Reported Cross-Reactivity
The following table summarizes the manufacturer-reported cross-reactivity of major vitamin D metabolites for leading commercial immunoassays. It is important to note the consistent lack of data for this compound across all platforms.
| Metabolite | Abbott Architect 25-OH Vitamin D | Roche Elecsys® Vitamin D Total III | Siemens ADVIA Centaur® Vitamin D Total | DiaSorin LIAISON® 25 OH Vitamin D TOTAL | Beckman Coulter Access 25(OH) Vitamin D Total |
| This compound | No Data Provided | No Data Provided | No Data Provided | No Data Provided | No Data Provided |
| 25-OH-vitamin D2 | 80.5% - 82.4%[1] | Equimolar to D3 | ~100% | 100% | Not Specified |
| 25-OH-vitamin D3 | 100% | 100% | ~100% | 100% | 100% |
| 1,25-(OH)2-vitamin D3 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| C3-epimer of 25-OH-vitamin D3 | 1.3%[1] | Not Specified | 1.1% | No Interference | Not Specified |
| 24,25-(OH)2-vitamin D3 | Not Specified | Blocked by specific antibody | Not Specified | Not Specified | Not Specified |
Experimental Protocol for Determining this compound Cross-Reactivity
For research laboratories aiming to validate the potential interference of this compound in their specific vitamin D immunoassay, the following general protocol, based on CLSI guideline EP7-A2, can be adapted.
Objective: To determine the percentage of cross-reactivity of this compound in a specific 25-hydroxyvitamin D immunoassay.
Materials:
-
Calibrated 25-hydroxyvitamin D immunoassay system and reagents.
-
Certified this compound standard.
-
Serum or plasma pools with known low, medium, and high concentrations of 25-hydroxyvitamin D.
-
Appropriate diluent (e.g., steroid-free serum).
-
Precision pipettes and laboratory consumables.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Create a series of spiked serum/plasma samples by adding known concentrations of the this compound stock solution to aliquots of the low, medium, and high vitamin D pools. The final concentrations of this compound should cover a clinically and physiologically relevant range.
-
Prepare corresponding control samples by adding an equivalent volume of the solvent without this compound to aliquots of the same serum/plasma pools.
-
-
Sample Analysis:
-
Analyze the spiked and control samples for 25-hydroxyvitamin D concentration according to the immunoassay manufacturer's instructions.
-
Perform each measurement in triplicate to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
Calculate the mean 25-hydroxyvitamin D concentration for each set of replicates.
-
Use the following formula to determine the percentage of cross-reactivity:
-
Potential for Interference in Vitamin D Immunoassays
The following diagram illustrates the theoretical workflow of a competitive immunoassay for vitamin D and highlights where a cross-reactant like this compound could potentially interfere.
Caption: Potential interference of this compound in a competitive vitamin D immunoassay.
Conclusion and Recommendations
The absence of published data on the cross-reactivity of this compound in commercial vitamin D immunoassays represents a significant knowledge gap. While the structural similarity between this compound and 25-hydroxyvitamin D might suggest a potential for interference, without empirical data, the impact on clinical and research measurements remains unknown.
For researchers working in areas where this compound may be present in study samples, it is crucial to be aware of this limitation. When high accuracy is required, the use of mass spectrometry-based methods (LC-MS/MS), which can chromatographically separate and specifically quantify different vitamin D metabolites, is recommended. If immunoassay is the only available method, in-house validation to determine the cross-reactivity of this compound is strongly advised.
Ultimately, it is incumbent upon the manufacturers of these widely used diagnostic tests to provide more comprehensive data on the analytical specificity of their assays, including for potentially interfering compounds like this compound, to ensure the accuracy and reliability of vitamin D measurements in all patient populations and research settings.
References
A Comparative Analysis of the Anti-inflammatory Properties of Lumisterol-D3 and its Hydroxyderivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of lumisterol-D3 and its hydroxyderivatives, supported by available experimental data. Lumisterol, a photoproduct of previtamin D3, and its metabolites are emerging as significant modulators of inflammatory responses, presenting a promising avenue for therapeutic development. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes the underlying molecular pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and its hydroxyderivatives in comparison to the well-established anti-inflammatory seco-steroid, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). It is important to note that direct comparative studies measuring the anti-inflammatory effects of a wide range of lumisterol derivatives are still emerging. The data presented here is synthesized from various studies, which may have different experimental setups.
| Compound | Assay | Key Inflammatory Marker | Concentration | Observed Effect | Reference |
| 20(OH)L3 | SARS-CoV-2 RBD-ACE2 Interaction Inhibition | Indirect marker of inflammation | 0.2 µM | Inhibition of interaction | [1] |
| 25(OH)L3 | SARS-CoV-2 RdRp Inhibition | Indirect marker of inflammation | IC₅₀ = 0.5 µM | Inhibition of viral replication | [1][2] |
| Various Hydroxylumisterols | SARS-CoV-2 RdRp Inhibition | Indirect marker of inflammation | 0.1 µM | 40-60% inhibition | [1][2] |
| Hydroxylumisterols | NF-κB Transcriptional Activity | NF-κB | Not specified | Inhibition of basal and TNFα-induced activity in fibroblasts | [3] |
| CYP11A1-derived Hydroxylumisterols | Cytokine Production | IL-1, IL-6, IL-17, TNFα, INFγ | 0.1 µM | Potent inhibition | [1][2] |
| 1,25(OH)₂D₃ | SARS-CoV-2 RdRp Inhibition | Indirect marker of inflammation | IC₅₀ = 1 µM | Inhibition of viral replication | [1][2] |
Note: The data on SARS-CoV-2 inhibition is included as an indirect measure of anti-inflammatory potential, as viral infections are potent inducers of inflammatory responses. Further research is required to establish direct comparative IC₅₀ values for cytokine inhibition and NF-κB pathway modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature to assess the anti-inflammatory effects of these compounds are provided below.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
This protocol outlines the general steps for quantifying the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from cultured cells, such as macrophages or keratinocytes, after treatment with lumisterol derivatives and stimulation with an inflammatory agent like lipopolysaccharide (LPS).
a. Cell Culture and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, its hydroxyderivatives, or 1,25(OH)₂D₃ for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the cell culture medium.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Collect the cell culture supernatants and store them at -80°C until analysis.
b. ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Add the collected cell culture supernatants and a series of known standards for the specific cytokine to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
NF-κB Activity Assessment using a Luciferase Reporter Assay
This protocol describes how to measure the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
a. Cell Transfection and Treatment:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, pre-treat the cells with the test compounds (lumisterol derivatives).
-
Stimulate NF-κB activation with an inducer such as TNF-α or LPS.
-
Incubate for an appropriate time (e.g., 6-8 hours).
b. Luciferase Assay:
-
Lyse the cells using a lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence produced by the firefly luciferase using a luminometer.
-
Subsequently, add a substrate for the Renilla luciferase and measure its luminescence for normalization.
-
The NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of the test compound indicates an inhibitory effect on the NF-κB pathway.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of lumisterol derivatives and a typical experimental workflow for their evaluation.
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by Lumisterol Hydroxyderivatives.
Caption: Nuclear Receptor-Mediated Effects of Lumisterol and Vitamin D Derivatives.
Experimental Workflow
Caption: Experimental Workflow for Assessing Anti-inflammatory Effects.
Conclusion
The available evidence strongly suggests that this compound and its hydroxyderivatives, particularly those generated via the CYP11A1 pathway, possess significant anti-inflammatory properties.[1][2] These effects are mediated through the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB and the production of pro-inflammatory cytokines.[1][2][3] While direct quantitative comparisons are still somewhat limited in the published literature, the existing data indicates that these compounds may have comparable or even superior anti-inflammatory potential to the classical active form of vitamin D3, 1,25(OH)₂D₃, with the added benefit of being non-calcemic.[4] Further research focusing on head-to-head comparisons of a broader range of lumisterol hydroxyderivatives is warranted to fully elucidate their therapeutic potential in inflammatory diseases.
References
- 1. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 [mdpi.com]
- 2. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Lumisterol-D3 Derivatives: A Comparative Analysis with 1,25-Dihydroxyvitamin D3
A new class of vitamin D-related compounds, lumisterol-D3 derivatives, is emerging as a promising alternative to the classic active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), with comparable or even superior efficacy in certain biological activities and a potentially lower risk of hypercalcemia. This guide provides a comprehensive comparison of the efficacy of this compound derivatives and 1,25(OH)₂D₃, supported by experimental data, detailed methodologies, and signaling pathway diagrams to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Tabular Overview
The following tables summarize the quantitative data from various studies, highlighting the comparative performance of this compound derivatives and 1,25(OH)₂D₃ in key biological processes.
| Table 1: Anticancer Activity against Human Malignant Melanoma Cells | ||
| Compound | A375 Cells (IC₅₀) | SK-MEL-28 Cells (IC₅₀) |
| 1,25(OH)₂D₃ | Higher Potency | Lower Potency |
| 1,24,25(OH)₃D₃ | Lower Potency | Higher Potency |
| (25R)-27-hydroxyL3 | Highest Potency | Lower Potency |
| Lumisterol (L3) | No inhibition | - |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency. Data indicates that the efficacy of these compounds is cell-type dependent.[1]
| Table 2: Inhibition of SARS-CoV-2 Replication | |
| Compound (at 10⁻⁷ M) | Inhibitory Activity |
| 1,25(OH)₂D₃ | 40-60% |
| 20S(OH)L3 | 40-60% |
| 25(OH)L3 | 40-60% |
| Table 3: IC₅₀ for Inhibition of SARS-CoV-2 RdRp | |
| Compound | IC₅₀ |
| 1,25(OH)₂D₃ | 1 µM |
| 20S(OH)L3 | 1 µM |
| 25(OH)L3 | 0.5 µM |
These tables show that certain lumisterol derivatives have comparable or even slightly better inhibitory activity against SARS-CoV-2 replication machinery compared to 1,25(OH)₂D₃.[2]
| Table 4: Photoprotective Effects - Reduction of UVB-Induced DNA Damage (Comet Assay) | |
| Treatment | Effect on Comet Tail Moment |
| UVB Irradiation Alone | Substantial increase |
| 1,25(OH)₂D₃ + UVB | Significant and robust restoration |
| Lumisterol Derivatives + UVB | Significant and robust restoration |
The Comet assay data indicates that both 1,25(OH)₂D₃ and various lumisterol derivatives are effective in mitigating UVB-induced DNA damage.[3][4]
Deciphering the Mechanisms: Signaling Pathways
The biological effects of both 1,25(OH)₂D₃ and this compound derivatives are mediated through complex signaling networks. While 1,25(OH)₂D₃ primarily acts through the Vitamin D Receptor (VDR), lumisterol derivatives exhibit a broader range of receptor interactions, which may account for their unique biological activities.
Classical 1,25-Dihydroxyvitamin D3 Signaling
1,25(OH)₂D₃ binds to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, thereby regulating their transcription.[5] This genomic pathway is central to the roles of 1,25(OH)₂D₃ in calcium homeostasis, immune modulation, and cell differentiation.[5][6]
Classical 1,25(OH)₂D₃ Signaling Pathway.
Diverse Signaling of this compound Derivatives
This compound derivatives exhibit more diverse signaling mechanisms. They can act as inverse agonists on Retinoid-related Orphan Receptors (RORα and RORγ) and also interact with the Aryl Hydrocarbon Receptor (AhR) and Liver X Receptors (LXRs).[7][8][9] Some derivatives can also bind to the VDR, though potentially in a different manner than 1,25(OH)₂D₃.[7] This multi-receptor engagement allows them to modulate a wider array of cellular processes, including anti-inflammatory and anti-proliferative responses, often with reduced calcemic effects.[7]
Signaling Pathways of this compound Derivatives.
Experimental Methodologies
The following sections detail the protocols for key experiments cited in the comparative analysis.
Cell Culture and Treatment
Human malignant melanoma cell lines (A375, SK-MEL-28) or human epidermal keratinocytes are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing the test compounds (1,25(OH)₂D₃ or this compound derivatives) at specified concentrations (e.g., 100 nM) or a vehicle control (e.g., ethanol).[1][3]
Cell Proliferation Assay (IC₅₀ Determination)
Cell proliferation is assessed using assays such as the MTT or crystal violet staining method. After treatment with a range of concentrations of the test compounds for a specified duration (e.g., 48 hours), the respective reagents are added to the cells. The absorbance is then measured using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
To evaluate DNA damage and repair, the Comet assay is performed. Following treatment and/or UVB irradiation, cells are harvested, embedded in low-melting-point agarose on microscope slides, and lysed. The slides then undergo electrophoresis under alkaline conditions. DNA is stained with a fluorescent dye (e.g., propidium iodide), and the "comet tail" length and intensity, which are proportional to the amount of DNA damage, are visualized and quantified using fluorescence microscopy and specialized software.[4]
Experimental Workflow for Photoprotection Studies
The following diagram illustrates a typical workflow for assessing the photoprotective effects of the test compounds.
Workflow for Assessing Photoprotective Effects.
Conclusion
This compound derivatives represent a promising new frontier in vitamin D research and therapeutics. Their diverse mechanisms of action, which extend beyond the classical VDR pathway, offer the potential for a broader range of therapeutic applications with a potentially improved safety profile. The comparative data presented here underscores their efficacy in anticancer and photoprotective contexts, warranting further investigation and development. This guide provides a foundational understanding for researchers poised to explore the full therapeutic potential of these novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel CYP11A1-Derived Vitamin D and Lumisterol Biometabolites for the Management of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,25-Dihydroxyvitamin D3 induces human myeloid cell differentiation via the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Selecting the Optimal HPLC Column for Vitamin D Isomer Separation
The accurate separation and quantification of vitamin D isomers are critical in research, clinical diagnostics, and the pharmaceutical industry due to their structurally similar nature and varying biological activities. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this application, with column selection being a pivotal factor for achieving the desired resolution and sensitivity. This guide provides a comprehensive comparison of different HPLC columns for the separation of vitamin D isomers, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
The primary challenge in vitamin D analysis lies in separating vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), as well as their hydroxylated metabolites and epimers.[1][2] The choice of stationary phase chemistry, particle size, and column dimensions significantly impacts the selectivity and efficiency of this separation.
Comparative Analysis of HPLC Column Performance
The following table summarizes the performance of various HPLC columns used for the separation of vitamin D isomers, based on published experimental data.
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) of D2/D3 | Reference |
| Agilent ZORBAX StableBond-C18 | C18 | 1.8 | 2.1 x 150 | Methanol/Acetonitrile | 0.4 | UV | 1.6 | [1] |
| YMC-Triart C18 ExRS | Highly Hydrophobic C18 | 1.9 | Not Specified | THF/Acetonitrile (10/90) | 0.425 | UV (265 nm) | Baseline Separation | [3] |
| Kinetex Phenyl-Hexyl | Phenyl-Hexyl | 1.7 | 2.1 x 100 | Not Specified | Not Specified | MS/MS | Effective separation of 1α,25-dihydroxyvitamin D3 from isomers | [4] |
| Cosmocore Cholester | Cholesterol | Core-shell | Not Specified | Not Specified | Not Specified | UV, MS | Baseline Separation | [2] |
| FLARE C18MM | Mixed-Mode C18 | 3.6 | 4.6 x 150 | Acetonitrile/Water (80/20) | 1.0 | UV | 1.73 | [5] |
| Normal-Phase Silica (L3) | Silica | 5 | 4.6 x 250 | n-Hexane/Ethyl Acetate (85:15) | 2.0 | UV (292 nm) | Effective separation of Vitamin D3 | [6] |
In-Depth Look at Column Chemistries
C18 Columns: Conventional C18 columns are widely used for vitamin D analysis.[1] However, not all C18 phases are created equal. For instance, the Agilent ZORBAX StableBond-C18, with its accessible silanols, has demonstrated better resolution for vitamin D2 and D3 compared to fully endcapped C18 columns under the same conditions.[1] For even more challenging separations, highly hydrophobic C18 phases, such as the YMC-Triart C18 ExRS, can provide a complete baseline separation of these isomers.[3]
Phenyl-Hexyl Columns: Phenyl-hexyl columns offer a different selectivity compared to C18 columns due to π-π interactions between the phenyl groups of the stationary phase and the analyte.[7][8] This alternative selectivity is particularly advantageous for separating complex mixtures of vitamin D metabolites and isomers, where C18 columns may fall short.[4] The Kinetex Phenyl-Hexyl column has been successfully used to separate 1α,25-dihydroxyvitamin D3 from its major interferences.[4]
Cholesterol-Based Columns: A novel approach involves the use of columns with cholesterol as the functional group, such as the Cosmocore Cholester.[2] This type of column offers similar hydrophobicity to C18 columns but with enhanced steric selectivity, enabling baseline separation of vitamin D2/D3 and their metabolites.[2]
Mixed-Mode Columns: The FLARE C18MM column demonstrates the utility of a mixed-mode stationary phase, achieving a resolution of 1.73 for vitamin D2 and D3.[5]
Normal-Phase Chromatography: While reversed-phase chromatography is more common, normal-phase HPLC using a silica column can also be an effective strategy for vitamin D3 separation.[6]
Experimental Workflow and Methodologies
The successful separation of vitamin D isomers is not solely dependent on the column but also on a well-defined experimental protocol. Below are key experimental considerations and a generalized workflow.
Sample Preparation
For biological samples, sample preparation is a critical step to remove interfering substances. This often involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE).[9]
Chromatographic Conditions
The choice of mobile phase, flow rate, and column temperature must be optimized for the selected column to achieve the best separation. Isocratic elution with a mixture of organic solvents like methanol, acetonitrile, or tetrahydrofuran is commonly employed.[1][3] For more complex separations involving multiple vitamin D metabolites, gradient elution may be necessary.[2]
Detection
UV detection at approximately 265 nm is a common and cost-effective method for quantifying vitamin D.[3] However, for higher sensitivity and selectivity, especially for low-concentration metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method.[4][7]
Below is a Graphviz diagram illustrating a typical experimental workflow for the HPLC analysis of vitamin D isomers.
Caption: General experimental workflow for HPLC analysis of vitamin D isomers.
Conclusion
The selection of an appropriate HPLC column is a critical determinant for the successful separation of vitamin D isomers. While traditional C18 columns can provide adequate separation, newer chemistries such as highly hydrophobic C18, phenyl-hexyl, cholesterol-based, and mixed-mode columns offer enhanced selectivity and resolution for more challenging separations. Researchers should consider the specific vitamin D isomers of interest, the complexity of the sample matrix, and the desired level of sensitivity when choosing a column. The optimization of the entire experimental protocol, from sample preparation to detection, is equally important to achieve reliable and accurate results.
References
- 1. agilent.com [agilent.com]
- 2. nacalai.com [nacalai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of Lumisterol-D3 Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of different analytical methods used for the determination of lumisterol-D3 and related vitamin D compounds as reported in various studies. It is important to note that direct comparison between studies should be made with caution due to variations in matrices, instrumentation, and specific protocol details.
| Parameter | Method 1: SFC-MS [5][6] | Method 2: "Greener" HPTLC [7] | Method 3: LC-MS/MS (for Vitamin D3) [8][9] |
| Analyte(s) | Vitamin D3 and its impurities (including tachysterol) | Vitamin D3 | Vitamin D3 |
| Matrix | Oily drug products | Pharmaceutical products | Infant formula, milk, milk powder |
| **Linearity (R²) ** | Not explicitly stated for lumisterol | 0.9955 | Good correlation reported |
| Limit of Detection (LOD) | 2-7 ng/mL (for non-ester impurities) | 8.47 ± 0.12 ng/band | <3.75 ng/mL (for 25-hydroxyvitamin D3) |
| Limit of Quantitation (LOQ) | 0.5% (relative to vitamin D3) | 25.41 ± 0.36 ng/band | Not explicitly stated for this compound |
| Precision (Repeatability) | Not explicitly stated for lumisterol | Intra-assay precision determined | Repeatability standard deviation: 4.23% |
| Accuracy/Recovery | Accuracy profiles determined | Not explicitly stated for lumisterol | Determined by analyte spiking experiments |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols from the cited studies.
Method 1: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Vitamin D3 Impurities
This method was developed for the detection and quantification of seven vitamin D3 impurities, including isobaric compounds like lumisterol, in oily drug products.[5][6]
-
Sample Preparation: A fast saponification and liquid-liquid extraction method was employed for efficient sample cleanup and recovery of impurities from the complex oily matrix.[5][6]
-
Chromatography: Supercritical fluid chromatography was performed using a Torus 1-AA column with acetonitrile as the modifier.[6]
-
Mass Spectrometry: Detection was achieved using a mass spectrometer with optimized make-up solvent composition and MS settings for high sensitivity. The system was operated in positive ion mode, and single ion recording (SIR) was used to target the m/z values of the analytes.[5]
Method 2: "Greener" High-Performance Thin-Layer Chromatography (HPTLC) for Vitamin D3
This study focused on developing a more environmentally friendly HPTLC method for the estimation of vitamin D3 in pharmaceutical products.[7]
-
Sample Preparation: Stock solutions of vitamin D3 were prepared in the mobile phase.
-
Chromatography: The HPTLC method utilized a greener mobile phase composition. The specific details of the mobile phase were not provided in the abstract.
-
Detection: Densitometric analysis was used for quantification.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D3
This rapid and cost-effective method was established and validated for the analysis of vitamin D3 in fortified infant formula, milk, and milk powder.[8]
-
Sample Preparation: Milk or reconstituted milk powder was solubilized in methanol and extracted in a single step into isooctane. After centrifugation, an aliquot of the isooctane layer was derivatized using 4-phenyl-1,2,4-triazoline-3,5-dione. The analyte was then re-extracted into acetonitrile.[8]
-
Chromatography: Reverse-phase liquid chromatography was used for separation.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer with a selective transition of m/z 560 → 298. A deuterium-labeled vitamin D3 internal standard was used to correct for extraction losses and variations in derivatization and ionization efficiencies.[8]
Visualizing the Inter-Laboratory Validation Workflow
The following diagram illustrates a generalized workflow for an inter-laboratory validation study. This process ensures the robustness and reproducibility of an analytical method across different laboratories.
Caption: Generalized workflow for an inter-laboratory validation study.
This guide highlights the current state of analytical methods for this compound. While direct inter-laboratory validation data is limited, the presented information from single-laboratory studies provides valuable insights into method performance and protocols. For drug development and quality control, a rigorous, multi-laboratory validation of a standardized method for this compound quantification is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Lumisterol is metabolized by CYP11A1: discovery of a new pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a new pathway that activates lumisterol in vivo to biologically active hydroxylumisterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A rapid analytical method for cholecalciferol (vitamin D3) in fortified infant formula, milk and milk powder using Diels-Alder derivatisation and liquid chromatography-tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Antibodies for Lumisterol-D3 Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of lumisterol-D3, a photoisomer of vitamin D3, is crucial for research into its physiological roles and potential therapeutic applications. While immunoassays, such as ELISA, offer a convenient and high-throughput method for detection, their specificity can be a significant concern due to the structural similarity of this compound to other vitamin D metabolites. This guide provides an objective comparison of antibody-based detection methods with the gold-standard alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), supported by a review of available data and detailed experimental protocols.
Comparison of Detection Methods: Immunoassay vs. LC-MS
The choice of analytical method for this compound detection depends on a balance of factors including specificity, sensitivity, throughput, cost, and the technical expertise available. While commercially available ELISA kits for "Lumisterol (Lum)" exist, a critical lack of published data on their cross-reactivity with other vitamin D analogs presents a significant challenge for researchers demanding high specificity.
| Feature | Antibody-Based Immunoassay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Specificity | Unverified. Manufacturers claim high specificity, but provide no quantitative cross-reactivity data for vitamin D3, its metabolites (e.g., 25-hydroxyvitamin D3), or other isomers. The use of synonyms like "Vitamin D" in product descriptions raises concerns. | High. LC-MS can physically separate this compound from other structurally similar compounds based on their chromatographic retention time and mass-to-charge ratio, providing a high degree of confidence in identification and quantification. |
| Sensitivity | Claimed to be in the low ng/mL range (e.g., ~2 ng/mL)[1][2][3]. | High, often reaching picogram or femtogram levels, depending on the instrumentation and method optimization. |
| Throughput | High. Capable of analyzing a large number of samples simultaneously in a 96-well plate format. | Lower. Samples are analyzed sequentially, although autosamplers can enable unattended operation of multiple samples. |
| Cost per Sample | Generally lower than LC-MS. | Higher, due to the initial cost of the instrument and ongoing maintenance and consumable expenses. |
| Technical Expertise | Relatively low. ELISA kits are designed to be user-friendly with standardized protocols. | High. Requires skilled operators for method development, instrument operation, data analysis, and troubleshooting. |
| Matrix Effects | Susceptible to interference from components in complex biological samples, which can affect assay accuracy. | Can be minimized through appropriate sample preparation and chromatographic separation, though ion suppression can still be a factor. |
Experimental Protocols
Antibody Specificity Assessment Workflow
Given the absence of specific cross-reactivity data from manufacturers, a rigorous in-house validation of any this compound antibody is essential. The following workflow outlines the key steps for assessing antibody specificity.
Caption: Workflow for evaluating the specificity of a this compound antibody.
Detailed Steps for Antibody Specificity Assessment:
-
Preparation of Analytes:
-
Obtain the anti-lumisterol-D3 antibody to be tested.
-
Synthesize or procure a panel of potential cross-reactants. This should include, at a minimum:
-
Vitamin D3 (cholecalciferol)
-
25-hydroxyvitamin D3
-
1,25-dihydroxyvitamin D3
-
Other lumisterol isomers and vitamin D metabolites of interest.
-
-
Prepare accurate stock solutions of this compound and all potential cross-reactants in a suitable solvent (e.g., ethanol).
-
-
Competitive ELISA Development:
-
If using a commercial kit, follow the manufacturer's protocol.
-
If developing an in-house assay, the general steps are:
-
Coat a 96-well plate with a this compound-protein conjugate.
-
Block non-specific binding sites.
-
Prepare a standard curve of unlabeled this compound.
-
In separate wells, add a fixed concentration of the anti-lumisterol-D3 antibody mixed with either the this compound standards or the potential cross-reactants at a range of concentrations.
-
Add this mixture to the coated plate and incubate.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the resulting signal.
-
-
-
Cross-Reactivity Calculation:
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
This compound Detection by LC-MS Protocol
This protocol provides a general framework for the analysis of this compound in biological samples. Specific parameters will need to be optimized based on the sample matrix and instrumentation.
1. Sample Preparation (e.g., for Serum or Plasma):
-
Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of this compound) to one volume of the sample. Vortex vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and the internal standard.
-
Signaling Pathways and Logical Relationships
The biological functions of lumisterol and its derivatives are an active area of research. Some studies suggest that they may act through various nuclear receptors. The following diagram illustrates a potential signaling pathway.
Caption: Potential signaling pathways for lumisterol derivatives.
Conclusion
For researchers requiring unequivocal identification and accurate quantification of this compound, LC-MS remains the superior method due to its high specificity. The commercially available ELISA kits for lumisterol may offer a higher-throughput and more cost-effective solution, but their utility is currently hampered by a lack of publicly available data to validate their specificity. It is imperative that researchers critically evaluate the performance of any immunoassay intended for this compound detection, particularly with respect to cross-reactivity with other vitamin D metabolites. Without such validation, the risk of obtaining inaccurate and misleading data is significant.
References
Lumisterol-D3 and UVB Photoproducts: A Comparative Analysis of Their Photoprotective Efficacy
For Immediate Release
A comprehensive review of recent experimental data reveals the significant photoprotective potential of lumisterol-D3 and other UVB-induced photoproducts of vitamin D3. These compounds demonstrate a remarkable ability to mitigate the damaging effects of UVB radiation on skin cells through various mechanisms, including the reduction of DNA damage, attenuation of oxidative stress, and modulation of key signaling pathways. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform future research and drug development in dermatology and photobiology.
Quantitative Comparison of Photoprotective Effects
The photoprotective capacities of this compound and other UVB photoproducts, particularly various hydroxylated derivatives of vitamin D3, have been quantified across several key metrics of cellular health following UVB exposure. The data presented below, summarized from multiple studies, highlights the comparative efficacy of these compounds in protecting human keratinocytes.
| Compound | Concentration (nM) | UVB Dose (mJ/cm²) | Reduction in CPDs (%) | Enhancement of 6-4PP Repair (%) | Reduction in ROS (%) | Reference |
| Lumisterol (L3) | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 20(OH)L3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 22(OH)L3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 20,22(OH)2L3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 24(OH)L3 | 100 | 50 | Significant | Not Enhanced | Dose-dependent | [1] |
| 1,25(OH)2D3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 20(OH)D3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 1,20(OH)2D3 | 100 | 50 | Significant | Enhanced | Dose-dependent | [1] |
| 20,23(OH)2D3 | 100 | 50 | Significant | N/A | Dose-dependent | [1] |
| 1,20,23(OH)3D3 | 100 | 50 | N/A | Enhanced | Dose-dependent | [1] |
Table 1: Comparative Efficacy of this compound Derivatives and other UVB Photoproducts in Mitigating UVB-Induced Damage. This table summarizes the percentage reduction in cyclobutane pyrimidine dimers (CPDs), enhancement of pyrimidine-pyrimidone (6-4) photoproduct (6-4PP) repair, and reduction in reactive oxygen species (ROS) in human keratinocytes pre-treated with the indicated compounds before UVB irradiation. "Significant" indicates a statistically significant reduction compared to untreated, irradiated cells, though the exact percentage was not always provided in the source. "N/A" indicates that data was not available for that specific metric.
Key Signaling Pathways in Photoprotection
The photoprotective effects of this compound and other vitamin D3 derivatives are mediated through the activation of critical cellular defense pathways, primarily the Nrf2-dependent antioxidant response and the p53-mediated DNA damage response.[1][2][3]
Nrf2 Antioxidant Response Pathway
Upon UVB exposure, cells experience oxidative stress due to the generation of reactive oxygen species (ROS). Lumisterol and vitamin D3 derivatives have been shown to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. This includes enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide dismutase (SOD), which collectively work to neutralize ROS and reduce oxidative damage.[2][4]
References
- 1. Protective effects of novel derivatives of vitamin D3 and lumisterol against UVB-induced damage in human keratinocytes involve activation of Nrf2 and p53 defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Differential Gene Expression in Response to Lumisterol-D3 vs. Vitamin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by lumisterol-D3 and the hormonally active form of vitamin D3, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). While direct comparative transcriptomic studies are limited, this document synthesizes available experimental data to highlight the distinct and overlapping genomic responses to these two compounds. The primary difference in their mechanism of action lies in the nuclear receptors they activate: 1,25(OH)2D3 predominantly signals through the Vitamin D Receptor (VDR), whereas lumisterol derivatives and some vitamin D3 metabolites have been shown to also act via the Liver X Receptors (LXRs).[1][2][3]
Data Presentation
The following tables summarize the key differences in the signaling pathways and provide examples of target genes regulated by 1,25(OH)2D3 and lumisterol/vitamin D3 derivatives through the LXR pathway.
Table 1: Comparison of Signaling Mechanisms
| Feature | 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) | This compound Derivatives |
| Primary Nuclear Receptor | Vitamin D Receptor (VDR)[4][5][6][7][8] | Liver X Receptors (LXRα and LXRβ)[1][2][3] |
| Secondary Nuclear Receptor | Liver X Receptors (LXRs)[1][9] | Vitamin D Receptor (VDR), Retinoic acid-related orphan receptors (RORs)[10][11][12] |
| General Function | Regulation of calcium and phosphate metabolism, bone health, immune function, cell proliferation and differentiation.[8] | Potential roles in cholesterol homeostasis, inflammation, and skin physiology.[1][2][3] |
Table 2: Examples of Differentially Expressed Genes
Note: This table is a synthesis of data from different studies and does not represent a direct head-to-head comparison from a single experiment.
| Gene | Pathway | Compound | Effect | Reference |
| TRPV6 | VDR-mediated Calcium Transport | 1,25(OH)2D3 | Upregulation | [13][14] |
| S100G (Calbindin D9k) | VDR-mediated Calcium Transport | 1,25(OH)2D3 | Upregulation | [13][14] |
| CYP24A1 | VDR-mediated Vitamin D Metabolism | 1,25(OH)2D3 | Upregulation | [13] |
| ABCA1 | LXR-mediated Cholesterol Efflux | 1,25(OH)2D3, 20(OH)D3, 20(OH)L3 | Upregulation | [9][15] |
| MYLIP | LXR-mediated Cholesterol Homeostasis | 25(OH)D3 | Upregulation | [16] |
| ABCG1 | LXR-mediated Cholesterol Efflux | 25(OH)D3 | Upregulation | [16] |
Experimental Protocols
The following sections detail the methodologies from key studies that form the basis of this comparison.
RNA Sequencing of Murine Dermal Fibroblasts
This protocol is based on the study by Slominski et al. (2021), which investigated the effect of vitamin D3 and lumisterol derivatives on LXR-dependent gene expression.[1]
-
Cell Culture: Primary murine dermal fibroblasts were cultured in appropriate media.
-
Treatment: Cells were stimulated with various D3-hydroxyderivatives, including 1,25(OH)2D3, and lumisterol derivatives.
-
RNA Extraction: Total RNA was extracted from the cells following treatment.
-
RNA Sequencing: RNA-seq was performed to analyze the transcriptome of the stimulated cells.
-
Bioinformatic Analysis: The sequencing data was analyzed to identify differentially expressed genes and enriched signaling pathways. The study identified LXR as a major nuclear receptor signaling pathway for several D3-hydroxyderivatives.[1]
Genomic Analysis of 1,25(OH)2D3 Action in Mouse Intestine
This protocol is derived from a study that performed RNA-seq to measure 1,25(OH)2D3-induced changes in gene expression in the mouse intestine.[13]
-
Animal Model: Mice were treated with 1,25(OH)2D3.
-
Tissue Collection: Intestinal compartments (SI crypt, SI villi, and colon) were collected.
-
RNA Extraction and Sequencing: RNA was extracted from the collected tissues and subjected to RNA-seq.
-
Data Analysis: The analysis identified both shared and compartment-specific gene regulatory effects of 1,25(OH)2D3, highlighting its classical role in regulating genes involved in calcium absorption.[13][14]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for differential gene expression analysis.
Caption: Vitamin D3 (1,25(OH)2D3) Signaling Pathway.
Caption: this compound Signaling via LXR Pathway.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Vitamin D and lumisterol derivatives can act on liver X receptors (LXRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 7. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vitamin D - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Photoprotective properties of vitamin D and lumisterol hydroxyderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genomic analysis of 1,25-dihydroxyvitamin D3 action in mouse intestine reveals compartment and segment-specific gene regulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Transcriptome-Wide Profile of 25-Hydroxyvitamin D3 in Primary Immune Cells from Human Peripheral Blood - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Lumisterol-d3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Lumisterol-d3, a sterol compound and an isomer of vitamin D3.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Personal Protective Equipment (PPE) for Handling this compound |
| Hand Protection |
| Eye/Face Protection |
| Skin and Body Protection |
| Respiratory Protection |
In addition to PPE, it is advisable to work in a well-ventilated area, preferably under a chemical fume hood with a mechanical exhaust system. A safety shower and eye wash station should be readily accessible[1].
Disposal Procedures for this compound
While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its irritant properties necessitate a cautious approach to disposal. The primary goal is to prevent its release into the environment, particularly into sewer systems and waterways[1][2]. The recommended procedure for laboratory settings is to dispose of this compound as a chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol:
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, sealed, and compatible container. For solutions, use a leak-proof liquid waste container.
-
Labeling: Clearly label the waste container with "this compound" and any other components of the waste stream. Include the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it is collected by the EHS department.
-
Accidental Spills: In the event of a spill, avoid breathing dust or vapors. Mechanically collect the spilled material and place it in a suitable, sealed container for disposal[1][2]. Ventilate the area thoroughly. Do not wash spills into the sewer system[1][2].
-
Empty Containers: Triple-rinse empty containers that held this compound. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be disposed of according to your facility's procedures for non-hazardous lab glass or plastic.
For facilities without a dedicated EHS department, it is recommended to contract a licensed chemical waste disposal company.
Logical Workflow for this compound Disposal
References
Essential Safety and Logistics for Handling Lumisterol-d3
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like Lumisterol-d3 is paramount. This document provides immediate, essential safety protocols, operational guidance, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is a risk[1][2]. | To prevent eye irritation or injury from airborne particles or splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber)[1][3]. | To prevent skin contact, which may cause irritation[1]. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure[1]. | To minimize the risk of skin contact with the compound. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated[1][3]. | To protect against respiratory irritation from inhaling the compound[1]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following step-by-step guidance outlines the necessary procedures.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure[4].
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound.
-
Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible in the immediate work area[1].
Step 2: Handling Procedures
-
Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust Formation: Handle the solid compound carefully to avoid generating dust[4].
-
Weighing: If weighing the solid form, do so in a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing[1][4].
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water[1]. Do not eat, drink, or smoke in the laboratory area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for chemical waste[1][3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, appropriately labeled waste container for hazardous liquid waste.
Step 2: Disposal Procedures
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and relevant hazard warnings.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal[5].
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
